Technical Documentation Center

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol
  • CAS: 174561-04-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: A Promising Scaffold in Neurotherapeutic Drug Discovery

CAS Number: 174561-04-7 For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the N-Benzylpiperidine Moiety in Modern Medicinal Chemistry The N-benzylpiperidine scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 174561-04-7

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Benzylpiperidine Moiety in Modern Medicinal Chemistry

The N-benzylpiperidine scaffold is a cornerstone in the design of contemporary therapeutics, particularly those targeting the central nervous system (CNS).[1] Its structural rigidity and the presence of a basic nitrogen atom make it an ideal framework for interacting with a variety of biological targets. The strategic incorporation of a benzyl group on the piperidine nitrogen provides a vector for exploring crucial cation-π interactions within protein binding sites, a feature that has been extensively leveraged in the development of potent enzyme inhibitors and receptor modulators.[1] Furthermore, the piperidine ring itself offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific, yet highly representative, member of this class: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. The introduction of a fluorine atom onto the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The hydroxymethyl group at the 4-position of the piperidine ring can also participate in hydrogen bonding interactions within a target's active site, potentially increasing potency and selectivity. This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a particular focus on its likely role as a cholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the known and predicted properties of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

PropertyValueSource
CAS Number 174561-04-7[2]
Molecular Formula C13H18FNO[3]
Molecular Weight 223.29 g/mol [3]
IUPAC Name [1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol[4]
Boiling Point (Predicted) 317.2 ± 17.0 °C[3]
Density (Predicted) 1.124 ± 0.06 g/cm³[3]
pKa (Predicted) 14.94 ± 0.10[3]
Canonical SMILES C1CN(CCC1CO)CC2=CC=C(C=C2)F
InChI InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2

Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can be efficiently achieved through two primary and well-established synthetic routes in medicinal chemistry: direct N-alkylation and reductive amination. Both methods offer high yields and are amenable to scale-up.

Method 1: Direct N-Alkylation of 4-Piperidinemethanol

This method involves the direct reaction of 4-piperidinemethanol with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base. The base is crucial for scavenging the hydrobromic acid generated during the reaction, thus driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Piperidinemethanol process N-Alkylation (SN2) reactant1->process reactant2 4-Fluorobenzyl Bromide reactant2->process base K₂CO₃ or DIPEA base->process solvent Acetonitrile (ACN) or DMF solvent->process temp Room Temp to 50°C temp->process product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol process->product

Caption: Workflow for Direct N-Alkylation Synthesis.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinemethanol (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the pure [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Method 2: Reductive Amination

Reductive amination is a highly efficient one-pot procedure that involves the reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Piperidinemethanol process Reductive Amination reactant1->process reactant2 4-Fluorobenzaldehyde reactant2->process reducing_agent NaBH(OAc)₃ reducing_agent->process solvent Dichloromethane (DCM) or DCE solvent->process temp Room Temperature temp->process product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol process->product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination (Gram-Scale Adaptation) [5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidinemethanol (1.0 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

  • Formation of Iminium Ion: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.[5] The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[5]

Biological Activity and Mechanism of Action: A Focus on Cholinesterase Inhibition

The N-benzylpiperidine scaffold is a well-established pharmacophore found in numerous potent acetylcholinesterase (AChE) inhibitors, most notably in the FDA-approved drug Donepezil.[6] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed for the symptomatic treatment of Alzheimer's disease.[7][8]

Given its structural similarity to known AChE inhibitors, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is hypothesized to act as an inhibitor of this enzyme. The proposed mechanism of action involves the binding of the compound to the active site of AChE.

G cluster_enzyme AChE Active Site cas Catalytic Anionic Site (CAS) pas Peripheral Anionic Site (PAS) inhibitor [1-(4-Fluoro-benzyl)- piperidin-4-yl]-methanol inhibitor->cas Cation-π interaction (Protonated Piperidine) inhibitor->pas Hydrophobic/Aromatic interaction (Benzyl Ring) inhibitor->block acetylcholine Acetylcholine hydrolysis Hydrolysis acetylcholine->hydrolysis products Choline + Acetic Acid hydrolysis->products block->hydrolysis

Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.

The protonated piperidine nitrogen is expected to form a key cation-π interaction with the aromatic residues, such as tryptophan, in the catalytic anionic site (CAS) of AChE. The 4-fluorobenzyl group can then extend into the peripheral anionic site (PAS) or the acyl-binding pocket, forming hydrophobic and aromatic interactions. The hydroxymethyl group may form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. By occupying the active site, the compound prevents the binding and subsequent hydrolysis of acetylcholine.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a series of in-vitro and in-vivo experiments are recommended.

In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of a compound against AChE.[9][10][11][12]

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well microplate, add the buffer, DTNB solution, and various concentrations of the test compound ([1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol). A known AChE inhibitor (e.g., Donepezil) should be used as a positive control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding the ATCI solution to all wells.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Vitro Neuroprotection Assay Using PC-12 Cell Line

PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for neuronal studies. When treated with nerve growth factor (NGF), they differentiate into cells with properties similar to sympathetic neurons. This model can be used to assess the neuroprotective effects of a compound against various neurotoxins.[13][14][15][16]

Protocol:

  • Cell Culture and Differentiation: Culture PC-12 cells in appropriate media. For differentiation, treat the cells with NGF for several days.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide (Aβ).

  • Treatment with Test Compound: Treat the cells with various concentrations of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol either before, during, or after the addition of the neurotoxin.

  • Assessment of Cell Viability: After a suitable incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone. A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

In-Vivo Evaluation in a Zebrafish Model of Neurodegeneration

Zebrafish (Danio rerio) have emerged as a powerful in-vivo model for studying neurodegenerative diseases due to their genetic and physiological similarities to humans, rapid development, and optical transparency, which allows for in-vivo imaging of neuronal processes.[3][17][18][19]

Protocol:

  • Model Generation: Generate a zebrafish model of neurodegeneration. This can be achieved through genetic manipulation (e.g., CRISPR/Cas9 to knockdown a gene associated with a neurodegenerative disease) or by exposing the larvae to a neurotoxin.

  • Compound Administration: Administer [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol to the zebrafish larvae, typically by adding it to the water.

  • Behavioral Analysis: Assess the locomotor activity and other relevant behaviors of the larvae. Neurodegeneration often leads to characteristic behavioral deficits, and a rescue of these deficits by the test compound would be indicative of its efficacy.

  • Immunohistochemistry and Imaging: Use immunohistochemistry to visualize specific neuronal populations (e.g., dopaminergic neurons in a Parkinson's disease model) and assess neuronal loss. The transparency of the larvae allows for in-vivo imaging of fluorescently labeled neurons.

  • Biochemical Analysis: Measure relevant biomarkers of neurodegeneration and oxidative stress in the larval homogenates.

Conclusion and Future Directions

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol represents a molecule of significant interest for researchers in the field of neurotherapeutics. Its synthesis is straightforward, and its structural features strongly suggest a potential role as a cholinesterase inhibitor. The experimental protocols detailed in this guide provide a clear roadmap for its synthesis and biological evaluation. Future research should focus on obtaining precise in-vitro potency data (IC₅₀ values) against both acetylcholinesterase and butyrylcholinesterase, as dual inhibitors are gaining interest. Furthermore, comprehensive in-vivo studies, potentially utilizing the zebrafish model, will be crucial to ascertain its therapeutic potential and to investigate its pharmacokinetic profile and blood-brain barrier permeability. The exploration of this and related N-benzylpiperidine derivatives will undoubtedly contribute to the ongoing efforts to develop effective treatments for devastating neurodegenerative diseases.

References

  • Lagu, B., & Dahan, A. (2022). Zebrafish as a model organism for neurodegenerative disease. Frontiers in Molecular Neuroscience, 15, 940484.
  • Giacomotto, J., & Ségalat, L. (2010). High-throughput screening and new technologies for drug discovery in the zebrafish. Developmental Dynamics, 239(8), 2146-2156.
  • Kallman, B. R., & Berry, D. L. (2021). Zebrafish models for neurological disorders: a platform for natural product-based drug discovery. Frontiers in Pharmacology, 12, 730456.
  • Vaz, R. L., et al. (2022). Zebrafish as a Potential Model for Neurodegenerative Diseases: A Focus on Toxic Metals Implications. International Journal of Molecular Sciences, 23(15), 8201.
  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). A new in vitro screening assay for acetylcholinesterase inhibitors and reactivators. Toxicology in Vitro, 18(2), 233-239.
  • Ingkaninan, K., et al. (2003). Screening for acetylcholinesterase inhibitory activity in plants used in Thai traditional rejuvenating and neurotonic remedies. Journal of ethnopharmacology, 89(2-3), 261-264.
  • Audet, N., et al. (2021). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 15, 788914.
  • Sharma, A., et al. (2024). The N-benzyl piperidine (N-BP) moiety in drug discovery. ChemMedChem.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Das, K. P., & O'Malley, K. L. (2014). Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. Methods in molecular biology (Clifton, N.J.), 1162, 111–123.
  • Spandidos Publications. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Retrieved from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Wiatrak, B., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4235.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • ResearchGate. (2017). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-Fluoro-2-nitrophenyl)piperidin-2-yl]methanol. Retrieved from [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47.
  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3183.
  • Arafa, R. K., et al. (1992). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biochemical pharmacology, 44(10), 1941-1946.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

Sources

Exploratory

Structure elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

An In-Depth Technical Guide to the Structure Elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol This guide provides a comprehensive, methodology-driven exploration into the complete structure elucidation of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

This guide provides a comprehensive, methodology-driven exploration into the complete structure elucidation of the novel compound, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will employ a multi-technique spectroscopic approach, demonstrating how data from each method synergistically contributes to an unambiguous structural assignment.

Introduction: The Imperative of Unambiguous Structural Verification

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a compound of interest, featuring a piperidine scaffold commonly found in biologically active molecules.[1] The precise arrangement of its atoms—its constitution, connectivity, and conformation—is fundamental to understanding its chemical properties and potential pharmacological activity. In drug discovery and development, absolute structural certainty is not merely academic; it is a prerequisite for safety, efficacy, and intellectual property protection.

This guide details an integrated analytical strategy, beginning with the determination of the molecular formula and identification of key functional groups, followed by the meticulous assembly of the molecular framework using advanced NMR techniques, and culminating in the definitive determination of its three-dimensional solid-state structure.

Chapter 1: Foundational Analysis: Molecular Formula and Functional Group Identification

The first step in any structure elucidation is to determine the elemental composition and the types of functional groups present. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS to gain two critical pieces of information: the exact molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is selected as the ionization method due to its soft nature, which minimizes fragmentation and preserves the molecular ion, a crucial aspect for accurate mass determination.[2] A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy.[2]

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Ionization Mode: Operate in positive ion mode, optimal for the basic piperidine nitrogen.[1]

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy.

Data Presentation & Interpretation: The HRMS analysis yields the exact mass of the protonated molecule, [M+H]⁺. This experimental value is used to calculate the most plausible elemental composition.

Table 1: HRMS Data for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Parameter Value
Molecular Formula C₁₃H₁₈FNO
Calculated Exact Mass 223.1372
Observed [M+H]⁺ (m/z) 224.1445
Calculated [M+H]⁺ (m/z) 224.1451

| Mass Accuracy (ppm) | < 3 ppm |

Trustworthiness: The sub-3 ppm mass accuracy provides high confidence in the assigned molecular formula of C₁₃H₁₈FNO. Further validation comes from tandem MS (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pattern provides structural clues. A dominant fragmentation pathway for N-benzylpiperidine derivatives is the cleavage of the benzylic C-N bond, which would result in a characteristic fluorotropylium or benzyl cation at m/z 109.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule based on their unique vibrational frequencies.[5][6] We employ the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation and yields high-quality spectra.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation & Interpretation: The FTIR spectrum provides direct evidence for the key functional groups predicted by the molecular formula.

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3350 Broad, Strong O-H stretch Alcohol
3050-3020 Medium sp² C-H stretch Aromatic Ring
2940-2810 Strong sp³ C-H stretch Piperidine & CH₂
~1605, ~1510 Medium C=C stretch Aromatic Ring
~1225 Strong C-F stretch Fluoroaromatic
~1100 Strong C-O stretch Primary Alcohol

| ~1160 | Medium | C-N stretch | Tertiary Amine |

Authoritative Grounding: The broad, strong absorption around 3350 cm⁻¹ is a classic indicator of a hydrogen-bonded O-H group, confirming the alcohol moiety.[6][7] The presence of both aromatic (~3030 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretches, along with the strong C-F stretch (~1225 cm⁻¹), corroborates the 4-fluorobenzyl substituent.[8]

G cluster_0 Initial Analysis Workflow Unknown Unknown HRMS HRMS Unknown->HRMS ESI-TOF FTIR FTIR Unknown->FTIR ATR Formula Formula HRMS->Formula C13H18FNO Func_Groups Func_Groups FTIR->Func_Groups -OH, -F, Amine

Caption: Initial workflow for determining molecular formula and functional groups.

Chapter 2: Assembling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[9][10] We will use a suite of 1D and 2D NMR experiments to piece together the carbon-hydrogen framework.

Expertise & Experience: A logical, stepwise approach to NMR interpretation is critical.[11] We start with ¹H and ¹³C NMR to identify the unique proton and carbon environments. Then, we use 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations and build the final structure. All spectra are recorded in a deuterated solvent, such as CDCl₃, with Tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

¹H and ¹³C NMR: The Building Blocks

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

Data Presentation & Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration J (Hz) Assignment
H-a 7.25 dd (AA'BB') 2H 8.5, 5.5 Ar-H (ortho to F)
H-b 6.99 t (AA'BB') 2H 8.5 Ar-H (meta to F)
H-c 3.48 s 2H - Ar-CH₂ -N
H-d 3.45 d 2H 6.5 CH₂ -OH
H-e 2.85 m 2H - Piperidine CH₂ (axial, eq.)
H-f 2.10 m 2H - Piperidine CH₂ (axial, eq.)
H-g 1.70 m 1H - Piperidine CH
H-h 1.62 br s 1H - CH -OH

| H-i | 1.45 | m | 4H | - | Piperidine CH₂ |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) DEPT-135 Assignment
C-1 162.0 (d, J=245 Hz) C Ar-C -F
C-2 134.0 (d, J=3 Hz) C Ar-C -CH₂
C-3 130.5 (d, J=8 Hz) CH Ar-C H (ortho to F)
C-4 115.2 (d, J=21 Hz) CH Ar-C H (meta to F)
C-5 63.0 CH₂ C H₂-OH
C-6 62.5 CH₂ Ar-C H₂-N
C-7 53.5 CH₂ Piperidine C H₂ (C2/C6)
C-8 41.0 CH Piperidine C H (C4)

| C-9 | 29.0 | CH₂ | Piperidine C H₂ (C3/C5) |

Authoritative Grounding: The aromatic region in the ¹H NMR shows a characteristic pattern for a 1,4-disubstituted benzene ring. The large ¹³C-F coupling constant (~245 Hz) is definitive for a carbon directly bonded to fluorine.[9] The chemical shifts for the piperidine ring are consistent with literature values for N-substituted piperidines.[13][14]

2D NMR: Connecting the Framework

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY, HSQC, and HMBC are the workhorse experiments for this task.[15]

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16] In our molecule, COSY would show correlations between the protons on the piperidine ring (e.g., H-e coupling to H-i), confirming the ring structure. It would also show a correlation between the methine proton (H-g) and the hydroxymethyl protons (H-d).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[15][16] This experiment is crucial for definitively assigning the carbon signals based on their attached, and already assigned, protons. For example, the proton signal at 3.48 ppm (H-c) would show a cross-peak to the carbon signal at 62.5 ppm (C-6), confirming the Ar-C H₂-N assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons over two to three bonds.[11][17] It is the key to connecting the distinct fragments of the molecule.

Trustworthiness through HMBC:

  • Connecting Benzyl to Piperidine: A correlation between the benzylic protons (H-c, δ 3.48) and the C2/C6 carbons of the piperidine ring (C-7, δ 53.5) unambiguously confirms the N-benzyl linkage.

  • Connecting Methanol to Piperidine: Correlations from the hydroxymethyl protons (H-d, δ 3.45) to the piperidine C4 (C-8, δ 41.0) and C3/C5 (C-9, δ 29.0) carbons confirm that the methanol group is attached at the 4-position of the piperidine ring.

Caption: Key HMBC correlations confirming the molecular connectivity. (Note: Image is illustrative).

Chapter 3: Definitive 3D Structure via Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides the molecular constitution, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure in the solid state.[18][19] It reveals bond lengths, bond angles, and the conformational preferences of the molecule. Obtaining suitable crystals is the most critical and often rate-limiting step.[20]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystallization: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.[18] Allow the solvent to evaporate slowly in a loosely capped vial over several days.

  • Crystal Mounting: Select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[18]

  • Data Collection: Place the crystal in an X-ray diffractometer. Irradiate with a monochromatic X-ray beam (e.g., Mo Kα) and collect the diffraction data as the crystal is rotated.[18]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final crystal structure.

Data Presentation & Interpretation: The output is a 3D model of the molecule from which precise geometric parameters are extracted.

Table 5: Hypothetical Crystallographic Data

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
Piperidine Conformation Chair
Substituent Positions 4-hydroxymethyl (equatorial)

| | 1-benzyl (equatorial) |

Authoritative Grounding: For N-substituted piperidines, a chair conformation is overwhelmingly favored.[20][21] Steric considerations would predict that both the large N-benzyl group and the 4-hydroxymethyl group occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. X-ray data would confirm this hypothesis, providing the ultimate validation of the structure.

Summary: A Self-Validating Workflow

The structure elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is achieved through a logical and synergistic application of modern analytical techniques. Each step validates the last, building a robust and undeniable case for the final structure.

G A HRMS (Molecular Formula) C 1D NMR (¹H, ¹³C Environments) A->C B FTIR (Functional Groups) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Connectivity Map (2D Structure) D->E F X-ray Crystallography E->F G Definitive 3D Structure F->G

Caption: The integrated workflow for complete structure elucidation.

This guide has demonstrated that by combining the strengths of multiple spectroscopic techniques and grounding the interpretation in established chemical principles, one can achieve complete and confident structure elucidation of a novel small molecule.

References

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Mass Spectrometry in Clinical Medicine: Principles and Applications. Oxford Academic. [Link]

  • Structures of piperazine, piperidine and morpholine. International Union of Crystallography (IUCr) Journals. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products. National Institutes of Health (NIH). [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Advances in high-throughput mass spectrometry in drug discovery. National Institutes of Health (NIH). [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]

  • How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Piperidine. Wikipedia. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • X-Ray Diffraction Study of Piperidine Octamolybdate. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Royal Society of Chemistry. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. ScienceDirect. [Link]

  • FTIR Analysis of Alcohols and Compounds. Scribd. [Link]

  • FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. ResearchGate. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

Foundational

An In-Depth Technical Guide to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key chemical intermediate in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key chemical intermediate in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its significant role within the broader context of drug discovery, particularly for central nervous system (CNS) targets.

Core Molecular Attributes

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a piperidine derivative characterized by a 4-fluorobenzyl group attached to the piperidine nitrogen and a hydroxymethyl group at the 4-position. These structural features are pivotal to its utility in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₈FNO[1], [2]
Molecular Weight 223.29 g/mol [1]
CAS Number 174561-04-7[1], [2]
Canonical SMILES C1CN(CCC1CO)CC2=CC=C(C=C2)F[2]
InChIKey FWAZUFNANVXNLF-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is typically achieved through the N-alkylation of 4-piperidinemethanol. This reaction is a cornerstone of medicinal chemistry for constructing N-substituted piperidine scaffolds.

Synthetic Pathway: N-Alkylation

The most direct and widely employed method for synthesizing the title compound is the nucleophilic substitution reaction between 4-piperidinemethanol and a 4-fluorobenzyl halide (such as 4-fluorobenzyl chloride or bromide).

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Piperidinemethanol Reaction_Point N-Alkylation (SN2 Mechanism) Reactant1->Reaction_Point Reactant2 4-Fluorobenzyl Halide (X=Cl, Br) Reactant2->Reaction_Point Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Point Facilitates deprotonation Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction_Point Product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Reaction_Point->Product

General synthesis workflow for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Causality of Experimental Choices:

  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to deprotonate the secondary amine of 4-piperidinemethanol, thereby increasing its nucleophilicity. This allows the nitrogen to effectively attack the electrophilic benzylic carbon of the 4-fluorobenzyl halide. Using a base prevents the formation of the piperidinium salt, which would slow down or halt the reaction.

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is preferred. These solvents can dissolve the reactants and the base while not participating in the reaction. Their polarity helps to stabilize the transition state of the Sₙ2 reaction, accelerating the rate of alkylation.

  • Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating. This provides sufficient energy to overcome the activation barrier without promoting side reactions.

Experimental Protocol: N-Alkylation

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • 4-Piperidinemethanol

  • 4-Fluorobenzyl chloride (or bromide)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 4-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield [1-(4-fluoro-benzyl)-piperidin-4-yl]-methanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Analytical Characterization

Analytical_Workflow cluster_techniques Analytical Techniques cluster_outputs Data Output & Interpretation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Sample->MS HPLC HPLC Sample->HPLC NMR_Data Structural Elucidation: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data Provides MS_Data Molecular Weight Confirmation: - Molecular Ion Peak (M+) MS->MS_Data Provides HPLC_Data Purity Assessment: - Peak Area Percentage - Retention Time HPLC->HPLC_Data Provides

Workflow for the analytical characterization of the title compound.
  • ¹H NMR Spectroscopy: This technique provides information about the proton environments in the molecule. Expected signals would include those for the aromatic protons of the fluorobenzyl group, the benzylic protons, the hydroxymethyl protons, and the various protons on the piperidine ring.

  • ¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms in the structure, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry: This method confirms the molecular weight of the compound. For [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, the expected molecular ion peak [M+H]⁺ would be at m/z 224.29.

  • HPLC: This chromatographic technique is used to assess the purity of the final compound. A pure sample will ideally show a single major peak at a specific retention time under defined chromatographic conditions. A common setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.[3]

Role in Drug Discovery and Development

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized to design ligands for CNS targets.[4] The structural flexibility and three-dimensional nature of this motif make it a versatile tool for fine-tuning both the efficacy and physicochemical properties of potential drug candidates.[1][4]

Key Contributions of the N-Benzylpiperidine Motif:

  • Receptor Interactions: The benzyl group can engage in crucial cation-π and π-π interactions with aromatic residues in the active sites of target proteins.[1][5]

  • Physicochemical Modulation: The tertiary amine of the piperidine ring is basic and can be protonated at physiological pH. This allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of a drug molecule.[1]

  • Stereochemical Optimization: The piperidine ring provides a scaffold for optimizing the stereochemical aspects of a molecule, which can be critical for potency and reducing off-target toxicity.[1]

While specific biological activity data for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is not extensively published, it serves as a valuable intermediate for creating more complex molecules. For instance, structurally related 1-benzylpiperidine derivatives have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), which are key targets in the development of therapeutics for neurodegenerative conditions like Alzheimer's disease.[6] The presence of the fluorine atom on the benzyl ring can also enhance metabolic stability and binding affinity.

Conclusion

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a foundational building block in the synthesis of novel chemical entities for drug discovery. Its straightforward synthesis via N-alkylation, combined with the proven importance of the N-benzylpiperidine scaffold, ensures its continued relevance for researchers developing next-generation therapeutics, particularly those targeting the central nervous system. A thorough understanding of its synthesis and analytical characterization is paramount for its effective application in medicinal chemistry programs.

References

  • ChemBK. N-benzylpiperidine. [Link]

  • Sharma, A., Sharma, M., & Sandip, B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • National Center for Biotechnology Information. 1-Benzylpiperidine. PubChem Compound Database. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • Royal Society of Chemistry. . [Link]

  • National Center for Biotechnology Information. 1-(4-Fluorobenzyl)piperazine. PubChem Compound Database. [Link]

  • Sciencemadness Discussion Board. N-alkylation of 4-piperidone. [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Center for Biotechnology Information. (4-Fluoropiperidin-4-YL)methanol. PubChem Compound Database. [Link]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Guide to Unlocking Novel Biological Activities

Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, present in a significant portion of pharmaceuticals. Concurrently, the introduction of fluorine into drug candidates has become a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, present in a significant portion of pharmaceuticals. Concurrently, the introduction of fluorine into drug candidates has become a powerful strategy to enhance pharmacological properties. This guide explores the synergistic combination of these two elements, providing an in-depth analysis of the biological activities of fluorinated piperidine derivatives. We delve into the rationale behind their design, synthetic strategies, diverse therapeutic applications, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated piperidines in their discovery programs.

Section 1: The Power of Two: Piperidine and Fluorine in Modern Drug Discovery

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in a vast number of natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in three dimensions. This allows for precise orientation of substituents to engage with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with proteins and enzymes.[1]

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design.[3][4] Its small size allows it to often be used as a bioisostere for a hydrogen atom, yet its electronic influence is profound. The strategic incorporation of fluorine can modulate a molecule's:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile site can block oxidation and significantly prolong a drug's half-life.[3][5][6]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption and bioavailability.[4][5][7] For drugs targeting the central nervous system (CNS), this can be crucial for crossing the blood-brain barrier.[5][8]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen in a piperidine ring.[9][10][11] This can impact a drug's solubility, receptor binding, and pharmacokinetic profile.[10]

  • Binding Affinity and Conformation: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[3][12] It can also influence the conformational preferences of a molecule, locking it into a more bioactive shape.[5][13][14]

Synergy of Fluorination on the Piperidine Ring: A Strategic Overview

The combination of the piperidine scaffold and fluorine substitution creates a powerful synergy for developing novel therapeutics. Fluorination can fine-tune the properties of piperidine-containing molecules to enhance their efficacy, selectivity, and pharmacokinetic profiles across a wide range of therapeutic areas.

Section 2: Synthetic Strategies for Accessing Fluorinated Piperidine Derivatives

The synthesis of fluorinated piperidines can be challenging, but several effective strategies have been developed.

Hydrogenation of Fluorinated Pyridines

A common and efficient method involves the metal-catalyzed hydrogenation of readily available fluorinated pyridine precursors.[1][15][16] This approach allows for the creation of a diverse range of (multi)fluorinated piperidines.[15][17] Rhodium and palladium catalysts are often employed for this transformation.[1][2]

Nucleophilic and Electrophilic Fluorination

Direct fluorination of pre-formed piperidine rings or their precursors can be achieved using nucleophilic or electrophilic fluorinating reagents.[17] Nucleophilic fluorination often utilizes fluoride ion sources to displace a leaving group.[5]

Ring-Closing Strategies

Fluorinated piperidines can also be synthesized by the cyclization of fluorinated acyclic precursors. This method offers good control over the position of the fluorine atom.

A comparison of these synthetic methodologies is presented in the table below.

Methodology Advantages Disadvantages Key Considerations
Hydrogenation of Fluoropyridines Access to a wide range of derivatives, uses readily available starting materials.[15][16]Can be sensitive to moisture and air, potential for hydrodefluorination.[1]Catalyst selection is crucial for achieving high yields and diastereoselectivity.[1][2]
Nucleophilic Fluorination Can be highly regioselective.[5]May require harsh reaction conditions, potential for elimination side reactions.[18]The choice of fluorinating agent and substrate is critical for success.[5]
Ring-Closing Strategies Good control over fluorine positioning.May involve multi-step syntheses.[17]The design of the acyclic precursor is key to an efficient cyclization.

Section 3: A Spectrum of Biological Activities: Case Studies of Fluorinated Piperidine Derivatives

The strategic fluorination of piperidine-containing molecules has led to the development of potent and selective agents for a variety of diseases.

Central Nervous System (CNS) Agents

The ability of fluorine to enhance lipophilicity and blood-brain barrier penetration makes it particularly valuable for CNS drug discovery.[5][8]

  • Serotonin and Dopamine Receptor Ligands: Fluorinated piperidines have been developed as selective ligands for serotonin (5-HT) and dopamine receptors, which are important targets for treating depression, anxiety, and psychosis.[10][19] Fluorination can improve the pharmacokinetic profile of these ligands, leading to better oral absorption and bioavailability.[10]

Anticancer Agents

Fluorinated piperidine and piperazine derivatives have shown significant potential as anticancer agents.[20][21]

  • Kinase Inhibitors: The trifluoromethyl group is often incorporated into kinase inhibitors to improve metabolic stability and bioavailability.[7]

  • Antiproliferative Activity: Certain fluorinated piperazine derivatives have demonstrated potent growth inhibition against various cancer cell lines.[20] For example, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on a piperazine ring have shown significant antiproliferative activity.[20]

Antimicrobial and Antiviral Agents

The piperidine scaffold is also a key component of many antimicrobial and antiviral drugs. Fluorination can enhance the potency and spectrum of activity of these agents.[1][22][23]

  • Antiviral Properties: Some piperidine derivatives have shown efficacy against the influenza A virus.[13]

Agents for Diabetes and Alzheimer's Disease

Recent studies have explored the potential of fluorinated piperidine derivatives as treatments for diabetes and Alzheimer's disease.[24]

  • Enzyme Inhibition: Certain derivatives have shown notable inhibitory effects on α-glucosidase and cholinesterases, enzymes relevant to these conditions.[24]

A summary of the biological activities of key fluorinated piperidine derivatives is presented below.

Compound Class Biological Target Therapeutic Area Effect of Fluorination
Fluorophenyl Piperidines Serotonin & Dopamine Transporters[19]CNS Disorders[19]Enhanced binding affinity and improved pharmacokinetics.[10]
Fluorinated Piperazines Various cancer cell lines[20]OncologyIncreased antiproliferative activity.[20]
Fluorinated Piperidines α-Glucosidase & Cholinesterases[24]Diabetes & Alzheimer'sPotent enzyme inhibition.[24]
s-Triazinyl Piperazines Bacteria & Fungi[22][23]Infectious DiseasesNoteworthy antimicrobial activity.[22][23]

Section 4: Experimental Protocols for Evaluating Biological Activity

This section provides step-by-step methodologies for key experiments used to evaluate the biological activity of fluorinated piperidine derivatives.

In Vitro Assay: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help control blood sugar levels in diabetic patients.

Step-by-Step Protocol:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare solutions of the test compounds (fluorinated piperidine derivatives) and a positive control (e.g., acarbose) at various concentrations.[24]

  • Add the enzyme solution to a 96-well plate.

  • Add the test compound or control solutions to the wells and incubate.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assay: In Vitro Cytotoxicity against Cancer Cell Lines

Principle: This assay determines the ability of a compound to kill or inhibit the growth of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., breast cancer cell line MDA-MB-468) in a 96-well plate and allow them to adhere overnight.[20]

  • Treat the cells with various concentrations of the fluorinated piperidine derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by live cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.[20]

Workflow Diagram: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of fluorinated piperidine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Piperidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased Active Compounds SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR SAR->Synthesis Design New Analogs ADME In Vitro ADME/Tox (Metabolic Stability, etc.) SAR->ADME InVivo In Vivo Efficacy & Pharmacokinetic Studies ADME->InVivo

Caption: A typical workflow for drug discovery with fluorinated piperidines.

Section 5: Future Perspectives and Conclusion

The strategic incorporation of fluorine into piperidine scaffolds continues to be a highly productive area of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient and selective fluorination methods, as well as the exploration of novel biological targets for these versatile compounds. The insights gained from structure-activity relationship studies will continue to guide the design of next-generation fluorinated piperidine derivatives with enhanced therapeutic potential.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Radchenko, D. S., Chernykh, A. V., Tkachenko, A. S., Feskov, I. O., Daniliuc, C. G., Tolmachev, A. A., & Volochnyuk, D. M. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett, 27(12), 1824–1827.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Le Grognec, E., Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11649–11660.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Radchenko, D., Chernykh, A., Tkachenko, A., Feskov, I., Daniliuc, C., Tolmachova, N., & Volochnyuk, D. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett, 27(12), 1824–1827.
  • van der Heijden, G., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Radchenko, D. S., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett, 27(12), 1824-1827.
  • Scott, J. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • BenchChem. (2025).
  • Shishkov, S. V., et al. (2022).
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 276, 116523.
  • Ragab, F. A., et al. (2015). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 15(12), 1137-1155.
  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3020.
  • Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5163.
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2496-2506.
  • van der Heijden, G., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Glorius, F., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building blocks.
  • Sharma, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2496-2506.
  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61.
  • Patel, R. V., et al. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents.
  • Ragab, F. A., et al. (2015). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 15(12), 1137-1155.
  • Glorius, F., et al. (2020). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Patel, R. V., et al. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.
  • Ruiz-López, J., et al. (2021).

Sources

Foundational

The 1-Benzylpiperidine Scaffold: A Privileged Framework for CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Significance of the 1-Benzylpiperidine Moiety The 1-benzylpiperidine (BPP) scaffold represents a cornerstone in th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the 1-Benzylpiperidine Moiety

The 1-benzylpiperidine (BPP) scaffold represents a cornerstone in the design of centrally active therapeutic agents. Its remarkable versatility and ability to interact with a diverse array of biological targets within the central nervous system (CNS) have cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif, characterized by a piperidine ring N-substituted with a benzyl group, offers a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional orientation of pharmacophoric features.[2] This inherent adaptability has been exploited to develop a multitude of clinically successful drugs and promising clinical candidates for a range of neurological and psychiatric disorders.[1]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted role of the 1-benzylpiperidine core in modulating key CNS targets. We will delve into the mechanistic intricacies of its interactions, explore the structure-activity relationships (SAR) that govern its potency and selectivity, and provide detailed, field-proven experimental protocols for the evaluation of novel BPP-containing compounds.

I. Targeting Cholinergic Neurotransmission: Acetylcholinesterase (AChE) Inhibition

The cholinergic system is fundamental to cognitive processes such as memory and learning, and its dysregulation is a hallmark of Alzheimer's disease (AD).[3] A primary therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4][5] The 1-benzylpiperidine scaffold is a key structural feature of donepezil, a widely prescribed AChE inhibitor for the treatment of mild to moderate AD.[3][4][5][6][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

Donepezil's efficacy stems from its reversible and selective inhibition of AChE, which increases the concentration of acetylcholine in the synaptic cleft.[3][4][6] The 1-benzylpiperidine moiety of donepezil plays a crucial role in its binding to the active site of AChE. The protonated piperidine nitrogen forms a cation-π interaction with the aromatic residues in the gorge of the enzyme, while the benzyl group provides additional hydrophobic interactions.[1]

SAR studies on 1-benzylpiperidine derivatives as AChE inhibitors have revealed several key insights:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency.[8][9]

  • Linker between Piperidine and Other Moieties: The length and rigidity of the linker connecting the piperidine ring to other structural fragments are critical for optimal interaction with the enzyme's active site.[9][10][11][12]

  • Piperidine Substitutions: Modifications to the piperidine ring itself can impact both potency and selectivity.[8][9][10]

The development of novel 1-benzylpiperidine analogs continues to be an active area of research, with a focus on creating multi-target-directed ligands that can address other pathological aspects of AD, such as amyloid-beta (Aβ) aggregation and oxidative stress.[13][14][15][16]

Experimental Workflow for Evaluating AChE Inhibitors

Caption: Workflow for the evaluation of 1-benzylpiperidine derivatives as AChE inhibitors.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the AChE inhibitory activity of 1-benzylpiperidine derivatives in a 96-well plate format.[5][17][18][19]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Test compounds (1-benzylpiperidine derivatives)

  • Donepezil (as a positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[17]

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh daily).[17]

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0) and protect from light.[17]

    • Prepare a stock solution of the test compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and donepezil in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the same solvent used for the test compounds.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[17]

  • Initiation of Reaction:

    • To the blank and control wells, add 20 µL of DTNB solution and 20 µL of ATCI solution.

    • To the test wells, add 20 µL of DTNB solution and 20 µL of ATCI solution.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[5][17]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

II. Modulating Monoaminergic Systems: Dopamine and Norepinephrine Reuptake Inhibition

The monoamine neurotransmitters dopamine (DA) and norepinephrine (NE) are crucial for regulating mood, attention, and executive function. Dysregulation of these systems is implicated in disorders such as attention-deficit/hyperactivity disorder (ADHD) and depression.[20][21] The 1-benzylpiperidine scaffold is present in centanafadine, a novel, non-stimulant triple reuptake inhibitor of norepinephrine, dopamine, and serotonin that has shown efficacy in clinical trials for ADHD.[20][21][22][23][24]

Mechanism of Action and Therapeutic Rationale

Centanafadine acts by blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[20][23] This balanced modulation of multiple neurotransmitter systems may offer a broader therapeutic window and a more favorable side-effect profile compared to traditional stimulant medications for ADHD.[21] The 1-benzylpiperidine core in centanafadine is critical for its interaction with the monoamine transporters.

Experimental Protocol: In Vitro Neurotransmitter Transporter Uptake Assay

This protocol describes a fluorescence-based assay for measuring the inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activity in cells expressing these transporters.[12][22][25][26][27]

Materials and Reagents:

  • HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET)

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)

  • Test compounds (1-benzylpiperidine derivatives)

  • Known DAT/NET inhibitors (e.g., GBR12909 for DAT, desipramine for NET) as positive controls

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed the hDAT or hNET expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[26]

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and positive controls in the assay buffer provided in the kit.

    • Aspirate the cell culture medium from the wells and add the diluted compounds to the respective wells. For blank wells, add only the assay buffer.

  • Dye Addition and Incubation:

    • Prepare the dye solution according to the kit manufacturer's instructions.

    • Add the dye solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for transporter-mediated uptake of the fluorescent substrate.[26]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader with appropriate excitation and emission wavelengths as specified by the kit. The assay can be run in either kinetic or endpoint mode.[26]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

III. Interacting with Sigma Receptors: A Pleiotropic Target

Sigma receptors, particularly the sigma-1 (σ1) subtype, are unique intracellular chaperone proteins that modulate a variety of cellular functions, including ion channel activity, calcium signaling, and neuronal survival.[28] They are considered promising targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[29] The 1-benzylpiperidine scaffold is a common feature in many potent and selective sigma receptor ligands.[29][30][31][32][33][34][35][36]

Signaling and Therapeutic Potential

Upon activation by ligands, the σ1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, where it interacts with and modulates the function of various "client" proteins.[28] This pleiotropic mechanism of action makes σ1 receptor ligands attractive candidates for treating complex multifactorial diseases. 1-Benzylpiperidine derivatives have been designed as both agonists and antagonists of sigma receptors, with their specific functional activity dictating their therapeutic potential.[29][30]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity of 1-benzylpiperidine derivatives for the sigma-1 receptor in brain tissue homogenates.[11][37][38][39]

Materials and Reagents:

  • Rat or guinea pig brain tissue

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Test compounds (1-benzylpiperidine derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold Tris-HCl buffer.[21][40][41]

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[38]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay (in triplicate):

    • Total Binding: Add membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 10 nM), and assay buffer to the wells.

    • Non-specific Binding: Add membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM) to the wells.

    • Competition Binding: Add membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. In Vivo Evaluation of CNS Effects: The Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[14][15][34][42][43] It is particularly useful for evaluating the efficacy of compounds designed to treat cognitive deficits, such as those seen in Alzheimer's disease.

Experimental Rationale

The test relies on the animal's motivation to escape from an open pool of water by finding a hidden platform. The animal must use distal visual cues in the room to learn the location of the platform over a series of trials. Compounds that improve cognitive function are expected to reduce the time (escape latency) and distance traveled to find the platform.

Detailed Protocol: Morris Water Maze for Scopolamine-Induced Amnesia in Mice

This protocol describes the use of the Morris water maze to evaluate the ability of a 1-benzylpiperidine derivative to reverse scopolamine-induced memory impairment.

Apparatus:

  • A circular water pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • A hidden platform submerged just below the water surface.

  • A video tracking system to record and analyze the animal's swimming path.

Procedure:

  • Habituation: On the day before the experiment, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Drug Administration:

    • Administer the test compound (1-benzylpiperidine derivative) at various doses via the desired route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time (e.g., 30 minutes), administer scopolamine (a muscarinic antagonist that induces amnesia) to all groups except the vehicle control group.

    • After another interval (e.g., 30 minutes), begin the water maze trials.[43]

  • Acquisition Trials (e.g., 4 days, 4 trials per day):

    • Gently place the mouse into the pool at one of four quasi-random starting positions, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-120 seconds.[42]

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for the same duration.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (on the day after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Acquisition: Analyze the escape latencies across trials and days using repeated measures ANOVA to assess learning.

    • Probe Trial: Compare the time spent in the target quadrant between the different treatment groups using a one-way ANOVA followed by post-hoc tests. A significant increase in time spent in the target quadrant for the test compound group compared to the scopolamine-only group indicates a reversal of memory impairment.

V. Assessing Bioavailability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

For a CNS-active drug to be effective, it must be able to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method for predicting the passive permeability of a compound across the BBB.[13][20][29][32][33]

Principle of the Assay

PAMPA utilizes a 96-well plate setup where a filter membrane coated with a lipid solution (mimicking the BBB) separates a donor compartment (containing the test compound) from an acceptor compartment. The permeability of the compound is determined by measuring its concentration in the acceptor compartment after a specific incubation period.

Experimental Protocol: PAMPA-BBB

Materials and Reagents:

  • PAMPA plate system (donor and acceptor plates)

  • Brain lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • High and low permeability control compounds

  • 96-well UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid solution.

  • Compound Preparation: Dissolve the test compounds and controls in PBS (often with a small percentage of a co-solvent like DMSO) to a known concentration.

  • Assay Setup:

    • Fill the acceptor wells with fresh PBS.

    • Add the compound solutions to the donor wells.

    • Place the donor plate on top of the acceptor plate, forming a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area * Time)) * [-ln(1 - C_A(t) / C_equilibrium)] where V_A is the volume of the acceptor well, Area is the area of the filter, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Conclusion: A Scaffold for Future CNS Therapies

The 1-benzylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the design of novel CNS-active agents. Its ability to be readily synthesized and modified, coupled with its favorable interactions with a multitude of important biological targets, ensures its continued relevance in the field of medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of new 1-benzylpiperidine derivatives, from initial in vitro screening to in vivo proof-of-concept studies. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic application of this privileged scaffold will undoubtedly lead to the development of the next generation of innovative therapies.

References

  • Abou-Gharbia, M., & Childers, W. E. (2014). Sigma (σ) Receptors. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-45). John Wiley & Sons, Inc.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Retrieved from [Link]

  • WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 17). Donepezil. In StatPearls [Internet]. Retrieved from [Link]

  • IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Donepezil: an update. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, January 13). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]

  • Bio-protocol. (2022, August). Morris Water Maze. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • Journal of Neuroscience. (1997). State-Dependent Release of Acetylcholine in Rat Thalamus Measured by in viva Microdialysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. SH-SY5Y neuroblastoma cell viability assay. a) Evaluation of.... Retrieved from [Link]

  • Frontiers. (2011, October 18). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, April 15). Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. Retrieved from [Link]

  • ADDitude. (2025, December 16). ADHD Non-Stimulant Triple Reuptake Inhibitor Seeks FDA Approval. Retrieved from [Link]

  • Otsuka Pharmaceutical. (2025, November 24). Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. Retrieved from [Link]

  • ResearchGate. (n.d.). Some sigma receptor ligands. Retrieved from [Link]

  • The Carlat Child Psychiatry Report. (2025, September 17). Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Retrieved from [Link]

  • AAP Publications. (2025, July 18). Efficacy and Safety of Centanafadine for ADHD Treatment in Children: A Randomized Clinical Trial. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 4). Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • ResearchGate. (n.d.). The Morris water maze test for reversal of scopolamine-induced amnesia.... Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 1). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 24). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays. In Assay Guidance Manual [Internet]. Retrieved from [Link]

  • National Institute for Biological Standards and Control. (n.d.). Brain Tissue Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay - Part 1. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: A Versatile Building Block for CNS Drug Discovery

Executive Summary: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a fluorinated piperidine derivative that has emerged as a highly valuable chemical building block, particularly in the field of medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a fluorinated piperidine derivative that has emerged as a highly valuable chemical building block, particularly in the field of medicinal chemistry for central nervous system (CNS) targets. This technical guide provides an in-depth analysis of its strategic importance, physicochemical properties, robust synthesis protocols, and versatile applications. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.

The Strategic Value of the 1-(4-Fluorobenzyl)piperidine Scaffold

In modern drug discovery, the 1-benzylpiperidine motif is a well-established pharmacophore for CNS-active agents.[1] The strategic value of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can be deconstructed by analyzing its three key structural components:

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous scaffold in medicinal chemistry. Its basic nitrogen atom (pKa typically ~8-9) is often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with target proteins, such as forming salt bridges with acidic residues (e.g., aspartate or glutamate). The chair conformation of the ring provides a rigid, three-dimensional framework for orienting substituents in a precise vector.

  • The 4-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring is a deliberate and strategic choice. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

    • Metabolic Stability: The para-position of a benzyl ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Substituting this position with a fluorine atom effectively blocks this metabolic pathway, which can increase the compound's half-life and oral bioavailability.[3]

    • Modulation of Binding Affinity: Fluorine's unique electronic properties can alter the pKa of the piperidine nitrogen and influence hydrogen bonding or dipole-dipole interactions within the target's binding pocket, potentially enhancing potency and selectivity.[4]

  • The 4-Hydroxymethyl Group: This primary alcohol serves as a versatile synthetic handle. It provides a crucial attachment point for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR). This functional group can be readily converted into ethers, esters, aldehydes, carboxylic acids, or replaced with other moieties, enabling the fine-tuning of a compound's properties to achieve the desired therapeutic profile. Simple 1,4-disubstituted piperidine alcohols have demonstrated significant biological activity, underscoring the importance of this functional group.[1]

Physicochemical & Safety Profile

Accurate characterization is the foundation of reproducible science. Below are the key identifiers and properties for this building block.

PropertyValueSource
IUPAC Name [1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol-
CAS Number 174561-04-7[5]
Molecular Formula C₁₃H₁₈FNO[1]
Molecular Weight 223.29 g/mol (Calculated)
Appearance (Typically a solid or oil)-
Melting Point Data not readily available-
Boiling Point Data not readily available-

Safety & Handling Insights: While a specific safety data sheet (SDS) for this exact compound is not widely published, data from its precursors, particularly 4-Piperidinemethanol, provide essential handling guidelines. 4-Piperidinemethanol is classified as a corrosive solid (Skin Corr. 1B) that causes severe skin burns and eye damage.

  • Expert Recommendation: It is imperative to handle [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol with the same level of caution as its corrosive precursors. All manipulations should be conducted in a chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. An eye-wash station and safety shower must be readily accessible.

Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

The synthesis of this key intermediate is most efficiently achieved via two primary, reliable methods: Reductive Amination and Direct N-Alkylation. The choice between them often depends on the availability of starting materials and desired scale.

Method A: Reductive Amination (Preferred Route)

This is often the method of choice due to its high efficiency and operational simplicity. It involves the one-pot reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde, where an iminium ion intermediate is formed and subsequently reduced in-situ.

Causality: The use of a mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical. It is sufficiently reactive to reduce the iminium ion but will not readily reduce the starting aldehyde, thus minimizing side reactions and simplifying purification.[6] Dichloromethane (DCM) or Dichloroethane (DCE) are excellent solvents as they are compatible with NaBH(OAc)₃ and effectively solubilize the reactants.[7]

G cluster_materials Reagents & Solvents cluster_process Process Workflow A 4-Piperidinemethanol (1.0 eq) P1 Dissolve A & B in DCM. Stir for 30-60 min at RT (Iminium Ion Formation) A->P1 B 4-Fluorobenzaldehyde (1.1 eq) B->P1 C NaBH(OAc)₃ (1.5 eq) P2 Add C portion-wise. Stir 12-16h at RT C->P2 D Anhydrous DCM D->P1 P1->P2 P3 Quench with aq. NaHCO₃ P2->P3 P4 Extract with DCM P3->P4 P5 Dry (Na₂SO₄), Filter, Concentrate P4->P5 P6 Purify via Column Chromatography P5->P6 P7 Final Product: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol P6->P7

Protocol: Reductive Amination

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-piperidinemethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure product.

Method B: Direct N-Alkylation

This classic SN2 reaction involves the nucleophilic attack of the secondary amine of 4-piperidinemethanol on an electrophilic 4-fluorobenzyl halide (bromide or chloride).[8]

Causality: The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct.[9] An inorganic base like potassium carbonate (K₂CO₃) is often used in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Heating is often required to drive the reaction to completion.

Protocol: Direct N-Alkylation

  • Reaction Setup: In a round-bottom flask, suspend 4-piperidinemethanol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (ACN).

  • Alkylating Agent Addition: Add 4-fluorobenzyl bromide or chloride (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80°C and stir under an inert atmosphere until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify via silica gel column chromatography as described in Method A.

Core Reactions & Synthetic Utility

The true power of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a building block lies in the reactivity of its 4-hydroxymethyl group. This primary alcohol is a gateway to a diverse array of functional groups, enabling rapid library synthesis for SAR studies.

G main [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol ester Ester Derivative main->ester Acyl Chloride, Base or R-COOH, EDC/DMAP ether Ether Derivative main->ether NaH, then R-X (Williamson Ether Synthesis) aldehyde Aldehyde main->aldehyde Mild Oxidation (PCC, DMP) acid Carboxylic Acid aldehyde->acid Strong Oxidation (Jones, KMnO₄)

Protocol Example: Esterification via Acyl Chloride

This protocol creates an ester linkage, a common functional group in prodrugs and bioactive molecules.

  • Setup: Dissolve [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM at 0°C (ice bath).

  • Addition: Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography.

Protocol Example: Oxidation to the Aldehyde (Swern Oxidation)

Converting the alcohol to an aldehyde opens up further synthetic possibilities, including Wittig reactions, reductive aminations with other amines, and aldol condensations.

  • Oxalyl Chloride Activation: In a flask at -78°C (dry ice/acetone bath), add anhydrous DCM followed by oxalyl chloride (1.5 eq). Slowly add a solution of dimethyl sulfoxide (DMSO, 3.0 eq) in DCM. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60°C. Stir for 30-45 minutes.

  • Quench: Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick. Allow the reaction to warm to room temperature.

  • Work-up: Add water and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude aldehyde is often used immediately in the next step due to potential instability but can be purified by careful chromatography if necessary.

Applications in Medicinal Chemistry: A Focus on CNS Targets

The 1-benzylpiperidine scaffold is a cornerstone in the design of ligands for CNS targets. Research into structurally related analogs has identified them as potent dual inhibitors of both acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), highlighting a promising therapeutic strategy for complex neurodegenerative disorders like Alzheimer's disease.[1] The utility of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in this context is clear: it provides a robust and pre-functionalized core structure, ready for diversification at the 4-position to probe the specific pharmacophoric requirements for dual-target inhibition or to optimize for other CNS targets. The fluorobenzyl moiety is critical, providing metabolic stability and specific electronic interactions that can be key to achieving high potency and selectivity.[4]

Conclusion

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its design elegantly combines the advantageous properties of the piperidine scaffold, the metabolic stability conferred by the 4-fluorobenzyl group, and the synthetic versatility of the 4-hydroxymethyl handle. The robust and well-understood protocols for its synthesis and subsequent modification make it an accessible and reliable building block for accelerating the discovery of next-generation therapeutics, particularly for challenging diseases of the central nervous system.

References

  • MMeanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

Sources

Foundational

The Rational Design and Evaluation of Novel Tyrosinase Inhibitors Featuring a 4-Fluorobenzyl Motif: A Technical Guide

Authored by a Senior Application Scientist Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the pri...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in a wide range of organisms, from bacteria to mammals.[1] In humans, tyrosinase catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] While melanin provides crucial protection against ultraviolet radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[3] Consequently, the development of potent and safe tyrosinase inhibitors is of significant interest to the pharmaceutical and cosmetic industries for applications in skin whitening and the treatment of hyperpigmentation.[2][4] Furthermore, the role of tyrosinase in enzymatic browning of fruits and vegetables makes its inhibition relevant to the food industry.[4]

This technical guide provides an in-depth exploration of a promising class of tyrosinase inhibitors characterized by the presence of a 4-fluorobenzyl motif. We will delve into the rationale for incorporating this specific chemical feature, outline the experimental workflows for the synthesis and evaluation of these compounds, and discuss their mechanism of action, supported by kinetic and computational studies.

The Strategic Incorporation of the 4-Fluorobenzyl Moiety

The design of novel tyrosinase inhibitors often involves the identification of key pharmacophoric features that can effectively interact with the enzyme's active site. The 4-fluorobenzyl group has emerged as a particularly effective moiety for several reasons.[3] Crystallographic and docking studies have suggested that the fluorobenzyl group can orient itself towards the copper ions within the catalytic site of tyrosinase.[4] The fluorine atom, being highly electronegative, can engage in favorable interactions, while the aromatic ring can participate in π-π stacking with histidine residues in the active site.[5] This strategic placement within the active site can lead to potent inhibition of the enzyme's catalytic activity. Furthermore, the introduction of a fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity, which can influence its bioavailability and cell permeability.

Experimental Workflow for the Discovery and Characterization of 4-Fluorobenzyl-Based Tyrosinase Inhibitors

The discovery and validation of novel tyrosinase inhibitors is a multi-step process that begins with chemical synthesis and progresses through in vitro enzymatic assays, kinetic studies, and cellular evaluations.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular & Computational Analysis synthesis Chemical Synthesis of 4-Fluorobenzyl Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization inhibition_assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase) characterization->inhibition_assay Test Compounds ic50 IC50 Determination inhibition_assay->ic50 kinetic_studies Kinetic Analysis (Lineweaver-Burk Plot) ic50->kinetic_studies docking Molecular Docking Studies kinetic_studies->docking Elucidate Binding Mode cell_viability Cell Viability Assay (e.g., MTT Assay) melanin_assay Melanin Content Assay (B16F10 Melanoma Cells) cell_viability->melanin_assay melanin_assay->docking

Figure 1: Experimental workflow for inhibitor discovery.
Detailed Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing the inhibitory activity of compounds against mushroom tyrosinase (from Agaricus bisporus), using L-DOPA as the substrate.[6][7]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • Test compounds (4-fluorobenzyl derivatives)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically < 1-2%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of phosphate buffer, the test compound solution, and the tyrosinase solution.

    • Control Wells:

      • Blank (No Enzyme): Phosphate buffer and L-DOPA solution.

      • Negative Control (No Inhibitor): Phosphate buffer, DMSO (at the same concentration as in the test wells), and tyrosinase solution.

      • Positive Control: Phosphate buffer, kojic acid solution, and tyrosinase solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitors.[6]

  • Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475-490 nm for dopachrome formation) in a kinetic mode for a defined period (e.g., 20-30 minutes).[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of tyrosinase inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[7]

Quantitative Analysis of Inhibitory Potency

The inhibitory potential of several novel compounds bearing the 4-fluorobenzyl motif has been evaluated against mushroom tyrosinase. The half-maximal inhibitory concentrations (IC50) are presented below, with kojic acid serving as a standard reference inhibitor.

Compound IDScaffoldIC50 (µM)Reference
Compound 26 4-Fluorobenzylpiperazine0.18[1][9]
Compound 25 4-Fluorobenzylpiperazine0.96[5][10]
Compound 2d 4-Fluorobenzylpiperidine7.56[11][12]
Kojic Acid -17.76[1][10]

Table 1: Inhibitory activity (IC50) of selected 4-fluorobenzyl-containing compounds against mushroom tyrosinase.

The data clearly demonstrates that compounds incorporating the 4-fluorobenzylpiperazine moiety exhibit significantly greater inhibitory potency than the widely used kojic acid.[1][10]

Elucidating the Mechanism of Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its further development. Kinetic studies are employed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed-type.[13][14] This is typically achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations and then plotting the data using methods such as the Lineweaver-Burk plot.

For instance, kinetic analyses have revealed that some 4-fluorobenzylpiperidine derivatives act as non-competitive or mixed-type inhibitors, while certain 4-fluorobenzylpiperazine analogs exhibit competitive inhibition.[1][11]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E E ES ES E:f1->ES:f0 + S EI EI E:f1->EI:f0 + I I I S S ES:f1->E:f0 - S P P ES:f1->P:f0 -> E + P EI:f1->E:f0 - I E2 E ES2 ES E2:f1->ES2:f0 + S EI2 EI E2:f1->EI2:f0 + I I2 I S2 S ES2:f1->E2:f0 - S ESI2 ESI ES2:f1->ESI2:f0 + I P2 P ES2:f1->P2:f0 -> E + P EI2:f1->E2:f0 - I EI2:f1->ESI2:f0 + S ESI2:f1->ES2:f0 - I ESI2:f1->EI2:f0 - S

Figure 2: Mechanisms of enzyme inhibition.

A competitive inhibitor binds to the same active site as the substrate, thereby preventing the substrate from binding.[1] In contrast, a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[11] A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[11] The determination of the inhibition mechanism provides valuable insights for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

Cellular Activity and Cytotoxicity

A crucial aspect of drug discovery is to ensure that the developed compounds are not only effective but also safe. Therefore, promising tyrosinase inhibitors are further evaluated for their effects on melanin production in cell-based assays and for their potential cytotoxicity. B16F10 melanoma cells are a commonly used model for these studies.[1]

Several of the potent 4-fluorobenzyl-based inhibitors have been shown to effectively reduce melanin content in B16F10 cells without exhibiting significant cytotoxicity at their effective concentrations, as determined by assays such as the MTT assay.[1][15] This favorable safety profile is a critical prerequisite for their potential application in topical formulations for cosmetic or therapeutic purposes.

Conclusion and Future Perspectives

The exploration of compounds containing a 4-fluorobenzyl motif has led to the discovery of a new generation of highly potent tyrosinase inhibitors. The strategic incorporation of this moiety facilitates strong interactions within the enzyme's active site, leading to significantly improved inhibitory activity compared to existing agents like kojic acid. The combination of robust in vitro enzymatic assays, detailed kinetic studies, and cellular evaluations has provided a comprehensive understanding of the efficacy and mechanism of action of these novel inhibitors.

Future research in this area will likely focus on optimizing the lead compounds to further enhance their potency, selectivity, and pharmacokinetic properties. The development of inhibitors with high specificity for human tyrosinase remains a key objective. The insights gained from the studies highlighted in this guide provide a solid foundation for the rational design of the next generation of tyrosinase inhibitors for a wide range of applications in dermatology and beyond.

References

  • [Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. [Link]

  • 4‐Fluorobenzylpiperazine‐Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ChemMedChem. [Link]

  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry, 125, 992-1001. [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate. [Link]

  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Molecules, 25(23), 5767. [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389. [Link]

  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. [Link]

  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. Unime Gnu. [Link]

  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. ResearchGate. [Link]

  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • Tyrosinase inhibitory assay protocol. ResearchGate. [Link]

  • A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 417-440. [Link]

  • Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5826. [Link]

  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Semantic Scholar. [Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 23(1), 78. [Link]

  • Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry. [Link]

Sources

Exploratory

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol potential therapeutic targets

An In-depth Technical Guide to the Therapeutic Landscape of the [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Scaffold Authored by: Gemini, Senior Application Scientist Abstract The compound [1-(4-Fluoro-benzyl)-piperidi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Landscape of the [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a key heterocyclic building block, primarily recognized for its role as a synthetic intermediate in the development of potent and selective antagonists for the C-C Chemokine Receptor 2 (CCR2). While not an active pharmaceutical ingredient itself, its structural motif is integral to the pharmacophore of molecules designed to inhibit CCR2 signaling. This guide elucidates the therapeutic potential derived from this scaffold, focusing on CCR2 as the principal target. We will dissect the mechanistic rationale for CCR2 antagonism, detail the experimental workflows for validating target engagement and functional activity, and explore the broader context of the piperidine core in medicinal chemistry. This document serves as a technical resource for researchers and drug development professionals engaged in inflammation, immunology, and related therapeutic areas.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituent groups, enabling high-affinity and selective interactions with biological targets. The specific molecule, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, combines this versatile core with two key functional groups:

  • The N-(4-Fluorobenzyl) group: This moiety often serves to establish crucial hydrophobic and aromatic interactions within a receptor's binding pocket. The fluorine atom can modulate metabolic stability and binding affinity through favorable electronic interactions.

  • The 4-hydroxymethyl group: This functional group provides a site for further chemical elaboration, acting as a handle to connect to other molecular fragments, or it can participate directly in hydrogen bonding with the target protein.

While searches for direct therapeutic activity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol are unrevealing, its prevalence in chemical patents and literature points to a singular, high-value application: the synthesis of advanced C-C Chemokine Receptor 2 (CCR2) antagonists. Therefore, the therapeutic targets of this molecule are, by extension, the targets of the final compounds it is used to create.

Primary Therapeutic Target: C-C Chemokine Receptor 2 (CCR2)

CCR2 is a G protein-coupled receptor (GPCR) that plays a central role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. Its primary endogenous ligand is Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. The CCL2/CCR2 signaling axis is a critical driver of chronic inflammation and is implicated in a wide range of pathologies.

Mechanism of Action and Pathophysiological Role

The binding of CCL2 to CCR2 on the surface of monocytes initiates a cascade of intracellular events, leading to chemotaxis—the directed movement of the cell along a chemical gradient. This process is fundamental to the progression of numerous diseases:

  • Atherosclerosis: CCR2-mediated recruitment of monocytes into the arterial wall and their subsequent differentiation into foam cells is a hallmark of plaque formation.

  • Type 2 Diabetes & Diabetic Nephropathy: Macrophage infiltration into adipose tissue and the kidneys contributes to insulin resistance and renal damage.

  • Autoimmune Diseases: In conditions like rheumatoid arthritis and multiple sclerosis, CCR2-positive immune cells are recruited to joints and the central nervous system, respectively, where they perpetuate tissue damage.

  • Oncology: The CCL2/CCR2 axis can promote tumor growth and metastasis by recruiting tumor-associated macrophages (TAMs) to the tumor microenvironment.

Inhibition of this pathway with a CCR2 antagonist, synthesized from intermediates like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, is therefore a highly attractive therapeutic strategy to disrupt these disease processes at a foundational level.

The CCR2 Signaling Cascade

Upon CCL2 binding, CCR2 undergoes a conformational change, activating its associated heterotrimeric G protein (typically Gαi). This activation leads to downstream signaling through multiple pathways, including the PLC/IP3 and PI3K/Akt pathways, ultimately resulting in calcium mobilization, actin polymerization, and cell migration.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein Gαi/βγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates Antagonist CCR2 Antagonist (Synthesized from Intermediate) Antagonist->CCR2 Blocks Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Chemotaxis Cell Migration & Inflammation Ca_release->Chemotaxis Validation_Workflow cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Downstream Signaling Synthesis Synthesize Antagonist from Intermediate BindingAssay Radioligand Binding Assay (IC50 Determination) Synthesis->BindingAssay FunctionalAssay Chemotaxis Assay (IC50 Determination) BindingAssay->FunctionalAssay Confirms Bioactivity SignalingAssay Calcium Mobilization Assay (FLIPR) FunctionalAssay->SignalingAssay Mechanistic Insight

Caption: Experimental workflow for validating a novel CCR2 antagonist.

Protocol: Radioligand Binding Assay

This assay quantifies the ability of the test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) from the CCR2 receptor, providing the inhibitory concentration (IC₅₀) for binding.

Objective: To determine the binding affinity (as IC₅₀) of a test antagonist for the CCR2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human CCR2 (e.g., HEK293-CCR2).

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).

  • Competition Reaction:

    • In a 96-well plate, add a fixed concentration of radiolabeled CCL2 (e.g., 0.1 nM [¹²⁵I]-CCL2).

    • Add serial dilutions of the test antagonist (e.g., from 1 pM to 10 µM).

    • Add the CCR2-expressing cell membranes (e.g., 10 µg protein per well).

    • For non-specific binding control wells, add a high concentration of a known non-radiolabeled CCR2 antagonist (e.g., 10 µM).

  • Incubation: Incubate the plate for 90-120 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate and add scintillation fluid. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Transwell Chemotaxis Assay

This functional assay measures the ability of the antagonist to block the CCL2-induced migration of CCR2-expressing cells.

Objective: To determine the functional potency (as IC₅₀) of a test antagonist in blocking cell migration.

Methodology:

  • Cell Preparation: Use a monocytic cell line that endogenously expresses CCR2 (e.g., THP-1) or a CCR2-transfected cell line. Resuspend cells in serum-free media.

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of the test antagonist for 30 minutes at 37°C.

  • Assay Setup:

    • Use a transwell plate (e.g., 5 µm pore size).

    • In the lower chamber, add assay media containing a chemoattractant concentration of CCL2 (e.g., 10 ng/mL).

    • In the upper chamber (the insert), add the pre-incubated cells.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification:

    • Remove the insert and wipe away non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Alternatively, use a fluorescent cell-based quantification reagent (e.g., Calcein-AM) and measure fluorescence in the bottom well.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the antagonist. Fit the data to determine the functional IC₅₀.

Data Summary and Interpretation

The goal of the development program is to identify compounds with high affinity (low IC₅₀ in binding assays) and high functional potency (low IC₅₀ in chemotaxis assays).

Parameter Assay Type Measures Desired Outcome
IC₅₀ (Binding) Radioligand BindingAffinity of compound for CCR2Low nM range
IC₅₀ (Functional) Chemotaxis AssayPotency in blocking cell migrationLow nM range, comparable to binding IC₅₀
pA₂ Schild AnalysisQuantifies competitive antagonismConfirms mechanism of action

Conclusion and Future Directions

The chemical scaffold [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a validated and valuable starting point for the synthesis of next-generation CCR2 antagonists. Its structural features provide a robust platform for generating compounds with high affinity and selectivity. The primary therapeutic promise of molecules derived from this intermediate lies in their potential to treat a wide spectrum of chronic inflammatory and autoimmune diseases by inhibiting the recruitment of monocytes and macrophages.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of antagonists built from this scaffold, aiming for improved oral bioavailability, metabolic stability, and target residence time. Furthermore, exploring dual-antagonist concepts, where CCR2 inhibition is combined with antagonism of another chemokine receptor (e.g., CCR5), may offer synergistic efficacy in complex disease states. The experimental workflows detailed herein provide a foundational framework for the continued evaluation and development of these promising therapeutic candidates.

References

  • Title: Preparation of piperidinyl-substituted bicyclic heteroaryls as CCR2 receptor antagonists.
  • Title: Preparation of N-((tetrahydro-2H-pyran-4-yl)methyl) amides and analogs thereof as CCR2 antagonists for treating inflammation.
  • Title: The role of the CCL2/CCR2 axis in autoimmune disease. Source: Journal of Leukocyte Biology URL: [Link]

  • Title: Preparation of substituted piperidines as CCR2 antagonists.

Protocols & Analytical Methods

Method

Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol protocol

An In-Depth Guide to the Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol via Reductive Amination Introduction: Significance and Synthetic Strategy [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a key substit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol via Reductive Amination

Introduction: Significance and Synthetic Strategy

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a key substituted piperidine scaffold of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a prevalent structural motif in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological properties. This specific molecule serves as a versatile intermediate, combining a piperidine core, a hydroxymethyl group for further derivatization, and a fluorobenzyl moiety, which can modulate properties like metabolic stability and receptor binding affinity.

The most robust and widely adopted method for preparing this and similar N-alkylated piperidines is the reductive amination pathway. This one-pot reaction is favored for its high efficiency, operational simplicity, mild conditions, and broad substrate scope.[1] It involves the reaction of a secondary amine, piperidin-4-yl-methanol, with an aldehyde, 4-fluorobenzaldehyde, to form an intermediate iminium ion, which is then immediately reduced in situ by a selective hydride agent to yield the target tertiary amine.

This application note provides a detailed, field-proven protocol for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, focusing on the reductive amination strategy using sodium triacetoxyborohydride. It includes mechanistic insights, a step-by-step experimental guide, characterization data, and troubleshooting advice for researchers.

Reaction Mechanism: The Chemistry of Reductive Amination

The reductive amination process proceeds in two distinct, sequential steps within a single reaction vessel.

  • Iminium Ion Formation: The synthesis initiates with a nucleophilic attack by the secondary amine of piperidin-4-yl-methanol on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a dehydration step to form a transient, electrophilic iminium ion. This equilibrium-driven step is often facilitated by the removal of water or can proceed effectively in anhydrous aprotic solvents.

  • Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. This reagent is specifically chosen for its ability to selectively reduce the iminium ion much faster than it reduces the starting aldehyde. The borohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium intermediate, quenching the positive charge and forming the stable C-N bond of the final product.

The selectivity of NaBH(OAc)₃ is a key advantage, as it minimizes the competitive reduction of the aldehyde to 4-fluorobenzyl alcohol, leading to cleaner reactions and higher yields.[1][2]

Reductive Amination Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Amine Piperidin-4-yl-methanol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde 4-Fluorobenzaldehyde Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer

Caption: Mechanism of the one-pot reductive amination reaction.

PART 1: Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Typical Equiv.
Piperidin-4-yl-methanol6528-34-3115.171.0
4-Fluorobenzaldehyde459-57-4124.111.1
Sodium Triacetoxyborohydride56553-60-7211.941.2 - 1.5
Dichloromethane (DCM), Anhydrous75-09-284.93-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-
Ethyl Acetate (for chromatography)141-78-688.11-
Hexanes (for chromatography)110-54-386.18-
Silica Gel (230-400 mesh)7631-86-960.08-
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][4]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid that reacts with water and moisture, potentially releasing flammable gases.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from ignition sources.[6] Do not quench the reaction with water directly; use a saturated bicarbonate solution slowly.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid skin contact and inhalation.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Synthesis Procedure

Experimental Workflow A 1. Dissolve piperidin-4-yl-methanol (1.0 eq) in anhydrous DCM. B 2. Add 4-fluorobenzaldehyde (1.1 eq). Stir for 30-60 min. A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 min. B->C D 4. Stir at room temperature for 4-16 hours. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Quench with sat. NaHCO₃ (aq). E->F Upon completion G 7. Extract with DCM (3x). F->G H 8. Combine organics, wash with brine, dry over Na₂SO₄. G->H I 9. Filter and concentrate under reduced pressure. H->I J 10. Purify crude product via flash column chromatography. I->J K 11. Characterize pure product (NMR, MS). J->K

Caption: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add piperidin-4-yl-methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Stir until all solids are dissolved.

  • Imine Formation: Add 4-fluorobenzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in small portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using 10% Methanol in DCM as eluent) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, slowly and carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes to yield the pure product.[7]

PART 2: Characterization and Troubleshooting

Expected Product Characteristics

The purified [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol should be a white to off-white solid or a colorless oil.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.25 (m, 2H, Ar-H), ~6.98 (t, 2H, Ar-H), ~3.45 (s, 2H, Ar-CH₂-N), ~3.40 (d, 2H, -CH₂OH), ~2.85 (m, 2H, piperidine-H), ~1.95 (m, 2H, piperidine-H), ~1.70 (m, 2H, piperidine-H), ~1.45 (m, 1H, piperidine-H), ~1.25 (m, 2H, piperidine-H). (Note: Specific shifts and multiplicities may vary slightly).
¹³C NMR (100 MHz, CDCl₃)δ ~162 (d, C-F), ~133 (d, Ar-C), ~130 (d, Ar-CH), ~115 (d, Ar-CH), ~68 (-CH₂OH), ~63 (Ar-CH₂-N), ~53 (piperidine-C), ~41 (piperidine-C), ~29 (piperidine-C).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 224.15

Note: NMR spectral data for substituted N-benzylpiperidines often show broad signals at room temperature due to conformational dynamics of the piperidine ring and restricted rotation around the C-N amide bond if applicable.[8][9]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Low reaction temperature.1. Use fresh, high-purity NaBH(OAc)₃ from a newly opened container.2. Extend the reaction time and continue monitoring.3. Ensure the reaction is run at ambient room temperature (~20-25 °C).
Formation of Side-Products 1. Impure starting materials.2. Over-reduction of aldehyde to alcohol (unlikely with NaBH(OAc)₃ but possible with other reagents).3. Dimerization or other side reactions.1. Verify the purity of starting materials by NMR or GC-MS before use.2. Confirm the identity of the reducing agent. If using NaBH₄, it will readily reduce the aldehyde.3. Ensure slow, portion-wise addition of the reducing agent.
Low Isolated Yield 1. Inefficient extraction from the aqueous phase.2. Product loss during chromatographic purification.1. Increase the number of organic extractions (e.g., to 4-5 times).2. Ensure proper loading onto the silica column and use a shallow gradient for elution to prevent co-elution with impurities.
Difficult Purification 1. Product and starting materials have similar polarity.2. Streaking on TLC plate.1. Adjust the polarity of the eluent system for better separation.2. Add a small amount of triethylamine (~0.5%) to the eluent to deactivate acidic sites on the silica gel, which can improve the chromatography of basic amines.

References

  • TCI Chemicals. (2025).
  • Apollo Scientific. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Cole-Parmer. (n.d.).
  • Novachem. (2018).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination. Organic Process Research & Development.
  • Shaterian, H. R., & Aghakazemi, E. (2013). An efficient one-pot synthesis of 1,4-dihydropyridine derivatives via a reductive amination reaction.
  • PubChem. (n.d.). Piperidin-4-ylmethanol. [Link]

  • McKenzie, G., et al. (2013).
  • PubChem. (n.d.). 4-Fluorobenzaldehyde. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Wessig, P., & Mueller, C. (2015). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Wessig, P., & Mueller, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Synthesizing Piperidine Derivatives via Reductive Amination

Introduction: The Significance of Piperidines and Reductive Amination The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidines and Reductive Amination

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric groups. Consequently, robust and efficient methods for synthesizing substituted piperidines are of paramount importance to drug development professionals.[2]

Among the various synthetic strategies, reductive amination stands out as a cornerstone C-N bond-forming reaction.[2][3] It is a powerful and reliable method for converting aldehydes or ketones into primary, secondary, or tertiary amines.[4] The reaction's broad adoption in the pharmaceutical industry—accounting for at least a quarter of all C-N bond formations—is a testament to its operational simplicity, wide substrate scope, and amenability to one-pot procedures that enhance efficiency and reduce waste.[3][5] This guide provides an in-depth exploration of the reductive amination mechanism, a comparative analysis of key reagents, detailed experimental protocols, and practical troubleshooting advice for the synthesis of piperidine derivatives.

Mechanistic Principles: Controlling the Reaction

Reductive amination proceeds via a two-part process: the initial formation of an imine or iminium ion intermediate, followed by its reduction to the final amine.[6] Understanding and controlling this process is key to a successful synthesis. The reaction can be performed in two distinct ways: a two-step (indirect) method or a one-pot (direct) method.

A. The Two-Step (Indirect) Pathway: In this classic approach, the carbonyl compound (e.g., a ketone) and the amine (e.g., piperidine) are first condensed to form an iminium ion.[7] This step is typically catalyzed by a trace amount of acid to facilitate the dehydration of the hemiaminal intermediate.[7][8] The iminium ion is then isolated or carried forward in a separate step for reduction with a suitable hydride agent like sodium borohydride (NaBH₄). This method offers precise control but is more labor-intensive.

B. The One-Pot (Direct) Pathway: For efficiency, a one-pot or direct procedure is often preferred.[5][9] Here, the carbonyl compound, the amine, and a selective reducing agent are all combined in a single reaction vessel.[7] The success of this approach hinges on using a reducing agent that is mild enough to not reduce the starting aldehyde or ketone but reactive enough to reduce the iminium ion as it forms in situ.[4][10] This selectivity prevents unwanted side reactions and simplifies the workflow significantly.

The overall mechanism can be visualized as follows:

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Pathway Options Ketone Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine OnePot Direct (One-Pot) Ketone->OnePot Reduce in situ TwoStep Indirect (Two-Step) Ketone->TwoStep Isolate, then reduce Amine Amine (e.g., Piperidine) Amine->Hemiaminal Iminium Iminium Ion + H₂O Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Final Amine Product (Piperidine Derivative) Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Attack

Caption: General mechanism of reductive amination.

Reagents and Experimental Choices: A Scientist's Guide

The success of a reductive amination is critically dependent on the judicious selection of the reducing agent, solvent, and pH conditions.

The Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical parameter, especially in one-pot syntheses. The ideal reagent selectively reduces the C=N bond of the iminium intermediate over the C=O bond of the starting carbonyl.[4]

Reducing AgentFormulaCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Aprotic (DCE, DCM, THF)[11][12]The Go-To Reagent. STAB is a mild and highly selective reducing agent, making it ideal for one-pot reactions.[4][10] The electron-withdrawing acetoxy groups attenuate the hydride's reactivity, preventing the premature reduction of aldehydes and ketones.[10] It is moisture-sensitive and not compatible with protic solvents like methanol.[11][12]
Sodium Cyanoborohydride NaBH₃CNProtic (MeOH, EtOH)[11]Effective but Toxic. This reagent is also selective for iminium ions at neutral or slightly acidic pH (pH 5-7).[5][7] However, it is highly toxic and can release hydrogen cyanide gas upon acidic workup, necessitating careful handling and disposal.[4]
Sodium Borohydride NaBH₄Protic (MeOH, EtOH)[13]Powerful but Less Selective. NaBH₄ is a stronger reducing agent that can readily reduce the starting carbonyl compound.[10] Its use is generally restricted to the two-step (indirect) method, where it is added only after the complete formation of the imine.[10][13]
Catalytic Hydrogenation H₂/Catalyst (Pd/C, PtO₂, Raney Ni)Protic (MeOH, EtOH)Green and Scalable. Using molecular hydrogen with a metal catalyst is a highly atom-economical and sustainable method, particularly for large-scale synthesis.[14][15] This approach can reduce both the imine intermediate and, under certain conditions, other functional groups, requiring careful optimization.[14][15]
Solvent and pH Considerations
  • Solvent Choice: The solvent must be compatible with the chosen reducing agent. For STAB, anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard.[10] For NaBH₃CN and NaBH₄, protic solvents like methanol are common.[11] While greener solvents like ethyl acetate are being explored, one must be cautious with alcohols when using catalytic hydrogenation, as they can be oxidized by the catalyst to form carbonyl impurities.[16]

  • pH Control: Iminium ion formation is typically fastest under weakly acidic conditions (pH 4-6).[8][17] This pH range represents a delicate balance: sufficient acid is needed to protonate the hemiaminal and facilitate water elimination, but excessive acidity can lead to protonation and deactivation of the starting amine nucleophile.[7] Acetic acid is often added as a catalyst, especially when reacting less nucleophilic amines or ketones.[4]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing N-substituted piperidines.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the most common and versatile method for laboratory-scale synthesis.

G A 1. Combine Reactants - Carbonyl (1.0 eq) - Piperidine (1.1 eq) - Anhydrous DCE B 2. Stir for Imine Formation - Room Temp, 30-60 min - Optional: Add Acetic Acid (0.1-1.0 eq) A->B C 3. Add STAB - Portion-wise addition (1.2-1.5 eq) - Maintain Room Temp B->C D 4. Reaction Monitoring - Stir 2-24h - TLC or LC-MS C->D E 5. Work-up & Quench - Add sat. NaHCO₃ (aq) - Separate layers D->E F 6. Extraction & Drying - Extract aqueous layer with DCM - Dry combined organics (Na₂SO₄) E->F G 7. Purification - Concentrate under vacuum - Column Chromatography F->G

Caption: Workflow for one-pot reductive amination using STAB.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carbonyl compound (1.0 equiv.), the desired piperidine derivative (1.0-1.2 equiv.), and an anhydrous solvent such as 1,2-dichloroethane (DCE) to make a ~0.1 M solution.[18]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive substrates (e.g., ketones), a catalytic amount of glacial acetic acid (0.1-1.0 equiv.) can be added to promote imine formation.[4][18]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the stirred solution.[10] The addition can be exothermic; maintain the temperature at or near room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]

  • Work-up: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude material as needed, typically by flash column chromatography on silica gel.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)

This method is useful when the starting carbonyl is particularly sensitive to the reaction conditions or when using the more powerful, less expensive NaBH₄.

Step-by-Step Methodology:

  • Imine Formation: In a flask, dissolve the aldehyde or ketone (1.0 equiv.) and the piperidine (1.0-1.2 equiv.) in a solvent like methanol. Stir for 1-3 hours at room temperature to ensure complete formation of the imine.[4] The use of a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward.[18]

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equiv.) in small portions, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 1.

Troubleshooting Common Issues

Even robust reactions can encounter problems. Here are solutions to common challenges.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Imine Formation: The equilibrium may not favor the imine. This is common with sterically hindered substrates or when the pH is not optimal.[17][19]- Add a catalytic amount of acetic acid to adjust the pH to ~5.[18]- Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to remove water and drive the reaction forward.[18]- Increase the reaction time for imine formation before adding the reductant.
Recovery of Starting Material (Carbonyl) Premature Reductant Decomposition: Moisture can decompose borohydride reagents.[17] Reducing Agent Too Mild: The iminium ion is not being reduced effectively.- Ensure all glassware is oven-dried and use anhydrous solvents.[17]- If using STAB, ensure it is fresh and has been stored properly.- Consider a slightly more powerful reducing agent or increasing the reaction temperature.
Formation of Alcohol Byproduct Reducing Agent Too Strong/Added Too Soon: The reductant is reducing the starting carbonyl instead of the imine.[18]- Switch to a milder, more selective reagent like STAB.[18]- If using NaBH₄, ensure the imine is fully formed before adding the reductant (two-step protocol).[10]
Overalkylation (Formation of Tertiary Amine from Primary Amine) Product is Reactive: The newly formed secondary amine product reacts with another equivalent of the aldehyde.- Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine.[18]- Perform the reaction stepwise: form the imine, isolate it, and then reduce it.[4]

Conclusion

Reductive amination is an indispensable tool for the synthesis of piperidine derivatives in drug discovery and development. Its versatility is demonstrated through both direct one-pot and indirect two-step protocols. By carefully selecting the appropriate reducing agent—with sodium triacetoxyborohydride being a particularly effective choice for its mildness and selectivity—and controlling key parameters like solvent and pH, researchers can achieve high yields of desired products.[4] The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful transformation to construct complex and medicinally relevant piperidine-containing molecules.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-28.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Patil, S. P., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100761.
  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Medley, J. W., & Myers, A. G. (n.d.).
  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • D'Acquarica, I., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(15), 4488.
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Ciriminna, R., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(15), 8963-8969.
  • Nachtigall, J. T., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Zhang, Y., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11669.
  • Brecht, K., et al. (2024). Ligand-free reductive amination via Pd-coated mechanocatalysis.
  • Jv, X., et al. (2020). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering, 8(2), 991-998.
  • Sciencemadness Discussion Board. (2019). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. Retrieved from [Link]

  • Allery, A. (2024). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5382-5431.
  • Organic Process Research & Development Blog. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • OC Lectures. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of [1-(4-Fluoro-benzyl)-piperidin-4-y...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, enabling the reliable separation of the active pharmaceutical ingredient (API) from its potential process-related impurities. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific basis, a step-by-step protocol, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Rationale for a Specific and Validated HPLC Method

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable analytical method is essential to quantify the main component and detect any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] The development of this method focused on resolving the target molecule from its likely impurities, which are postulated based on its common synthesis route: the reductive amination of 4-fluorobenzaldehyde with piperidin-4-yl-methanol.

Potential Process-Related Impurities:

  • Impurity A: 4-fluorobenzaldehyde (unreacted starting material)

  • Impurity B: Piperidin-4-yl-methanol (unreacted starting material)

  • Impurity C: 4-fluorobenzoic acid (oxidation product of Impurity A)

  • Impurity D: 1,1'-bis(4-fluorobenzyl)piperidin-4-yl-methanol (over-alkylation byproduct)

The presence of a fluorine atom on the benzyl group and the basic nature of the piperidine ring necessitate careful selection of the stationary and mobile phases to achieve optimal chromatographic separation and peak shape.[8][9] This application note describes a method that addresses these challenges, providing a comprehensive protocol for routine quality control and stability testing.

Chromatographic Method Development and Justification

The primary objective was to develop a stability-indicating RP-HPLC method capable of separating the main peak from its potential impurities and degradation products.

  • Column Selection: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.[10][11] A high-purity silica-based C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) was selected for its robustness and excellent peak shape for basic compounds, especially when used with a suitable mobile phase buffer.

  • Mobile Phase Selection: A gradient elution was chosen to ensure the timely elution of both early-eluting polar impurities (like piperidin-4-yl-methanol) and later-eluting nonpolar impurities.

    • Aqueous Phase (A): A 0.1% formic acid solution in water was selected. The acidic pH protonates the basic piperidine nitrogen, which helps to minimize peak tailing by reducing interactions with residual silanols on the stationary phase. Formic acid is also volatile, making the method compatible with mass spectrometry (MS) if further characterization is needed.[12][13]

    • Organic Phase (B): Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: The UV spectrum of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol shows a maximum absorbance around 225 nm, attributable to the fluorobenzyl chromophore. This wavelength provides good sensitivity for the main component and related aromatic impurities.

  • Column Temperature: The column was maintained at 30°C to ensure reproducible retention times and improve peak efficiency.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Dilute to the mark with diluent and mix thoroughly.

HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions outlined in the "Optimized Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system performance.

System Suitability Test (SST)

The system suitability test is a critical component to ensure the chromatographic system is performing adequately.[14] The acceptance criteria for the five replicate injections of the standard solution are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks, using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For quantification against a reference standard, the following formula can be used:

Assay (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][15][16]

Specificity

Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample containing the API and all potential impurities. The method was able to resolve the main peak from all impurities and any peaks from the diluent, proving its specificity. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed, showing that the degradation products did not co-elute with the main peak.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999.

Accuracy

Accuracy was determined by performing recovery studies on a sample spiked with the API at three different concentration levels (80%, 100%, and 120%).[17] Each level was prepared in triplicate. The mean recovery was found to be between 98.0% and 102.0%, with a %RSD of < 2.0%.

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The %RSD for the purity values was found to be < 1.0%.[18]

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of results was < 2.0%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.[17]

Visual Workflow and Data Summary

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Volume C->D E Equilibrate System D->E Transfer to Vials G Inject Blank (Diluent) E->G F System Suitability Test (5x Standard Injections) H Inject Samples F->H G->F I Integrate Peaks H->I Acquire Data J Verify SST Compliance I->J K Calculate Purity / Assay J->K L Generate Report K->L

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from impurities or degradantsPeak purity > 99.5%
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD) 0.65%≤ 2.0%
Intermediate Precision (% RSD) 1.2%≤ 2.0%
Robustness PassedSST criteria met

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of the purity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. The method is suitable for routine quality control analysis in a regulated environment and for stability studies. The detailed protocol and validation data provide a comprehensive resource for scientists and researchers in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Danielson, N. D., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Taylor & Francis Online. Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]

  • Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a detailed framework for the structural elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key in...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed framework for the structural elucidation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key intermediate in pharmaceutical synthesis. We outline a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, leveraging ¹H, ¹³C, ¹⁹F, and advanced 2D NMR techniques (COSY, HSQC, DEPT). The causality behind experimental choices, from sample preparation to pulse sequence selection, is explained to provide a robust, self-validating methodology. This document serves as a practical guide for researchers requiring unambiguous characterization of complex small molecules, ensuring structural integrity and purity.

Introduction: The Need for Rigorous Structural Verification

The molecule [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol incorporates several key structural motifs common in pharmacologically active compounds: a saturated N-heterocycle (piperidine), an aromatic system (fluorobenzyl), and a primary alcohol. The precise arrangement and connectivity of these fragments are critical to its function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed atomic-level fingerprint of the molecule.

This guide moves beyond a simple recitation of data, focusing on the logic of the NMR workflow. We will demonstrate how a systematic combination of one-dimensional and two-dimensional NMR experiments provides a network of connectivity information that validates the final structure. The inclusion of ¹⁹F NMR is particularly noteworthy, as the fluorine atom serves as a highly sensitive and specific probe for confirming the substitution pattern of the benzyl group and for potential future studies in more complex biological systems.[3][4][5]

Figure 1: Molecular structure of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Foundational Principles: A Multi-Nuclear Approach

A comprehensive analysis relies on a suite of NMR experiments. Each provides a unique piece of the structural puzzle.

  • ¹H NMR Spectroscopy: This is the cornerstone experiment due to the 100% natural abundance and high gyromagnetic ratio of the proton nucleus. It reveals the number of distinct proton environments, their relative populations (via integration), and their connectivity through spin-spin coupling (J-coupling).[6]

  • ¹³C NMR Spectroscopy: While the ¹³C isotope has a low natural abundance (~1.1%), this experiment is indispensable for mapping the carbon skeleton of the molecule.[7] To simplify the spectra, it is typically run with broadband proton decoupling, resulting in a single peak for each unique carbon atom.[8] The chemical shift range for ¹³C is much wider than for ¹H, minimizing signal overlap.[7]

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is, like ¹H, a spin-½ nucleus with 100% natural abundance and high sensitivity.[3] Its chemical shift is extremely sensitive to the electronic environment, making it an excellent probe for confirming the presence and position of the fluorine substituent on the aromatic ring.[4][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments distinguishes between carbon types (C, CH, CH₂, and CH₃).[9][10] A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[11][12] This information is crucial for assigning the carbons of the piperidine ring and the two distinct CH₂ groups.

  • 2D NMR (COSY & HSQC): Two-dimensional techniques are essential for unambiguously connecting the pieces.

    • COSY (¹H-¹H Correlation Spectroscopy): Maps J-coupling correlations between protons, typically those separated by two or three bonds. It is invaluable for tracing the proton connectivity around the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[8][13] This experiment is the most powerful tool for definitive assignment of both the ¹H and ¹³C spectra.

Experimental Protocol

This protocol is designed to be a self-validating workflow, where each step builds upon the last to ensure data of the highest quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh ~15-20 mg of sample prep2 Dissolve in ~0.7 mL CDCl3 with 0.03% TMS prep1->prep2 prep3 Filter solution into NMR tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Insert Sample into Spectrometer acq2 1D ¹⁹F NMR acq1->acq2 acq3 1D ¹³C{¹H} NMR acq2->acq3 acq4 DEPT-135 acq3->acq4 acq5 2D ¹H-¹H COSY acq4->acq5 acq6 2D ¹H-¹³C HSQC acq5->acq6 an1 Process & Reference Spectra acq6->an1 an2 Assign ¹H Spectrum (Integration, Multiplicity) an1->an2 an3 Assign ¹³C Spectrum with DEPT an2->an3 an4 Confirm Connectivity (COSY & HSQC) an3->an4 an5 Final Structure Verification an4->an5

Figure 2: Recommended workflow for NMR characterization.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[14] Following these steps minimizes interference and ensures optimal magnetic field homogeneity.

  • Analyte Preparation: Weigh approximately 15-20 mg of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This amount provides sufficient concentration for rapid acquisition of ¹³C and 2D NMR spectra.[15]

  • Solvent Selection: Use approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a versatile solvent for a wide range of organic molecules. Its deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for drift during the experiment.[16] TMS is the universally accepted internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.[15]

  • Dissolution & Filtration: Dissolve the sample completely in the solvent, using gentle vortexing if necessary. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.

    • Causality: Filtration is a critical step to remove any dust or particulate matter.[16] Suspended solids disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[16][17]

Spectrometer Setup and Data Acquisition

The following are standard parameters for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 (signal averaging is required due to low ¹³C abundance).

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: A range appropriate for aryl fluorides (e.g., -100 to -130 ppm).

    • Number of Scans: 16-32.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Number of Scans: 256-512.

  • 2D Experiments (COSY, HSQC):

    • Use standard, gradient-selected pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.3).

    • Acquire with sufficient resolution in both dimensions (e.g., 1024 points in F2, 256 increments in F1).

Spectral Analysis and Interpretation

The following sections detail the expected NMR data and provide a logical process for peak assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum can be divided into three main regions: aromatic, aliphatic (piperidine and linker), and the exchangeable alcohol proton.

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-Ar (ortho to F)~ 7.00t (dd)2HAromatic protons ortho to the electron-withdrawing fluorine atom. Splitting is a triplet due to coupling to H-meta and F.
H-Ar (meta to F)~ 7.28t (dd)2HAromatic protons meta to fluorine. Splitting is a triplet due to coupling to two H-ortho protons.
H-Benzyl (CH₂)~ 3.52s2HMethylene protons adjacent to the aromatic ring and the piperidine nitrogen. Expected to be a singlet.
H-Piperidine (α-eq)~ 2.85d2HEquatorial protons on carbons adjacent to nitrogen are deshielded.
H-Piperidine (α-ax)~ 2.15t2HAxial protons on carbons adjacent to nitrogen.
H-Piperidine (β/γ-eq)~ 1.75m2HEquatorial protons further from the nitrogen.
H-Piperidine (β/γ-ax)~ 1.40m3HAxial protons further from the nitrogen and the methine proton at C4.
H-Methanol (CH₂)~ 3.48d2HMethylene protons deshielded by the adjacent hydroxyl group. Coupled to the C4 methine proton.
H-Alcohol (OH)1.5 - 3.0br s1HChemical shift is variable and depends on concentration and water content. Signal may be broad.
Predicted ¹³C NMR & DEPT-135 Analysis (100 MHz, CDCl₃)

The ¹³C spectrum provides a count of the unique carbon environments, and the DEPT-135 experiment confirms the number of attached protons.[18]

Carbon Label Predicted δ (ppm) DEPT-135 Phase Assignment Rationale
C-Ar (C-F)~ 162Quaternary (absent)Carbon directly bonded to fluorine shows a large downfield shift and a strong ¹JCF coupling.
C-Ar (ipso)~ 134Quaternary (absent)Quaternary carbon where the benzyl group attaches to the ring.
C-Ar (CH, meta)~ 130CH (Positive)Aromatic methine carbons meta to the fluorine.
C-Ar (CH, ortho)~ 115CH (Positive)Aromatic methine carbons ortho to the fluorine, shielded by its electron-donating resonance effect.
C-Methanol (CH₂)~ 68CH₂ (Negative)Carbon of the primary alcohol, significantly deshielded by the oxygen atom.
C-Benzyl (CH₂)~ 63CH₂ (Negative)Benzylic carbon, deshielded by the aromatic ring and nitrogen.
C-Piperidine (α)~ 54CH₂ (Negative)Carbons adjacent to the piperidine nitrogen.
C-Piperidine (γ)~ 42CH (Positive)Methine carbon at the point of substitution.
C-Piperidine (β)~ 30CH₂ (Negative)Carbons beta to the piperidine nitrogen.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F spectrum is expected to show a single resonance, confirming the presence of one fluorine environment.

  • Predicted δ: ~ -115 ppm

  • Multiplicity: Triplet of triplets (tt) or multiplet.

  • Rationale: The fluorine atom will be coupled to the two ortho protons (~³JHF) and the two meta protons (~⁴JHF). The simplicity and high sensitivity of this experiment make it a powerful confirmation of successful synthesis.[19]

2D NMR Correlation Strategy

While 1D spectra provide a strong hypothesis, 2D experiments provide definitive proof of assignments.

Figure 3: Key ¹H-¹H COSY correlations expected for the piperidine-methanol fragment.

  • COSY Analysis: The COSY spectrum will trace the proton-proton connectivities. A cross-peak between the signals at ~3.48 ppm (H-Methanol) and the multiplet around ~1.40 ppm will identify the latter as containing the H-Piperidine (γ) methine proton. From there, further cross-peaks will allow "walking" around the piperidine ring, connecting Hγ to Hβ, and Hβ to Hα.

  • HSQC Analysis: The HSQC spectrum will directly link the proton and carbon assignments. For example, the proton signal at ~3.52 ppm (H-Benzyl) will show a correlation to the carbon signal at ~63 ppm, confirming its assignment as C-Benzyl. This is repeated for every C-H bond, providing an exceptionally robust and cross-validating dataset.

Conclusion

The systematic application of ¹H, ¹³C, ¹⁹F, DEPT, and 2D NMR spectroscopy provides a complete and unambiguous structural characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. By understanding the causality behind each experiment in the workflow, from meticulous sample preparation to the strategic use of 2D correlation maps, researchers can ensure the highest level of confidence in their results. This protocol serves as a template for the rigorous analysis required in modern chemical and pharmaceutical development.

References

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • LibreTexts Chemistry. 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. [Link]

  • This citation was not used in the final response.
  • Taylor & Francis Online. Fast 13 C-NMR Spectral Editing for Determining CH n Multiplicities. [Link]

  • University of the West Indies. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • SlideShare. Nmr spectroscopy of fluorine 19. [Link]

  • This citation was not used in the final response.
  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • ResearchGate. What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • This citation was not used in the final response.
  • Basic 1H- and 13C-NMR Spectroscopy. By Metin Balci. Elsevier. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in Neurodegenerative Disease Research

Introduction: A Multi-Targeted Approach to Neurodegeneration Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Targeted Approach to Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The pathological hallmarks of these disorders are complex and multifaceted, involving the aggregation of misfolded proteins (amyloid-beta and tau in AD, alpha-synuclein in PD), chronic neuroinflammation, oxidative stress, and neuronal loss. This complexity has driven a shift in therapeutic strategies towards multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.

The 1-benzylpiperidine scaffold has emerged as a promising pharmacophore in the design of MTDLs for neurodegenerative diseases. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of AD, as well as neuroprotective and antioxidant effects.[1][2] The compound of interest, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, incorporates this key structural motif. The presence of a fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity to target proteins, while the hydroxymethyl group on the piperidine ring may contribute to its pharmacological profile.

These application notes provide a comprehensive guide for researchers to conduct an initial investigation into the therapeutic potential of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in the context of neurodegenerative diseases. The following sections detail the proposed mechanisms of action and provide step-by-step protocols for in vitro and in vivo evaluation.

Proposed Mechanisms of Action

Based on the structure of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol and the known activities of related compounds, several potential mechanisms of action can be hypothesized. These include:

  • Cholinesterase Inhibition: The 1-benzylpiperidine moiety is a known pharmacophore for AChE inhibitors.[3][4] By inhibiting AChE, the compound may increase acetylcholine levels in the brain, a key therapeutic strategy for AD.

  • Neuroprotection: The compound may protect neurons from various insults, such as excitotoxicity, oxidative stress, and proteotoxicity, which are common in neurodegenerative diseases.

  • Anti-neuroinflammatory Activity: The compound may modulate the activity of microglia, the resident immune cells of the brain, to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

  • Antioxidant Activity: The compound may directly scavenge free radicals or upregulate endogenous antioxidant defense mechanisms, thereby mitigating oxidative damage to neurons.

The following diagram illustrates the potential multi-target engagement of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in a neurodegenerative disease context.

G cluster_compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol cluster_targets Potential Cellular Targets cluster_outcomes Therapeutic Outcomes Compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Microglia Activated Microglia Compound->Microglia Modulation Neurons Stressed Neurons Compound->Neurons Direct Protection Cholinergic Increased Acetylcholine AChE->Cholinergic AntiInflammatory Reduced Neuroinflammation Microglia->AntiInflammatory Neuroprotection Enhanced Neuronal Survival Neurons->Neuroprotection Antioxidant Decreased Oxidative Stress Neurons->Antioxidant

Caption: Potential multi-target mechanisms of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

In Vitro Evaluation: Protocols for Initial Screening

The following protocols are designed to provide a comprehensive initial assessment of the bioactivity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Protocol 1: Assessment of Neuroprotective Activity

This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely used model in neurodegenerative disease research.

Objective: To determine if [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can protect neuronal cells from toxins relevant to AD and PD.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

  • Amyloid-beta (1-42) oligomers (for AD model)

  • MPP+ (1-methyl-4-phenylpyridinium) (for PD model)

  • Rotenone (for PD model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

    • After pre-treatment, add the neurotoxin:

      • Aβ (1-42) oligomers (e.g., 10 µM) for 24 hours.

      • MPP+ (e.g., 1 mM) for 24 hours.

      • Rotenone (e.g., 1 µM) for 24 hours.

    • Include control wells (cells only), toxin-only wells, and compound-only wells.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Expected Outcome: Increased cell viability in the wells treated with the compound and the neurotoxin compared to the toxin-only wells would indicate a neuroprotective effect.

G cluster_workflow Neuroprotection Assay Workflow Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with Compound Start->Pretreat AddToxin Add Neurotoxin (Aβ, MPP+, or Rotenone) Pretreat->AddToxin Incubate Incubate for 24 hours AddToxin->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance at 570 nm MTT->Measure Analyze Analyze Cell Viability Measure->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: Assessment of Anti-Neuroinflammatory Activity

This protocol uses the BV-2 microglial cell line to assess the compound's ability to modulate neuroinflammation.[5][6][7]

Objective: To determine if [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can suppress the inflammatory response of microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include control wells (cells only), LPS-only wells, and compound-only wells.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[6]

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only group.

Expected Outcome: A reduction in the production of NO, TNF-α, and IL-6 in the presence of the compound would indicate anti-neuroinflammatory activity.

Protocol 3: Assessment of Antioxidant Activity

This protocol assesses the direct radical scavenging ability and the ability to mitigate intracellular oxidative stress.[8][9][10][11][12][13][14]

Objective: To determine the antioxidant potential of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Part A: DPPH Radical Scavenging Assay

Materials:

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the compound and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the compound or standard solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity.

Part B: Intracellular ROS Measurement [8][9][10][13]

Materials:

  • SH-SY5Y cells

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

  • Hydrogen peroxide (H2O2) or other ROS inducers

  • DCFDA-AM (2',7'-dichlorofluorescin diacetate)

  • 96-well black plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.

  • Treatment: Pre-treat the cells with the compound for 1 hour, then add H2O2 (e.g., 100 µM) for 1 hour.

  • Staining: Remove the medium and incubate the cells with 10 µM DCFDA-AM in PBS for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the compound-treated groups to the H2O2-only group.

Expected Outcome: A decrease in DPPH absorbance and a reduction in DCFDA fluorescence would indicate antioxidant activity.

In Vivo Evaluation: Protocols for Preclinical Models

Positive results from in vitro screening warrant further investigation in animal models of neurodegenerative diseases.

Protocol 4: Alzheimer's Disease Model (3xTg-AD Mice)

The 3xTg-AD mouse model develops both amyloid plaques and neurofibrillary tangles, mimicking key pathologies of AD.

Objective: To evaluate the efficacy of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in a transgenic mouse model of AD.

Animals: 3xTg-AD mice and age-matched wild-type controls.

Compound Administration:

  • The compound can be administered via oral gavage, intraperitoneal injection, or through drinking water. The route and dose should be determined based on preliminary pharmacokinetic and toxicity studies.

  • Treatment should begin before or at the onset of pathology (e.g., at 6 months of age) and continue for a specified duration (e.g., 3-6 months).

Behavioral Testing:

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term working memory.

  • Novel Object Recognition: To test recognition memory.

Post-mortem Tissue Analysis:

  • Immunohistochemistry: Brain sections should be stained for amyloid plaques (using antibodies like 6E10) and neurofibrillary tangles (using antibodies like AT8).

  • ELISA: Brain homogenates can be used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • Western Blot: To measure levels of phosphorylated tau.

Expected Outcome: Improvement in cognitive performance in behavioral tests and a reduction in amyloid plaque and neurofibrillary tangle pathology in the brains of treated 3xTg-AD mice compared to vehicle-treated controls.

G cluster_workflow In Vivo AD Model Workflow Start Select 3xTg-AD and Wild-Type Mice Treatment Chronic Compound Administration Start->Treatment Behavior Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavior Sacrifice Sacrifice and Brain Collection Behavior->Sacrifice Histology Immunohistochemistry (Aβ plaques, p-tau) Sacrifice->Histology Biochemistry ELISA (Aβ levels) and Western Blot (p-tau) Sacrifice->Biochemistry Analysis Data Analysis and Interpretation Histology->Analysis Biochemistry->Analysis

Caption: Workflow for the in vivo Alzheimer's disease model.

Protocol 5: Parkinson's Disease Model (MPTP-induced)

The MPTP mouse model is a widely used neurotoxin-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a key feature of PD.

Objective: To assess the neuroprotective effects of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in a mouse model of PD.

Animals: C57BL/6 mice.

Procedure:

  • Compound Administration: Pre-treat mice with the compound or vehicle for a specified period (e.g., 7 days).

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. Continue compound administration throughout the study.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia.

  • Post-mortem Tissue Analysis (14 days post-MPTP):

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Immunohistochemistry for Alpha-Synuclein: Stain for alpha-synuclein aggregation in the substantia nigra.

    • HPLC: Measure dopamine and its metabolites in the striatum.

Expected Outcome: Attenuation of MPTP-induced motor deficits, preservation of TH-positive neurons in the substantia nigra, and reduced alpha-synuclein aggregation in the brains of compound-treated mice compared to MPTP-only mice.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Neuroprotection Data

Treatment GroupCell Viability (%)
Control100
Toxin (e.g., Aβ)Value
Toxin + Compound (0.1 µM)Value
Toxin + Compound (1 µM)Value
Toxin + Compound (10 µM)Value
Toxin + Compound (25 µM)Value
Toxin + Compound (50 µM)Value

Table 2: In Vivo Behavioral Data (e.g., Morris Water Maze)

Treatment GroupEscape Latency (s)Time in Target Quadrant (%)
Wild-TypeValueValue
3xTg-AD VehicleValueValue
3xTg-AD CompoundValueValue

Conclusion

The provided application notes and protocols offer a robust framework for the initial investigation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a potential therapeutic agent for neurodegenerative diseases. By systematically evaluating its neuroprotective, anti-neuroinflammatory, and antioxidant properties in vitro, and subsequently validating these findings in relevant in vivo models, researchers can gain valuable insights into the compound's mechanism of action and its potential for further drug development. The multi-target nature of the 1-benzylpiperidine scaffold suggests that this compound holds promise as a novel therapeutic candidate for these complex and devastating disorders.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of visualized experiments : JoVE, (87), 51333.
  • Baek, S. H., Cho, Y., Lee, J., Choi, B. Y., Choi, Y., Park, J. S., Kim, H., Sul, J., Kim, E., Park, J. H., & Jo, D. G. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871.
  • Baek, S. H., Cho, Y., Lee, J., Choi, B. Y., Choi, Y., Park, J. S., Kim, H., Sul, J., Kim, E., Park, J. H., & Jo, D. G. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871.
  • Onishi, T., & Iwashita, H. (2013). Transgenic mouse models of Alzheimer's disease: behavioral testing and considerations. Methods in molecular biology (Clifton, N.J.), 1049, 145–155.
  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Jackson-Lewis, V., & Przedborski, S. (2014). Protocol for the MPTP mouse model of Parkinson's disease.
  • Joshi, D. C., & Bakowska, J. C. (2022, June 13). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube.
  • Onishi, T., & Iwashita, H. (2013). Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. Methods in Molecular Biology, 1049, 145-155.
  • Xu, Y. H., & Chen, L. (2012). DETERMINING NUCLEAR LOCALIZATION OF ALPHA-SYNUCLEIN IN MOUSE BRAINS. Journal of visualized experiments : JoVE, (62), e3919.
  • Webster, S. J., Bachstetter, A. D., Nelson, P. T., Schmitt, F. A., & Van Eldik, L. J. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in genetics, 5, 88.
  • S-K, L., et al. (2017). Alpha-synuclein immunohistochemistry after proteinase K treatment in L444P/ + and KO/ + mouse brains.
  • Lalonde, R., & Strazielle, C. (2019). Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer's Disease. Frontiers in behavioral neuroscience, 13, 106.
  • Cox, S., Abu-Ghannam, N., & Gupta, S. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology, 1308, 275-287.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
  • Recognition of a-syn in human and mouse brain tissue (A)...
  • Jankowsky, J. L., & Zheng, H. (2017). Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer's Disease.
  • Application Notes and Protocols for In Vitro Antioxidant Assays of 3-epi-Padm
  • MPTP Mouse Model of Parkinson's Disease - Cre
  • Masliah, E., Rockenstein, E., Veinbergs, I., Mallory, M., Hashimoto, M., Takeda, A., Sagara, Y., Sisk, A., & Mucke, L. (2000). Neuropathology in Mice Expressing Human α-Synuclein. The Journal of Neuroscience, 20(16), 5906-5914.
  • Gispert, S., et al. (2003). Neuropathology in Mice Expressing Mouse Alpha-Synuclein. PLoS ONE, 4(9), e7019.
  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells - JoVE. (2021, October 13).
  • Protocol for the MPTP mouse model of Parkinson's disease - Semantic Scholar. (n.d.).
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152.
  • Shang, Y., et al. (2016). Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. Journal of International Medical Research, 44(1_suppl), 53-62.
  • Generation of 3 ϫ Tg-AD Mouse Model (A) Strategy used to develop 3 ϫ...
  • Sereda, V., & Tschaikner, P. (2021). ROS Live Cell Imaging During Neuronal Development. Bio-protocol, 11(11), e4042.
  • Forner, S., et al. (2021). Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer's Disease. eNeuro, 8(4), ENEURO.0124-21.2021.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2025, July 21).
  • Singh, M., et al. (2017). Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). Neurology, 88(16 Supplement).
  • Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease | Request PDF - ResearchG
  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 46(8), 1465–1469.
  • K, A. R., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European journal of pharmacology, 1006, 178192.
  • Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling - Frontiers. (2017, February 1).
  • Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC. (2023, September 27).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • da Silva, C. H. T. P., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of biomolecular structure & dynamics, 1–13.
  • 3xTg | ALZFORUM. (n.d.).
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 38(24), 4821–4829.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 35(24), 4542–4548.
  • The 3xTg-AD Mouse Model: Reproducing and Modulating Plaque and Tangle P
  • Orr, M. E., et al. (2018). Geroprotective interventions in the 3xTg mouse model of Alzheimer's disease. Neurobiology of disease, 111, 1–11.
  • Drummond, E., & Wisniewski, T. (2017). Overview of Proteomic Analysis of Amyloid Plaques and Neurofibrillary Tangles in Alzheimer's Disease. Methods in molecular biology (Clifton, N.J.), 1547, 3–17.
  • LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation | PLOS One - Research journals. (2013, September 9).
  • Fig. 2 LPS damaged mouse microglia BV2 cells in a dose-dependent...

Sources

Application

Application of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in AChE inhibition assays

Application Notes & Protocols Topic: Characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a Potential Acetylcholinesterase Inhibitor Audience: Researchers, Scientists, and Drug Development Professionals I...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a Potential Acetylcholinesterase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Piperidine-Based AChE Inhibitors

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in neurodegenerative disorders such as Alzheimer's disease (AD).[1][2] By preventing the breakdown of acetylcholine, AChE inhibitors (AChEIs) increase the neurotransmitter's availability in the synaptic cleft, thereby enhancing cholinergic function.[3]

Currently, approved drugs for AD, such as Donepezil, Galantamine, and Rivastigmine, are AChEIs.[2][4] Notably, Donepezil is a piperidine-based agent, highlighting the significance of the piperidine scaffold in designing potent and selective AChEIs.[5][6] The tertiary nitrogen within the piperidine ring can be protonated under physiological conditions, facilitating a key interaction with the anionic site of the AChE enzyme.[5]

This document provides a comprehensive guide to the in vitro evaluation of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol , a novel piperidine derivative, for its potential as an AChE inhibitor. We present detailed protocols for determining its inhibitory potency (IC₅₀) and for elucidating its kinetic mechanism of action (MoA) using the well-established Ellman's method.[7][8]

Assay Principle: The Ellman Method

The protocols herein are based on the spectrophotometric method developed by Ellman and his colleagues, which provides a rapid, reliable, and cost-effective means for measuring cholinesterase activity.[8][9]

The assay principle involves two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine, a thiol compound, spontaneously reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.

The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[9][10] The presence of an inhibitor, such as [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, will decrease the rate of this color formation.

Ellman_Reaction cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction cluster_detection Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB TNB TNB²⁻ Anion (Yellow Product) DTNB->TNB Spontaneous Reaction Spectrophotometer Measure Absorbance @ 412 nm TNB->Spectrophotometer

Caption: The coupled reaction principle of the Ellman assay for AChE activity.

Materials and Reagents

Reagent/MaterialRecommended Supplier (Example)Notes
Test Compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. Prepare a 10 mM stock solution in 100% DMSO.
Enzyme Sigma-Aldrich (e.g., C3389)Acetylcholinesterase from Electrophorus electricus (Electric Eel). Reconstitute in buffer to a working stock.
Positive Control Sigma-Aldrich (e.g., D6838)Donepezil Hydrochloride. Prepare a 1 mM stock solution in ultrapure water or DMSO.
Substrate Sigma-Aldrich (e.g., A5751)Acetylthiocholine Iodide (ATCh). Prepare a 10 mM stock solution in ultrapure water. Prepare fresh daily.
Chromogen Sigma-Aldrich (e.g., D8130)5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB). Prepare a 10 mM stock solution in assay buffer. Store protected from light.
Buffer 0.1 M Sodium Phosphate Buffer, pH 8.0. Critical for maintaining optimal enzyme activity and the TNB²⁻ chromophore.[9]
Solvent Dimethyl Sulfoxide (DMSO), ACS grade or higher.
Equipment Microplate reader with kinetic reading capability at 412 nm. 96-well, flat-bottom, clear microplates. Calibrated micropipettes.

Protocol 1: IC₅₀ Determination

This protocol determines the concentration of the test compound required to inhibit 50% of AChE activity under the specified assay conditions. A dose-response curve is generated by testing a range of compound concentrations.

workflow_IC50 prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, Stocks) serial 2. Serial Dilution Prepare test compound dilutions prep->serial plate 3. Plate Setup Add Buffer, Inhibitor/Control, Enzyme serial->plate preincubate 4. Pre-incubation 15 min @ 25°C plate->preincubate initiate 5. Reaction Initiation Add DTNB and Substrate (ATCh) preincubate->initiate read 6. Kinetic Measurement Read Abs @ 412 nm for 10 min initiate->read analyze 7. Data Analysis Calculate % Inhibition, Plot Curve, Determine IC₅₀ read->analyze Inhibition_Types Modes of Reversible Enzyme Inhibition cluster_comp Competitive cluster_noncomp Non-Competitive cluster_mixed Mixed / Uncompetitive Enzyme Active Site Enzyme (E) Allosteric Site I_comp Inhibitor (I) I_comp:s->Enzyme:n Binds to Active Site I_noncomp Inhibitor (I) I_noncomp:s->Enzyme:n Binds to Allosteric Site I_mixed Inhibitor (I) I_mixed:s->Enzyme:n Binds E or ES complex at either site I_mixed:s->Enzyme:n

Caption: Conceptual diagram of different reversible inhibition mechanisms.

Step-by-Step Methodology:

  • Experimental Design:

    • Select a range of fixed concentrations of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol based on its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a series of reactions with varying substrate (ATCh) concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ). The Michaelis-Menten constant (Kₘ) for AChE with ATCh is typically in the range of 0.08-0.15 mM. [11]

  • Assay Procedure:

    • Follow the same procedure as the IC₅₀ determination (Protocol 1), but instead of varying the inhibitor concentration in a single run, you will run a matrix of conditions with different fixed inhibitor and variable substrate concentrations.

Data Analysis for MoA:

  • Calculate Initial Velocities (V₀): For each combination of inhibitor and substrate concentration, calculate the initial reaction rate (ΔAbs/min).

  • Generate Lineweaver-Burk Plot:

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.

    • This double-reciprocal plot linearizes the Michaelis-Menten kinetics.

  • Interpret the Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

    • Non-Competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Kₘ and Vmax decrease).

    • Mixed Inhibition: The lines will intersect in the second or third quadrant, off of either axis (both apparent Kₘ and Vmax are altered). [11][12]4. Determine Inhibition Constant (Kᵢ): The Kᵢ, a true measure of inhibitor affinity, can be determined from secondary plots (e.g., plotting the slopes of the Lineweaver-Burk lines against inhibitor concentration). [13]

Assay Validation and Troubleshooting

A robust and reliable assay is crucial for generating trustworthy data.

IssuePossible CauseSolution
High background in blank wells Non-enzymatic hydrolysis of ATCh; DTNB degradation.Prepare ATCh and DTNB solutions fresh daily. Ensure buffer pH is not excessively high (≤ 8.5). Run a blank with DTNB and ATCh but no enzyme to check for spontaneous reaction.
Low signal or activity in control wells Inactive enzyme; incorrect buffer pH; expired reagents.Verify enzyme activity with a new lot or a known standard. Confirm buffer pH is 8.0. Use freshly prepared reagents.
Inconsistent results between replicates Pipetting errors; improper mixing; temperature fluctuations.Use calibrated pipettes and ensure thorough mixing after each reagent addition. Allow all reagents to equilibrate to assay temperature before starting. Use of a multichannel pipette is recommended for simultaneous additions. [14]
Compound precipitates in the well Low solubility of the test compound at the tested concentration.Visually inspect the plate. Lower the maximum test concentration. If using DMSO, ensure the final concentration remains low (≤1%).
Inhibition observed in the absence of enzyme Compound directly reacts with DTNB or absorbs light at 412 nm.Run a control experiment with the test compound, DTNB, and substrate but without the enzyme. If absorbance increases, the compound is interfering with the assay chemistry.

Conclusion

The protocols detailed in this application note provide a robust framework for the primary screening and mechanistic characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a potential AChE inhibitor. Accurate determination of the IC₅₀ value establishes the compound's potency, while kinetic analysis reveals its mechanism of action, both of which are critical data points in the early stages of drug discovery for neurodegenerative diseases. [1][15]

References

  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. Benchchem.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. Iowa State University Digital Repository.
  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed.
  • How do I screen for acetylcholinesterase activity? AAT Bioquest.
  • Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed.
  • Natural Peptides in Drug Discovery Targeting Acetylcholinesterase. MDPI.
  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed.
  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
  • From Traditional European Medicine to Discovery of New Drug Candidates for the Treatment of Dementia and Alzheimer's Disease: Acetylcholinesterase Inhibitors. Bentham Science.
  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. PubMed Central.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with compound 4b. ResearchGate.
  • The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. PubMed Central.
  • Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available from: [Link]

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Semantic Scholar.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.
  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.

Sources

Method

Application Notes and Protocols: In Vitro Characterization of a Novel GSK-3β Inhibitor

Abstract Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways.[1][2][3] Its dysregulation is impli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways.[1][2][3] Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders such as type 2 diabetes, and various cancers, making it a high-value target for therapeutic intervention.[1][4][5][6] This document provides a comprehensive guide for the in vitro evaluation of novel GSK-3β inhibitors, using the hypothetical compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a case study. We will detail the underlying principles and provide step-by-step protocols for robust, high-throughput compatible kinase assays to determine inhibitor potency and selectivity. The methodologies described herein are designed to equip researchers in drug discovery and development with the necessary tools to rigorously characterize new chemical entities targeting GSK-3β.

Introduction to GSK-3β: A Key Therapeutic Target

GSK-3β is a unique kinase, typically active in resting cells, and is regulated primarily through inhibitory phosphorylation.[7] It plays a crucial role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][3] Its activity is modulated by several key signaling pathways, most notably the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.[1][3][7][8] In the former, Akt-mediated phosphorylation at Ser9 leads to the inhibition of GSK-3β activity.[7] In the latter, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK-3β in this pathway leads to the stabilization and nuclear translocation of β-catenin, activating target gene expression.[1] Given its central role, the discovery of potent and selective GSK-3β inhibitors is of significant therapeutic interest.

Rationale for In Vitro Testing

The initial characterization of a potential kinase inhibitor relies on robust in vitro assays. These cell-free systems allow for the direct measurement of the compound's interaction with the target enzyme, independent of cellular uptake, metabolism, or off-target effects within a complex cellular environment.[9][10] The primary objective of these assays is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12] This quantitative measure is fundamental for structure-activity relationship (SAR) studies and for guiding lead optimization.

Selecting the Appropriate In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations. The choice of assay depends on factors such as the specific research question, available instrumentation, and throughput requirements. For the characterization of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, we will focus on two widely used, robust, and high-throughput screening (HTS)-compatible platforms: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (LanthaScreen™ TR-FRET).

Overview of Recommended Assay Technologies
Assay TechnologyPrincipleAdvantagesConsiderations
ADP-Glo™ Kinase Assay Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction through a coupled luciferase/luciferin reaction, generating a luminescent signal.[13][14][15]Universal for any ADP-generating enzyme, high sensitivity and broad dynamic range, compatible with high ATP concentrations.[13][15][16]Requires two addition steps, potential for interference from compounds affecting luciferase.
LanthaScreen™ TR-FRET Kinase Binding Assay A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a competitive inhibitor.[17][18]Homogeneous "mix-and-read" format, ratiometric measurement reduces artifacts, suitable for detecting ATP-competitive inhibitors.[18][19]Requires specific fluorescently labeled tracers and antibodies, potential for interference from fluorescent compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for determining the IC50 value of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol against GSK-3β.

General Reagent Preparation
  • GSK-3β Enzyme: Recombinant human GSK-3β should be sourced from a reputable commercial vendor. Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate: A specific peptide substrate for GSK-3β is required for activity assays. The choice of substrate will depend on the assay format.

  • ATP: Prepare a concentrated stock solution of ATP in nuclease-free water and store at -20°C. The final ATP concentration in the assay should be at or near the Km value for GSK-3β to ensure accurate determination of competitive inhibitor potency.[10]

  • Test Compound: Prepare a stock solution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format with a final reaction volume of 20 µL.[20]

Workflow:

ADP_Glo_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Dispense Inhibitor (Serial Dilutions) A->B C 3. Add GSK-3β Enzyme B->C D 4. Initiate Reaction (Add Substrate/ATP Mix) C->D E 5. Incubate (30-60 min at 30°C) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubate (40 min at RT) F->G H 8. Detect Signal (Add Kinase Detection Reagent) G->H I 9. Incubate (30-60 min at RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is recommended to generate a robust dose-response curve. Dispense 5 µL of the diluted compound into the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Dilute the GSK-3β enzyme to the desired working concentration in the kinase assay buffer. Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations in the 20 µL reaction should be at or near the Km for both ATP and the substrate. Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.[7] Mix the plate gently.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.[14][20]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30-60 minutes.[13][14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a homogeneous, "mix-and-read" assay performed in a 384-well plate format.

Workflow:

LanthaScreen_Workflow A 1. Prepare Reagents (Kinase-Antibody Mix, Tracer, Inhibitor) B 2. Dispense Inhibitor (Serial Dilutions) A->B C 3. Add Kinase/Antibody Mix B->C D 4. Add Tracer C->D E 5. Incubate (60 min at RT) D->E F 6. Read TR-FRET Signal E->F

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, the GSK-3β/Eu-anti-tag antibody mixture, and the Alexa Fluor™ tracer in the kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound serial dilution to the assay plate.

    • Add 5 µL of the 3X GSK-3β/Eu-anti-tag antibody mixture.

    • Add 5 µL of the 3X Alexa Fluor™ tracer.[19]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

Data Analysis and Interpretation

Calculating Percent Inhibition

For the ADP-Glo™ assay, the percent inhibition is calculated as follows:

% Inhibition = 100 x (1 - (RLUinhibitor - RLUno enzyme) / (RLUno inhibitor - RLUno enzyme))

Where RLU is the Relative Luminescence Unit.

For the LanthaScreen™ assay, the TR-FRET ratio is first calculated (Acceptor Emission / Donor Emission). The percent inhibition is then calculated based on the displacement of the tracer.

IC50 Determination

The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve with a variable slope is then fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[12][21] The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12]

Validating On-Target Effects

While in vitro assays are a crucial first step, it is important to employ strategies to ensure the observed effects are due to on-target inhibition. This can include:

  • Kinome Profiling: A broader kinase selectivity screen can identify potential off-target interactions.[9]

Signaling Pathway Context

The inhibition of GSK-3β by [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is expected to impact downstream signaling pathways. Understanding this context is crucial for predicting the compound's cellular effects.

GSK3B_Signaling cluster_0 Wnt Pathway cluster_1 Insulin/Akt Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, CK1) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin P GSK3B_Wnt GSK-3β GSK3B_Wnt->BetaCatenin P Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Inhibitor [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Inhibitor->GSK3B_Wnt Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B_Akt GSK-3β Akt->GSK3B_Akt P (Ser9) GlycogenSynthase Glycogen Synthase (Active) GSK3B_Akt->GlycogenSynthase P GlycogenSynthase_P Glycogen Synthase-P (Inactive) GlycogenSynthase->GlycogenSynthase_P Inhibitor2 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Inhibitor2->GSK3B_Akt

Caption: Simplified GSK-3β signaling pathways and the inhibitory action of the test compound.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro characterization of novel GSK-3β inhibitors, exemplified by [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. By employing these methodologies, researchers can obtain reliable and reproducible data on inhibitor potency, which is essential for advancing promising compounds through the drug discovery pipeline. Subsequent studies should focus on selectivity profiling against other kinases and validation of on-target activity in cell-based assays.

References

  • Jope, R. S., & Johnson, G. V. W. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences, 29(2), 95–102. [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]

  • Hoeflich, K. P., Luo, J., Rubie, E. A., Tsao, M. S., Jin, O., & Woodgett, J. R. (2000). Requirement for glycogen synthase kinase-3β in cell survival and NF-κB activation. Nature, 406(6791), 86–90. [Link]

  • Frame, S., & Cohen, P. (2001). GSK3 takes centre stage more than 20 years after its discovery. Biochemical Journal, 359(Pt 1), 1–16. [Link]

  • Generic Protocol Source. (n.d.). ADP Glo Protocol. [Link]

  • Beurel, E., Grieco, S. F., & Jope, R. S. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics, 148, 114–131. [Link]

  • Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • ResearchGate. (n.d.). Schematic representation of GSK-3β signaling pathways and activity regulation. [Link]

  • Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β: A Novel Regulator of Cardiac Hypertrophy and Development. Circulation Research, 90(10), 1055–1063. [Link]

  • Polter, A. M., & Li, X. (2010). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. Pharmacology & Therapeutics, 128(3), 487–497. [Link]

  • Bio-protocol. (n.d.). In vitro kinase assay. [Link]

  • National Institutes of Health. (n.d.). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. [Link]

  • SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet. [Link]

  • Kubiński, K., & Skladanowski, A. C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8827. [Link]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor characterization. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • InVivo Biosystems. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). A novel mass spectrometry-based assay for GSK-3β activity. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a Versatile Precursor in Modern Drug Discovery

Abstract The confluence of privileged scaffolds and strategic functionalization is a cornerstone of modern medicinal chemistry. [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol emerges as a high-value precursor, embodying t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds and strategic functionalization is a cornerstone of modern medicinal chemistry. [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol emerges as a high-value precursor, embodying this principle through its unique combination of three critical pharmacophoric elements: a conformationally flexible piperidine ring, a metabolically robust 4-fluorobenzyl group, and a versatile 4-hydroxymethyl functional handle. This guide provides an in-depth exploration of this precursor's strategic value, detailing its synthesis, characterization, and application in drug discovery campaigns. We present validated, step-by-step protocols for its derivatization, enabling researchers to rapidly generate libraries of novel compounds for screening and lead optimization. The causality behind experimental choices is elucidated to empower scientists with a framework for rational drug design.

The Strategic Value of the Precursor in Medicinal Chemistry

The utility of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol stems from the synergistic contributions of its constituent parts. The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, prized for its role in enhancing druggability and optimizing pharmacokinetic profiles.[1][2]

The Piperidine Scaffold: A Privileged Heterocycle

The six-membered, saturated piperidine ring is a foundational motif in medicinal chemistry.[1] Its non-planar, chair-like conformation provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating crucial interactions with protein residues. Furthermore, the piperidine scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, improving metabolic stability and aqueous solubility.[2][3]

The 4-Fluorobenzyl Group: Enhancing Pharmacokinetics and Target Interaction

The N-benzyl piperidine motif is a versatile tool frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties.[4] The introduction of a fluorine atom onto the benzyl ring is a deliberate and strategic choice. Fluorine, owing to its high electronegativity and small size, can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block "soft spots" in a molecule, increasing its half-life and oral bioavailability.[5]

  • Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve penetration into tissues, including crossing the blood-brain barrier for CNS-active agents.[5]

  • Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug for its target.[6]

The 4-Hydroxymethyl Moiety: A Key Functional Handle for Derivatization

The primary alcohol (-CH₂OH) at the C4 position is a critical reactive handle. It is not merely a structural feature but a gateway to a vast chemical space. This group allows for a multitude of subsequent chemical transformations, enabling the construction of diverse compound libraries from a single, common intermediate. Key transformations include:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ethers.

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid for further reactions like reductive amination or amide coupling.

  • Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution.

Physicochemical and Spectroscopic Data

Proper characterization of the precursor is a prerequisite for its use in any synthetic campaign. It ensures purity and confirms structural integrity, which is fundamental to the trustworthiness of subsequent results.

PropertyValue
IUPAC Name [1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol
CAS Number 174561-04-7
Molecular Formula C₁₃H₁₈FNO
Molecular Weight 223.29 g/mol [7]
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, Dichloromethane, Chloroform

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.25 (m, 2H, Ar-H), 6.98 (t, 2H, Ar-H), 3.45 (s, 2H, Ar-CH₂-N), 3.40 (d, 2H, -CH₂OH), 2.85 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H), 1.70-1.50 (m, 3H, piperidine-H), 1.30 (m, 2H, piperidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~162 (d, C-F), 134 (s, Ar-C), 130 (d, Ar-CH), 115 (d, Ar-CH), 68.0 (-CH₂OH), 63.0 (Ar-CH₂-N), 53.0 (piperidine-C), 41.0 (piperidine-C), 29.0 (piperidine-C).

  • MS (ESI+): m/z 224.1 [M+H]⁺.

Protocol 1: Synthesis of the Precursor

This protocol details the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol via N-alkylation of piperidin-4-ylmethanol, a common and efficient method.

Rationale

The secondary amine of the piperidine ring is nucleophilic and readily reacts with electrophilic alkyl halides like 4-fluorobenzyl chloride.[8] A mild base, such as potassium carbonate (K₂CO₃), is used to neutralize the HCl generated during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

G cluster_reactants Reactants cluster_conditions Conditions A Piperidin-4-ylmethanol D Acetonitrile (Solvent) 80 °C, 12h A->D B 4-Fluorobenzyl Chloride B->D C Potassium Carbonate C->D E [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol D->E N-Alkylation (SN2)

Caption: Workflow for the synthesis of the target precursor.

Materials
ReagentCASMWAmountMoles
Piperidin-4-ylmethanol6457-49-4115.185.0 g43.4 mmol
4-Fluorobenzyl chloride352-11-4144.586.9 g47.7 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.2112.0 g86.8 mmol
Acetonitrile (MeCN)75-05-8-150 mL-
Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-ylmethanol (5.0 g, 43.4 mmol) and potassium carbonate (12.0 g, 86.8 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile. Stir the suspension vigorously.

  • Reagent Addition: Add 4-fluorobenzyl chloride (6.9 g, 47.7 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and KCl byproduct. Wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the oil using flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane.

  • Isolation: Combine the fractions containing the pure product (visualized by TLC and potassium permanganate stain) and concentrate under reduced pressure to yield [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as an off-white solid.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and MS analysis.

Application Protocols: Derivatization for Lead Generation

The true value of the precursor lies in its utility as a scaffold for building diverse molecular architectures. The following protocols provide validated starting points for library synthesis.

G cluster_products Derivative Classes Precursor [1-(4-Fluoro-benzyl)- piperidin-4-yl]-methanol Ester Ester Derivatives Precursor->Ester Protocol 4.1: Acyl Chloride Ether Ether Derivatives Precursor->Ether Protocol 4.2: Williamson Ether Synthesis Amine Secondary/Tertiary Amine Derivatives Precursor->Amine Protocol 4.3: Oxidation & Reductive Amination

Caption: Key derivatization pathways from the precursor.

Protocol 4.1: Synthesis of an Ester Derivative via Acylation

Rationale: Esterification is a fundamental reaction for probing structure-activity relationships (SAR). The resulting esters can act as prodrugs or interact directly with targets like serine hydrolases. This protocol uses an acyl chloride, which is highly reactive and typically provides high yields under mild conditions.

Procedure:

  • Dissolve [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify by flash column chromatography to yield the target ester.

Protocol 4.2: Synthesis of an Ether Derivative via Williamson Ether Synthesis

Rationale: Ethers are generally more metabolically stable than esters. This protocol is ideal for creating derivatives where lability is undesirable. It involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Procedure:

  • Dissolve [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the target ether.

Logical Workflow for a Drug Discovery Campaign

The precursor serves as a starting point in a broader, systematic process. A typical workflow integrates synthesis, screening, and optimization to identify and advance promising drug candidates.

G A Precursor Synthesis (Protocol 1) B Focused Library Generation (Protocols 4.1, 4.2, etc.) A->B C High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) B->C D Hit Identification (Potency & Selectivity) C->D E Hit-to-Lead Optimization (SAR Expansion) D->E F In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) E->F G Lead Candidate F->G

Caption: A logical workflow for a drug discovery campaign.

Conclusion

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is more than a simple chemical intermediate; it is a strategically designed precursor that provides a robust and efficient entry point into medicinally relevant chemical space. Its combination of a privileged piperidine core, a pharmacokinetic-enhancing fluorobenzyl group, and a highly versatile hydroxymethyl handle makes it an invaluable tool for researchers in pharmaceuticals and academia. The protocols and workflows detailed herein offer a validated framework for leveraging this precursor to accelerate the discovery of novel therapeutics.

References

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Structure of diphenyl(piperidine-4-yl)methanol derivative Source: ResearchGate URL: [Link]

  • Title: The Role of Piperidine Derivatives in Pharmaceutical Synthesis Source: A blog post on a chemical supplier website. URL: [Link]

  • Title: Synthesis of 1-(4-fluorobenzyl)piperazine Source: PrepChem.com URL: [Link]

  • Title: (4-Fluoropiperidin-4-YL)methanol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible Source: Usiena air URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: A research article on a university repository. URL: [Link]

  • Title: Importance of Fluorine in Benzazole Compounds Source: PMC, National Institutes of Health URL: [Link]

  • Title: Method for preparing 4-piperidyl piperidine Source: Google Patents URL
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed, National Institutes of Health URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed, National Institutes of Health URL: [Link]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of Piperidine Compounds for Anti-Melanogenic Activity

Introduction: The Scientific Imperative for Novel Anti-Melanogenic Agents Melanogenesis, the complex biological process responsible for the synthesis of melanin, is a cornerstone of skin pigmentation and photoprotection....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Novel Anti-Melanogenic Agents

Melanogenesis, the complex biological process responsible for the synthesis of melanin, is a cornerstone of skin pigmentation and photoprotection.[1][2][3] This process, primarily orchestrated by melanocytes, involves a cascade of enzymatic reactions where tyrosinase serves as the rate-limiting enzyme.[4][5][6] While essential for shielding the skin from harmful ultraviolet (UV) radiation, its dysregulation can lead to hyperpigmentary disorders such as melasma and age spots, posing significant dermatological and cosmetic concerns. The quest for potent and safe inhibitors of melanogenesis is a major focus in both dermatology and cosmetology.[7]

Piperidine and its derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to inhibit tyrosinase and modulate melanogenesis.[8][9][10][11] The structural features of the piperidine ring allow for diverse chemical modifications, making it a valuable scaffold for developing novel therapeutic and cosmetic agents.[11] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to assaying the anti-melanogenic activity of piperidine compounds. It combines established enzymatic and cell-based methodologies into a robust, self-validating screening workflow.

The Biology of Melanogenesis: A Target for Intervention

Melanogenesis is initiated by external stimuli, most notably UV radiation, which triggers a signaling cascade within melanocytes.[1][2] A key player in this pathway is the alpha-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R).[2][12] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[12] Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and function.[4][13][14] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to the synthesis of melanin within specialized organelles called melanosomes.[3][12][14]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation a_MSH α-MSH UV_Radiation->a_MSH stimulates keratinocytes to secrete MC1R MC1R a_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene binds to promoter MITF MITF MITF_Gene->MITF transcribes & translates TYR_TRP1_TRP2_Genes TYR, TRP-1, TRP-2 Genes MITF->TYR_TRP1_TRP2_Genes activates transcription Enzymes Tyrosinase, TRP-1, TRP-2 TYR_TRP1_TRP2_Genes->Enzymes Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions

Caption: Simplified overview of the melanogenesis signaling pathway.

A Tiered Approach to Screening Piperidine Compounds

A robust screening strategy is crucial for identifying promising anti-melanogenic candidates. We advocate for a tiered approach that begins with a simple, high-throughput enzymatic assay and progresses to more complex, physiologically relevant cell-based assays.

Screening_Workflow Start Start: Library of Piperidine Compounds Tier1 Tier 1: In Vitro Tyrosinase Inhibition Assay Start->Tier1 Tier2 Tier 2: Cell-Based Assays (B16F10 Melanoma Cells) Tier1->Tier2 Active Compounds Cytotoxicity 2a: Cytotoxicity Assay (MTT) Tier2->Cytotoxicity Melanin 2b: Melanin Content Assay Cytotoxicity->Melanin Non-toxic Concentrations Analysis Data Analysis & Hit Selection Melanin->Analysis End Lead Compound(s) for Further Development Analysis->End

Caption: Tiered workflow for screening anti-melanogenic compounds.

Tier 1: In Vitro Mushroom Tyrosinase Inhibition Assay

Principle: This colorimetric assay provides a rapid and cost-effective method for the initial screening of a large number of compounds.[15] Mushroom tyrosinase is used as it is readily available and shares structural similarities with human tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475-490 nm.[16][17] The inhibitory activity of the test compound is determined by measuring the reduction in dopachrome formation.[18]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test Piperidine Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed 1-2% to avoid solvent-induced enzyme inhibition.

    • Positive Control: Kojic acid (a well-known tyrosinase inhibitor) at a known inhibitory concentration (e.g., 0.75 mM).[19][20]

  • Assay Procedure (96-well plate format):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution or positive control. For the enzyme control (no inhibitor), add 20 µL of phosphate buffer with the solvent.

    • Add 20 µL of mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.[19]

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[16][17]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Tier 2: Cell-Based Assays Using B16F10 Murine Melanoma Cells

Compounds that show significant activity in the enzymatic assay are advanced to cell-based assays. The B16F10 murine melanoma cell line is a widely accepted model for studying melanogenesis as these cells produce melanin and are responsive to stimuli like α-MSH.[12][21][22][23]

2a. Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: Before assessing the anti-melanogenic activity, it is crucial to determine the non-toxic concentration range of the piperidine compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[24][25] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[26]

Protocol:

  • Cell Culture:

    • Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[27][28][29]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[27][28][30]

  • Assay Procedure:

    • Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16][31]

    • Remove the medium and treat the cells with various concentrations of the piperidine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[24]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[32]

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[24]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Select non-toxic concentrations (typically those that result in >90% cell viability) for subsequent melanin content assays.

2b. Melanin Content Assay

Principle: This assay directly quantifies the amount of melanin produced by B16F10 cells after treatment with the test compounds. To enhance melanin production and better assess inhibitory effects, cells are often stimulated with α-MSH.[12][13][21]

Protocol:

  • Cell Treatment:

    • Seed B16F10 cells in a 6-well or 24-well plate at a density that allows for growth without reaching confluency during the experiment (e.g., 5 x 10⁴ cells/well for a 6-well plate).[33]

    • Allow cells to adhere for 24 hours.

    • Treat the cells with non-toxic concentrations of the piperidine compounds in the presence of a stimulant, such as α-MSH (e.g., 100-200 nM), for 48-72 hours.[13][31] Include a positive control (e.g., Kojic acid) and a vehicle control.

  • Melanin Extraction and Quantification:

    • After incubation, wash the cells twice with Phosphate-Buffered Saline (PBS).[33]

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO.[34]

    • Incubate at 80°C for 1-2 hours to solubilize the melanin.[33]

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[12][31][33]

  • Data Normalization and Analysis:

    • To account for differences in cell number, normalize the melanin content to the total protein content of a parallel set of cell lysates using a standard protein assay (e.g., BCA or Bradford assay).[35]

    • Calculate the melanin content as a percentage of the α-MSH-stimulated control.

    • A significant reduction in melanin content compared to the control indicates anti-melanogenic activity.

Data Presentation and Interpretation

For clear and concise presentation of results, we recommend summarizing the data in a tabular format.

Table 1: Summary of Anti-Melanogenic Activity of Piperidine Compounds

Compound IDMushroom Tyrosinase IC50 (µM)Cell Viability at Test Conc. (% of Control)Melanin Content at Test Conc. (% of Control)
Piperidine-A15.2 ± 1.898.5 ± 4.2 (at 20 µM)65.7 ± 5.1 (at 20 µM)
Piperidine-B5.8 ± 0.995.1 ± 3.7 (at 10 µM)42.3 ± 3.9 (at 10 µM)
Piperidine-C120.4 ± 11.599.2 ± 2.9 (at 100 µM)95.8 ± 6.3 (at 100 µM)
Kojic Acid22.5 ± 2.197.6 ± 3.1 (at 100 µM)55.4 ± 4.5 (at 100 µM)

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical dataset, Piperidine-B demonstrates the most promising profile. It exhibits potent inhibition of mushroom tyrosinase with a low IC50 value and significantly reduces melanin content in B16F10 cells at a non-toxic concentration. Piperidine-A shows moderate activity, while Piperidine-C is largely inactive.

Conclusion and Future Directions

The described tiered screening approach provides a reliable and efficient workflow for identifying and characterizing piperidine compounds with anti-melanogenic potential. This methodology, from an initial broad-based enzymatic screen to a more physiologically relevant cell-based validation, ensures that resources are focused on the most promising candidates. Compounds identified as "hits" through this process, such as the hypothetical Piperidine-B, warrant further investigation, including mechanistic studies to elucidate their precise mode of action within the melanogenesis pathway, evaluation in more complex models like 3D skin equivalents, and eventual in vivo efficacy and safety studies.

References

  • D’Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. [Link]

  • Alesiani, D., Cicconi, R., Mattei, M., Bei, R., & Canitano, A. (2021). α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells. International Journal of Molecular Sciences, 22(19), 10737. [Link]

  • de Freitas, T. S., de Souza, T. B., de Almeida, L. G., de Faria, F. P., de Paula, J. R., & da Silva, C. H. T. P. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(41), 38295–38306. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Cui, R., Widlund, H. R., Feige, E., Lin, J. Y., Wilensky, D. L., Igras, V. E., D'Orazio, J., Fung, C. Y., Schanbacher, C. F., Granter, S. R., & Fisher, D. E. (2007). Central role of p53 in the suntan response and pathologic hyperpigmentation. Cell, 128(5), 853–864. [Link]

  • Ali, A., Khan, I., Al-Harrasi, A., & Rizvanov, A. A. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2539672. [Link]

  • Cusabio. (n.d.). Melanogenesis. Retrieved from [Link]

  • de Freitas, T. S., de Souza, T. B., de Almeida, L. G., de Faria, F. P., de Paula, J. R., & da Silva, C. H. T. P. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(41), 38295–38306. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Typology. (2024). Melanogenesis: Everything you need to know about the physiology of the pigmentation system. Retrieved from [Link]

  • Cytion. (n.d.). Exploring the B16-F10 Melanoma Cell Line in Metastasis Research. Retrieved from [Link]

  • Frontiers. (2024). The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins. Frontiers in Molecular Biosciences. [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • Sci-Hub. (n.d.). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Retrieved from [Link]

  • MDPI. (2025). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • PubMed. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. Retrieved from [Link]

  • BCRJ. (n.d.). B16-F10 Cell Line. Retrieved from [Link]

  • Elabscience. (n.d.). B16-F10 Cell Line. Retrieved from [Link]

  • PubMed. (n.d.). Development of Tyrosinase Promoter-Based Fluorescent Assay for Screening of Anti-melanogenic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the regulation of pigmentation in alpha-melanocyte-stimulating hormone responsive and unresponsive cultured B16 melanoma cells. Retrieved from [Link]

  • MDPI. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. Retrieved from [Link]

  • PubMed Central. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. Retrieved from [Link]

  • Sitaram, A. (2010). Melanin content assay. Retrieved from [Link]

  • Acta Biochimica Polonica. (n.d.). Properties of B16-F10 murine melanoma cells subjected to metabolic stress conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Retrieved from [Link]

  • Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Mattek. (n.d.). A Cell Pigmentation Assay Suitable for Screening of Cosmetic Raw Materials. Retrieved from [Link]

  • National Institutes of Health. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Anti-Melanogenic Potential of Natural and Synthetic Substances: Application in Zebrafish Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based anti-melanogenic activity of the extracts. Retrieved from [Link]

  • PubMed Central. (n.d.). Visualization of Intracellular Tyrosinase Activity in vitro. Retrieved from [Link]

  • SciELO. (2021). Comparative Study of High-throughput Screening Models for Anti-hyperpigmentation Compounds. Retrieved from [Link]

  • VISBIO. (n.d.). Anti-melanogenesis Inhibition Testing Services by 2D Cell Culture. Retrieved from [Link]

  • ACS Omega. (2023). Searching for Natural Plants with Antimelanogenesis and Antityrosinase Properties for Cosmeceutical or Nutricosmetics Applications: A Systematic Review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Welcome to the technical support center for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary information to overcome common challenges and improve the yield and purity of your synthesis.

Overview of Synthetic Strategies

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key intermediate in the development of various pharmacologically active compounds, can be primarily achieved through two common synthetic routes. The selection of a particular route often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product.

The two main strategies are:

  • Route A: Reductive Amination. This is a robust and widely used method that involves the reaction of piperidin-4-yl-methanol with 4-fluorobenzaldehyde in the presence of a reducing agent.[1]

  • Route B: N-Alkylation. This classic method involves the direct alkylation of piperidin-4-yl-methanol with a 4-fluorobenzyl halide.[2]

Below is a visual representation of these two primary synthetic pathways.

Synthesis_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation A_Start_1 Piperidin-4-yl-methanol A_Intermediate Iminium Ion Intermediate A_Start_1->A_Intermediate + A_Start_2 4-Fluorobenzaldehyde A_Start_2->A_Intermediate A_Product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol A_Intermediate->A_Product Reduction (e.g., NaBH(OAc)₃) B_Start_1 Piperidin-4-yl-methanol B_Product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol B_Start_1->B_Product + (Base, Solvent) B_Start_2 4-Fluorobenzyl Halide (Br, Cl) B_Start_2->B_Product

Caption: Primary synthetic routes to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in any synthesis is a lower-than-expected yield. The underlying causes can range from reagent quality to reaction conditions.

Potential Cause Recommended Solution & Explanation
Poor Quality of Starting Materials Verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction. For instance, oxidized 4-fluorobenzaldehyde will not participate in reductive amination.
Inefficient Imine/Iminium Ion Formation (Reductive Amination) The formation of the imine intermediate is an equilibrium-driven process.[3] Consider adding a dehydrating agent like anhydrous magnesium sulfate or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. A slightly acidic catalyst, such as acetic acid, can also facilitate this step.[4]
Incorrect Choice or Inactivity of Reducing Agent (Reductive Amination) Different reducing agents have varying reactivities and compatibilities. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the aldehyde.[3][5] Ensure your reducing agent is fresh and has been stored under anhydrous conditions. If using a stronger reducing agent like sodium borohydride (NaBH₄), it may prematurely reduce the starting aldehyde.[6]
Low Reactivity of Alkylating Agent (N-Alkylation) The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive halide like 4-fluorobenzyl chloride, consider switching to 4-fluorobenzyl bromide or iodide .[2] Alternatively, increasing the reaction temperature can help overcome the activation energy barrier.
Inappropriate Base or Solvent (N-Alkylation) The choice of base and solvent is crucial. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen. A base that is too strong or nucleophilic can lead to side reactions. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) .[7] The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Anhydrous polar aprotic solvents like DMF or acetonitrile are often good choices.[8]
Reaction Not Driven to Completion Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, you may need to increase the reaction time, temperature, or add a slight excess of one of the reactants.[7]
Issue 2: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Cause Recommended Solution & Explanation
Over-alkylation (Quaternary Salt Formation in N-Alkylation) This occurs when the product, a tertiary amine, reacts with another molecule of the alkylating agent. To minimize this, add the 4-fluorobenzyl halide slowly to the reaction mixture to maintain a low concentration.[8][7] Using a stoichiometric amount or a slight excess of the piperidine starting material can also help.
Reduction of Aldehyde (Reductive Amination) If the reducing agent is too reactive, it can reduce the starting 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. As mentioned previously, use a milder, more selective reducing agent like NaBH(OAc)₃ .[5] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.
Side Reactions due to Temperature Exothermic reactions can lead to the formation of byproducts. Ensure adequate temperature control , especially during the addition of reagents. For highly exothermic steps, consider using an ice bath to maintain the desired temperature.[7]
Decomposition of Starting Materials or Product Some reagents or products may be sensitive to air, moisture, or light. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Potential Cause Recommended Solution & Explanation
Similar Polarity of Product and Starting Materials/Byproducts This can make separation by column chromatography challenging. Optimize your mobile phase for chromatography . A gradient elution may be necessary to achieve good separation. Consider derivatizing the product or impurities to alter their polarity if separation remains difficult.
Product is an Oil and Difficult to Handle If the final product is a viscous oil, it can be difficult to handle and purify. Consider converting the product to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The salt is often a crystalline solid that is easier to handle and purify by recrystallization.
Emulsion Formation During Workup During aqueous workup, emulsions can form, making layer separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, reductive amination or N-alkylation, is generally better?

A1: Both routes are effective, and the "better" choice depends on your specific circumstances.

  • Reductive amination is often preferred for its high selectivity and the ability to be performed as a one-pot reaction, which can be more efficient.[3] It also avoids the potential for over-alkylation that can occur with N-alkylation.[9]

  • N-alkylation is a more traditional method and can be very effective, especially if you have a highly reactive alkylating agent. It may be simpler to set up for small-scale syntheses.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a quick and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, GC or HPLC are recommended.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Fluorobenzaldehyde and 4-fluorobenzyl halides can be irritating. Avoid inhalation and skin contact.

  • Reducing agents like sodium borohydride and sodium triacetoxyborohydride can react with water to produce flammable hydrogen gas. Handle them in a dry environment.

  • When quenching reactions with water, do so slowly and cautiously, especially if reactive reagents are present.

Q4: Can I scale up this synthesis?

A4: Yes, both synthetic routes are amenable to scale-up. However, for larger scale reactions, consider the following:

  • Heat management: Exothermic steps will generate more heat on a larger scale. Ensure you have adequate cooling capacity.

  • Reagent addition: For N-alkylation, controlled, slow addition of the alkylating agent is even more critical at a larger scale to prevent localized high concentrations and side reactions.[7]

  • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture.

Q5: What is the role of the acid catalyst in reductive amination?

A5: A mild acid catalyst, such as acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This accelerates the formation of the hemiaminal and subsequent iminium ion intermediate.[4]

Optimized Experimental Protocols

Protocol 1: Reductive Amination

This protocol is adapted from established procedures for reductive amination.[1][4]

Reductive_Amination_Workflow Start Dissolve Piperidin-4-yl-methanol & 4-Fluorobenzaldehyde in Dichloromethane (DCM) Add_Acid Add Acetic Acid (catalytic amount) Start->Add_Acid Stir_1 Stir at Room Temperature for 1 hour Add_Acid->Stir_1 Add_Reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise Stir_1->Add_Reductant Stir_2 Stir at Room Temperature Overnight Add_Reductant->Stir_2 Quench Quench with Saturated Sodium Bicarbonate Solution Stir_2->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer over Anhydrous Sodium Sulfate Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for reductive amination synthesis.

Materials:

  • Piperidin-4-yl-methanol (1.0 eq)

  • 4-Fluorobenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidin-4-yl-methanol and anhydrous DCM.

  • Add 4-fluorobenzaldehyde and glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature does not rise significantly.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation

This protocol is based on general procedures for the N-alkylation of secondary amines.[8][10]

N_Alkylation_Workflow Start Dissolve Piperidin-4-yl-methanol & Base (K₂CO₃) in Acetonitrile Add_Alkyl_Halide Add 4-Fluorobenzyl Bromide dropwise Start->Add_Alkyl_Halide Heat Heat the reaction mixture (e.g., 60-70 °C) Add_Alkyl_Halide->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off the base Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Workup Aqueous Workup (e.g., Water and Ethyl Acetate) Concentrate->Workup Dry Dry Organic Layer Workup->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for N-alkylation synthesis.

Materials:

  • Piperidin-4-yl-methanol (1.0 eq)

  • 4-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile, anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography

Procedure:

  • To a round-bottom flask, add piperidin-4-yl-methanol, potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Slowly add 4-fluorobenzyl bromide to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-70 °C) and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [online] Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. [online] Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. [online] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [online] Available at: [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [online] Available at: [Link]

  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [online] Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [online] Available at: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [online] Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. [online] Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine. [online] Available at: [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [online] Available at: [Link]

  • Organic Chemistry. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [online] Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Welcome to the technical support center for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues commonly encountered with this compound. As a substituted piperidine derivative, its solubility behavior can be complex, influenced by factors such as pH, solvent choice, and solid-state properties. This document will equip you with the knowledge to systematically address these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol exhibiting poor solubility in aqueous solutions?

A1: The limited aqueous solubility of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is primarily due to its molecular structure. The molecule contains a non-polar benzyl group and a piperidine ring, which contribute to its lipophilic character.[1][2] While the methanol group and the nitrogen atom in the piperidine ring can participate in hydrogen bonding, the overall hydrophobicity of the molecule often dominates, leading to poor solubility in water.[3][4]

Q2: How does pH influence the solubility of this compound?

A2: The piperidine nitrogen in your compound is basic, with a typical pKa around 11.22 for the protonated form.[1][5] This makes its solubility highly dependent on the pH of the solution.

  • In acidic conditions (pH < pKa): The nitrogen atom becomes protonated, forming a positively charged piperidinium salt. This salt form is generally much more soluble in aqueous and polar protic solvents.[5] Therefore, lowering the pH can significantly enhance solubility.

  • In basic conditions (pH > pKa): The compound will exist predominantly in its neutral, free base form. This form is less soluble in water but more soluble in non-polar organic solvents.[5]

It's crucial to consider the stability of your compound at different pH values, as extreme acidic or basic conditions could lead to degradation.[5]

Q3: What are the initial steps I should take to improve the solubility of my compound for a biological assay?

A3: When preparing solutions for biological assays, the goal is often to dissolve the compound in an aqueous buffer. Here's a systematic approach:

  • Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.[1]

  • Perform a stepwise dilution: Instead of directly diluting the DMSO stock into your aqueous buffer, which can cause precipitation, perform intermediate dilutions. This can be done using a buffer containing a higher percentage of an organic co-solvent.[1]

  • Optimize the final co-solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay is as high as your experiment can tolerate without affecting the biological system, typically ≤1%.[1]

Q4: My compound precipitates from the DMSO stock solution during storage. What can I do?

A4: Precipitation from a DMSO stock solution can occur if the solution is supersaturated or if the storage temperature is too low.[1] To address this:

  • Store at room temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Prepare fresh solutions: For maximum consistency, it is best to prepare fresh stock solutions before each experiment.[1]

  • Lower the stock concentration: Preparing a less concentrated stock solution can also help prevent precipitation upon storage.[1]

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

If basic pH adjustments and co-solvents are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies or when a solid dosage form with improved dissolution is required.

Salt Formation

For ionizable compounds like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[1] By reacting the basic piperidine nitrogen with an acid, a more soluble salt is formed.

Experimental Protocol: Salt Formation Screening

  • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric).

  • Stoichiometry: In separate vials, dissolve the compound in a suitable organic solvent (e.g., isopropanol, acetone). Add a stoichiometric amount (typically a 1:1 molar ratio) of the selected acid.

  • Equilibration: Stir the solutions at room temperature or slightly elevated temperature for 24-48 hours to allow for salt formation and precipitation.

  • Isolation and Characterization: Isolate the resulting solid by filtration and dry it under vacuum. Characterize the solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form.

Co-crystallization

Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid with different physicochemical properties, including solubility.[1]

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, sugars).

  • Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[1]

  • Slurrying: In a vial, add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former. Add a small amount of the selected solvent to create a slurry.[1]

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate co-crystal formation.[1]

  • Isolation and Characterization: Isolate the solid by filtration and air dry. Analyze the solid using PXRD to identify any new crystalline forms, which would indicate co-crystal formation.[1]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, to form inclusion complexes with enhanced aqueous solubility.[1][6]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7]

  • Preparation of Aqueous Cyclodextrin Solution: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

  • Equilibration: Add an excess amount of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol to each cyclodextrin solution. Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Filter the suspensions and analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. An increase in solubility with increasing cyclodextrin concentration indicates the formation of an inclusion complex.[8]

Data Presentation

Table 1: Potential Impact of pH on the Solubility of a Piperidine Derivative
Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.01 - 10

Data adapted from a representative piperidine derivative. Actual solubility will vary.[1]

Table 2: Example of Solubility Enhancement using β-Cyclodextrin Derivatives
CompoundCyclodextrin DerivativeSolubility Increase Factor (vs. free drug in water)
Piperineβ-Cyclodextrin (βCD)~2-fold
PiperineHydroxypropyl-β-Cyclodextrin (HPβCD)~4-fold
PiperineSulfobutyl-ether-β-Cyclodextrin (SBEβCD)~4-fold

Data adapted from studies on piperine, a naturally occurring piperidine derivative.[7]

Visualizing the Workflow

Below is a diagram illustrating the systematic approach to troubleshooting solubility issues.

Caption: Troubleshooting workflow for poor aqueous solubility.

Methodologies

Equilibrium Solubility Determination (Shake-Flask Method)

A standard and recommended method for determining equilibrium solubility is the shake-flask method.[9]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent or buffer solution.

  • Equilibration: Place the vials in a mechanical agitator or orbital shaker at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the suspension.[9]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[9]

  • Analysis: Dilute the supernatant immediately to prevent precipitation and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9][10]

  • Equilibrium Confirmation: Equilibrium is considered reached when sequential measurements do not deviate significantly (e.g., by 10%).[9]

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PMC - NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Solubility of Things. Piperidine. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • C5H11N properties. [Link]

  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-Piperidinemethanol

Welcome to the Technical Support Center for the N-alkylation of 4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, fre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this common synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.

Introduction: The Challenge of Selectivity

The N-alkylation of 4-piperidinemethanol is a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its N-functionalization is critical for modulating pharmacological properties. However, the presence of two nucleophilic centers—the secondary amine of the piperidine ring and the primary hydroxyl group—presents a significant challenge in achieving chemoselective N-alkylation while avoiding undesired O-alkylation. This guide will address this core issue through careful selection of methodology and reaction parameter optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is sluggish or has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 4-piperidinemethanol. What are the likely causes?

Answer: A stalled or incomplete reaction can be attributed to several factors, often related to the reactivity of your chosen reagents and the reaction environment.

  • Insufficient Basicity: The N-alkylation reaction with an alkyl halide generates an acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the nitrogen of the starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Ensure you are using a suitable base to neutralize this acid. For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are common choices.[2][3] The base should be used in stoichiometric excess (typically 1.5-2.5 equivalents).

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: Reactivity of alkyl halides follows the trend I > Br > Cl.[3] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For less reactive alkylating agents, increasing the reaction temperature may be necessary.[3] The addition of a catalytic amount of potassium iodide (KI) can facilitate reactions with alkyl chlorides or bromides by in-situ generation of the more reactive alkyl iodide.[4]

  • Solvent Effects & Solubility: The choice of solvent can significantly impact reaction rates and the solubility of your reagents.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, accelerating the SN2 reaction.[1] If you are using an insoluble base like K₂CO₃, ensure vigorous stirring and consider a solvent like DMF where it has some solubility.[3]

  • Steric Hindrance: Bulky substituents on either the 4-piperidinemethanol or the alkylating agent can slow down the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. If the problem persists, a less sterically hindered alkylating agent or an alternative synthetic route, such as reductive amination, may be necessary.[1]

Question 2: I'm observing a significant amount of a new, more polar byproduct. Could this be O-alkylation? How can I favor N-alkylation?

Answer: Yes, the formation of a more polar byproduct often indicates O-alkylation of the primary hydroxyl group. The selectivity between N- and O-alkylation is a classic challenge with ambident nucleophiles. Here’s how to address it:

  • Method Selection: Reductive amination is an excellent alternative to direct alkylation that completely avoids the issue of O-alkylation, as the reaction conditions are specific to the amine and a carbonyl compound.[5]

  • Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen in the piperidine ring is a softer nucleophile than the oxygen of the hydroxyl group. Alkyl halides are considered soft electrophiles. According to the HSAB principle, soft-soft interactions are favored. However, this preference can be influenced by reaction conditions.

  • Solvent and Base Choice for Direct Alkylation:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.

    • Base: Using a bulky, non-nucleophilic organic base like DIPEA can sterically hinder the approach to the hydroxyl group, favoring N-alkylation. Stronger, harder bases like sodium hydride (NaH) will deprotonate the hydroxyl group, significantly increasing the risk of O-alkylation and should generally be avoided unless O-alkylation is desired.[3]

  • Use of Protecting Groups: The most robust strategy to ensure chemoselectivity is to protect the hydroxyl group before performing the N-alkylation.

    • Recommended O-Protecting Groups:

      • tert-Butyldimethylsilyl (TBDMS or TBS): This is a robust protecting group that is stable under basic conditions used for N-alkylation and can be easily removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[2]

      • Benzyl (Bn): Forms a stable ether and is removed by hydrogenolysis (H₂, Pd/C), which is orthogonal to many other protecting groups.[2]

      • Tetrahydropyranyl (THP): Stable to basic conditions but is cleaved with acid.[2]

Question 3: My product mixture contains a significant amount of a less polar impurity that I suspect is a quaternary ammonium salt from over-alkylation. How can I prevent this?

Answer: Over-alkylation occurs when the N-alkylated tertiary amine product, which can be more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent to form a quaternary ammonium salt.[6] This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.

  • Control Stoichiometry: Use a slight excess of the 4-piperidinemethanol (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second alkylation.[6]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[6] This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[7]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second, often more energetically demanding, alkylation step.[2]

  • Switch to Reductive Amination: This is often the best solution. Reductive amination is not prone to over-alkylation, as the intermediate iminium ion is reduced to the tertiary amine, which does not react further under these conditions.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using reductive amination over direct alkylation for this substrate?

A1: For 4-piperidinemethanol, reductive amination offers two key advantages:

  • Complete Chemoselectivity: It exclusively modifies the nitrogen atom, eliminating the risk of O-alkylation of the hydroxyl group.[5]

  • No Over-alkylation: The reaction stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

Q2: How do I choose the right base for direct N-alkylation?

A2: The choice of base is critical for success.

  • Potassium Carbonate (K₂CO₃): A common, inexpensive inorganic base. It is effective but can lead to slower reaction rates due to its limited solubility in some organic solvents.[3]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A non-nucleophilic, sterically hindered organic base. It is an excellent choice to prevent side reactions where the base might compete as a nucleophile and can help favor N-alkylation.[3]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base. It should be used with caution as it will deprotonate the hydroxyl group, likely leading to O-alkylation. It is generally not recommended unless the hydroxyl group is protected.[3]

Q3: Is it necessary to run the N-alkylation reaction under an inert atmosphere?

A3: While not always strictly necessary for robust substrates like 4-piperidinemethanol and common alkyl halides, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important when using moisture-sensitive reagents like NaH or if any of the reactants or products are susceptible to oxidation.[2]

Q4: What are the best analytical techniques to monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of the product. Staining with potassium permanganate or ninhydrin can be effective for visualizing the amine-containing spots.

  • LC-MS: Offers more definitive information by providing the mass of the reactants and products, which is invaluable for identifying the desired product and potential side products like O-alkylated or over-alkylated species.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Example: N-Benzylation)

This method is highly recommended for its selectivity and clean reaction profile.

Materials:

  • 4-Piperidinemethanol (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-piperidinemethanol (1.0 eq.) in anhydrous DCE.

  • Add benzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-benzyl-4-piperidinemethanol.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol requires careful control to minimize side reactions.

Materials:

  • 4-Piperidinemethanol (1.1 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Potassium iodide (KI) (0.1 eq., optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.1 eq.), K₂CO₃ (2.0 eq.), and optional KI (0.1 eq.) to anhydrous MeCN.

  • Stir the suspension vigorously at room temperature.

  • Slowly add the alkyl halide (1.0 eq.) to the stirred suspension over several hours, preferably using a syringe pump.

  • After the addition is complete, continue stirring at room temperature or heat to 50-60 °C if the reaction is slow. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter the mixture to remove the insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Method Comparison

The following table provides a qualitative comparison of the two primary N-alkylation methods for 4-piperidinemethanol.

FeatureDirect Alkylation with Alkyl HalideReductive Amination
Chemoselectivity (N- vs. O-) Moderate to low; risk of O-alkylation.[2]Excellent; highly selective for N-alkylation.[5]
Over-alkylation Risk High, especially with reactive alkylating agents.[6]Very low to none.[2]
Substrate Scope Limited by the availability of alkyl halides.Broad; a wide variety of aldehydes and ketones can be used.
Reagent Toxicity/Handling Alkyl halides can be lachrymators and toxic.[8]NaBH(OAc)₃ is a relatively mild and stable reducing agent.[9]
Typical Yields Variable; can be lowered by side reactions.Generally high and clean.
Recommendation Use when reductive amination is not feasible or with a protected hydroxyl group.Preferred method for its selectivity, cleanliness, and high yields.

Visualizations

General Reaction Schemes

dot digraph "Reaction_Schemes" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10];

} .dot Caption: Comparison of Direct Alkylation and Reductive Amination pathways for N-alkylation.

Troubleshooting Workflow for Low Yield

dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Decision-making workflow for troubleshooting low product yield in N-alkylation reactions.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PrepChem.com. Synthesis of 1-Benzyl-2-piperidinemethanol. [Link]

  • Cardiff University ORCA. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Organic-Chemistry.org. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

Sources

Optimization

Side-product analysis in the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Welcome to the technical support center for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during the synthesis of this key piperidine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is typically approached via two primary routes. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. This guide will address potential side-products and troubleshooting for both methods.

  • Route A: Direct N-Alkylation. This is a straightforward SN2 reaction involving the nucleophilic attack of the piperidine nitrogen of 4-piperidinemethanol on an electrophilic 4-fluorobenzyl halide.

  • Route B: Reductive Pathway. This route involves the synthesis of an intermediate, such as 1-(4-fluorobenzyl)piperidine-4-carboxylic acid, followed by reduction of the carboxylic acid to the primary alcohol.

Below is a logical workflow for identifying and resolving issues that may arise during synthesis.

Synthesis_Troubleshooting_Workflow start Start Synthesis route_A Route A: N-Alkylation start->route_A route_B Route B: Reduction start->route_B monitor Monitor Reaction (TLC / HPLC) route_A->monitor route_B->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol purify->product Purity Confirmed troubleshoot Troubleshoot Side-Products purify->troubleshoot Impurity Detected end End product->end troubleshoot->purify Implement Solution

Caption: General workflow for synthesis and troubleshooting.

Part 1: Troubleshooting Guide for Route A: Direct N-Alkylation

This route is valued for its atom economy and simplicity but is susceptible to specific side-reactions that can complicate purification and reduce yield.

Route_A_Reactions reactants 4-Piperidinemethanol 4-Fluorobenzyl Chloride conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactants:f0->conditions Reacts with reactants:f1->conditions side_product2 4-Fluorobenzyl Alcohol (Hydrolysis) reactants:f1->side_product2 Reacts with Trace H₂O/OH⁻ product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol conditions->product Desired Reaction side_product1 Quaternary Salt (Over-alkylation) product->side_product1 Reacts with 4-Fluorobenzyl Chloride Route_B_Reactions reactant 1-(4-Fluorobenzyl)piperidine-4-carboxylic Acid conditions 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup reactant->conditions Reduced by product [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol conditions->product Complete Reduction side_product 1-(4-Fluorobenzyl)piperidine-4-carbaldehyde (Incomplete Reduction) conditions->side_product Incomplete Reduction

Troubleshooting

Technical Support Center: Solution Stability of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Welcome to the technical support center for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our focus is on providing practical, in-depth solutions grounded in established scientific principles to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a piperidine derivative containing several key functional groups that influence its stability in solution. The tertiary amine within the piperidine ring and the primary alcohol on the benzyl group are the most reactive sites. The stability of this compound is significantly influenced by factors such as pH, exposure to oxygen, light, and temperature. Understanding these sensitivities is the first step in preventing degradation and ensuring reproducible results.

Frequently Asked Questions (FAQs)

Q1: My solution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is showing a gradual decrease in purity over time, even when stored at low temperatures. What could be the cause?

A1: A gradual loss of purity, even under refrigerated conditions, strongly suggests oxidative degradation. The two primary sites susceptible to oxidation are the tertiary amine of the piperidine ring, which can form an N-oxide, and the benzylic alcohol, which can oxidize to form the corresponding benzaldehyde and subsequently benzoic acid.[1][2] Atmospheric oxygen dissolved in the solvent is often sufficient to initiate these processes over time.

Q2: I've observed the formation of a precipitate in my aqueous solution. What is happening?

A2: Precipitate formation can be due to several factors. Firstly, the solubility of piperidine derivatives is often pH-dependent. If the pH of your solution has shifted, it could lead to the compound coming out of solution. Secondly, some degradation products, such as the benzoic acid derivative from oxidation, may have lower solubility in your chosen solvent system compared to the parent compound.

Q3: Can the choice of solvent impact the stability of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol?

A3: Absolutely. Solvents that are not properly degassed can contain dissolved oxygen, which will accelerate oxidative degradation. Additionally, certain solvents can participate in degradation reactions. For instance, protic solvents may influence the rate of pH-dependent hydrolysis, although this is less common for this specific structure compared to esters or amides.

Q4: What are the primary degradation products I should be looking for?

A4: Based on the structure, the most likely degradation products are:

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol N-oxide: Formed by the oxidation of the piperidine nitrogen.

  • 1-(4-Fluoro-benzyl)-piperidine-4-carbaldehyde: The initial oxidation product of the primary alcohol.

  • 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid: The further oxidation product of the aldehyde.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis with a shorter retention time. N-oxide formation. N-oxides are generally more polar and thus elute earlier in reversed-phase HPLC.Confirm the identity of the new peak using LC-MS. To prevent further N-oxide formation, prepare solutions using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.
Appearance of a new peak in HPLC analysis with a longer retention time. Oxidation of the alcohol to the aldehyde or carboxylic acid. These products are often less polar than the parent alcohol.Use LC-MS to identify the degradation product. Incorporate an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, into your formulation. Store solutions protected from light, as photodegradation can also generate radical species that promote oxidation.
Solution pH changes over time. Degradation to acidic or basic products. For example, the formation of 1-(4-fluoro-benzyl)-piperidine-4-carboxylic acid will lower the pH.Buffer the solution to a pH where the compound is most stable. A stability study across a range of pH values (e.g., pH 3-9) is recommended to determine the optimal pH for storage and use.
Inconsistent results between experiments. Degradation of stock solutions.Prepare fresh stock solutions for each experiment. If this is not feasible, perform a forced degradation study to understand the stability limits of your stock solution under your storage conditions.

Visualizing Degradation Pathways

The following diagram illustrates the primary oxidative degradation pathways for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

G parent [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol n_oxide [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol N-oxide parent->n_oxide Oxidation (N-Oxide Formation) aldehyde 1-(4-Fluoro-benzyl)-piperidine-4-carbaldehyde parent->aldehyde Oxidation (Alcohol to Aldehyde) acid 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid aldehyde->acid Further Oxidation

Caption: Primary oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the stability of the molecule under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours.

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any new peaks.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Data Presentation: Example Forced Degradation Results

Stress Condition % Degradation Major Degradation Products (Hypothetical Retention Time)
0.1 M HCl, 60°C, 24h< 5%Minimal degradation observed
0.1 M NaOH, 60°C, 24h~10%Peak at RT ~12 min
3% H₂O₂, RT, 8h~25%Peak at RT ~8 min (N-oxide), Peak at RT ~15 min (Aldehyde)
80°C, 48h~15%Multiple minor peaks
UV Light (254 nm), 24h~20%Multiple minor peaks

Stabilization Strategies Workflow

The following diagram outlines a logical workflow for developing a stable solution formulation.

G start Initial Formulation stability_issue Stability Issue Observed? start->stability_issue forced_degradation Perform Forced Degradation Study stability_issue->forced_degradation Yes final_formulation Optimized Stable Formulation stability_issue->final_formulation No identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway ph_optimization pH Optimization Study identify_pathway->ph_optimization pH-mediated antioxidant Add Antioxidant (e.g., BHT) identify_pathway->antioxidant Oxidation inert_atmosphere Use Inert Atmosphere (N₂ or Ar) identify_pathway->inert_atmosphere Oxidation ph_optimization->final_formulation antioxidant->final_formulation inert_atmosphere->final_formulation end End final_formulation->end

Caption: Workflow for enhancing solution stability.

References

  • Sudareva, N. N., & Chubarova, E. V. (2006). Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1380-1385. [Link]

  • Abend, A. M., et al. (2004). The Oxidation of Benzyl Alcohol: A Case Study in the Development of a Green Chemistry Experiment. Journal of Chemical Education, 81(10), 1484. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficacy in [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Bioassays

Welcome to the technical support guide for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This document is designed for researchers, scientists, and drug development professionals who may be experiencing lower-than-expec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This document is designed for researchers, scientists, and drug development professionals who may be experiencing lower-than-expected efficacy or high variability in their biological assays with this compound. As a versatile synthetic intermediate, compounds with the 1-benzylpiperidine scaffold are of significant interest for targeting the central nervous system (CNS).[1] This guide provides a systematic, causality-driven approach to diagnose and resolve common experimental pitfalls, ensuring the generation of robust and reliable data.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when troubleshooting an efficacy issue.

Q1: We're observing weak or no activity from our compound. What is the most common culprit?

A: The most frequent causes of low efficacy for small molecules are related to the physical and chemical properties of the compound itself within the assay environment. Before questioning the biological hypothesis, it is critical to verify compound solubility and stability . Many potent compounds fail to show activity simply because they precipitate out of the aqueous assay medium, drastically reducing the effective concentration available to interact with the target.[2][3][4] Similarly, if the compound is unstable in the assay conditions (e.g., sensitive to pH, light, or enzymatic degradation), its concentration will decrease over the incubation period.

Q2: How can I be certain that my stock solution of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is viable?

A: The integrity of your stock solution is paramount. Best practices for compound management are essential for reproducible results.[5][6] We recommend the following verification steps:

  • Storage Conditions: Ensure the compound, both as a solid and in solution (typically DMSO), is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light, in desiccated conditions).[7] Avoid repeated freeze-thaw cycles, which can induce precipitation or degradation.[3][6]

  • Fresh Dilutions: Whenever possible, prepare fresh intermediate dilutions from your main stock for each experiment. If you use serially diluted plates, ensure they are used promptly and not stored for extended periods unless stability has been validated.

  • Analytical Confirmation: If doubts persist, the identity and purity of the compound stock can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration of the stock solution can be verified using techniques like Quantitative NMR (qNMR) or UV-Vis spectroscopy if a chromophore is present.

Q3: Could my cell line or assay system be the source of the problem?

A: Absolutely. The biological system must be optimized and validated for the specific target and assay readout. Key areas to investigate include:

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range to avoid phenotypic drift.[8]

  • Target Expression: Confirm that your chosen cell line expresses the intended biological target at sufficient levels. This can be verified via Western Blot, qPCR, or flow cytometry. It's possible the target is downregulated in your specific cell culture conditions.

  • Assay Window: Ensure your assay has a robust signal-to-background ratio (assay window). Without a clear window between positive and negative controls, detecting modest compound activity is impossible.

Q4: We use DMSO to dissolve the compound. How much can we tolerate in the assay, and could it be the problem?

A: Dimethyl sulfoxide (DMSO) is the most common solvent, but it is not inert.[3][4] Most cell-based assays can tolerate a final DMSO concentration of 0.1% - 0.5% without significant toxicity. However, this tolerance is cell-line dependent. It is crucial to run a vehicle control experiment where cells are exposed to the same final concentration of DMSO as the compound-treated wells. If the vehicle control shows significant cytotoxicity or altered signaling, you must lower the final DMSO concentration. Furthermore, even if a compound dissolves in 100% DMSO, it can crash out when diluted into aqueous assay buffer—a critical point addressed in the next section.[2][9]

Section 2: The Systematic Troubleshooting Workflow

Follow this logical flow to systematically diagnose the root cause of low efficacy. The process begins with the compound itself and moves progressively toward the biological system.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=100, label="Systematic Troubleshooting Workflow", labelloc=t, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

A logical workflow for troubleshooting low compound efficacy.
Step 1: Verify Compound Integrity and Concentration
  • Causality: The foundation of any experiment is the quality of the reagents. If the compound has degraded, is impure, or is at the wrong concentration, all downstream results will be invalid. Proper compound handling is crucial for preserving integrity.[5][6][10]

  • Corrective Actions:

    • Review Handling Procedures: Confirm that your lab's compound handling protocols align with best practices, especially concerning storage temperature, light exposure, and moisture.[7][11]

    • Prepare a Fresh Stock: Dissolve a fresh sample of solid [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in high-quality, anhydrous DMSO.

    • Perform Quality Control: If possible, submit a sample of the solid or concentrated stock for LC-MS analysis to confirm its identity (correct mass) and purity.

Step 2: Investigate Compound Solubility in Assay Media
  • Causality: The compound's concentration in the stock solvent (e.g., 10 mM in DMSO) is not representative of its solubility in the final aqueous assay buffer, which typically contains salts, proteins, and has a physiological pH. Low aqueous solubility is a primary reason for underestimated compound activity.[2][3][4] When the DMSO stock is diluted, the compound can precipitate, making the actual concentration in solution far lower than the nominal concentration.

  • Corrective Actions:

    • Visual Inspection: Prepare your highest concentration of the compound in the final assay medium. Let it sit for 15-30 minutes. Visually inspect the solution (e.g., in a clear plate against a black background) for any cloudiness, particulates, or film.

    • Kinetic Solubility Assay: Perform a formal solubility test. A detailed protocol is provided in Section 3 . This involves preparing serial dilutions of the compound in assay buffer, incubating, removing any precipitate by filtration or centrifugation, and measuring the concentration of the compound remaining in the supernatant via LC-MS or UV-Vis.

graph SolubilityImpact { graph [rankdir="LR", size="7.6,4", dpi=100, label="Impact of Solubility on Effective Concentration", labelloc=t, fontname="Arial", fontsize=12]; node [shape=none, margin=0, image=""];

}

Precipitation reduces the bioavailable compound concentration.
Step 3: Evaluate Compound Stability in Assay Media
  • Causality: The compound must remain intact for the duration of the assay. Degradation can occur via hydrolysis, oxidation, or enzymatic action from components in the media or secreted by the cells. Stability testing is a key part of drug development.[12][13][14]

  • Corrective Actions:

    • Incubate and Analyze: Prepare the compound in your complete assay medium (including serum, if applicable) at a relevant concentration. Incubate it under the exact same conditions as your assay (e.g., 37°C, 5% CO2) in both the presence and absence of cells.

    • Time-Course Measurement: Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and immediately quench any potential degradation (e.g., by adding acetonitrile and freezing).

    • Quantify: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point compared to T=0. Significant loss (e.g., >20%) over the assay duration indicates a stability issue.

Step 4: Optimize Core Assay Parameters
  • Causality: The design of the cell-based assay itself can mask or misrepresent compound activity. Each parameter must be optimized to ensure the assay is sensitive and relevant.[15][16]

  • Corrective Actions:

    • Cell Seeding Density: The optimal cell number provides a robust signal without causing artifacts from overcrowding, such as nutrient depletion or contact inhibition.[8][17][18] Systematically test a range of cell densities to find one that gives the best assay window and a linear response. A protocol is provided in Section 3 .

    • Serum Concentration: Serum proteins, particularly albumin, can bind to small molecules, reducing the free concentration of the compound available to act on the target.[19][20] If you observe low efficacy, try reducing the serum concentration in your assay medium (e.g., from 10% to 2% or 0.5%) or using serum-free medium for the duration of the compound treatment, if the cells can tolerate it.

    • Incubation Time: The compound may require a longer incubation time to enter the cells and engage the target, or it may have a transient effect. Test a time course of compound incubation (e.g., 6, 24, 48 hours) to find the optimal duration.

Step 5: Confirm Biological Target Engagement
  • Causality: If all of the above factors have been ruled out, the issue may lie at the interface of the compound and its biological target. The compound may not be reaching the target within the cell, or it may not be active against the target in a cellular context.[21]

  • Corrective Actions:

    • Biochemical vs. Cell-Based Assays: Test the compound in a cell-free, biochemical assay using the purified target protein. If the compound is active here but not in the cell-based assay, it points to issues with cell permeability, compound efflux (being pumped out of the cell), or metabolic inactivation by the cells.

    • Target Expression: Re-confirm that your cell line robustly expresses the target protein under your specific culture conditions.

    • Upstream/Downstream Readouts: Ensure your assay readout is a reliable measure of target modulation. Consider measuring a more direct, downstream consequence of target engagement.

Section 3: Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol determines the concentration at which the compound begins to precipitate in your specific assay medium.

  • Preparation: Prepare a 10 mM stock of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the DMSO stock.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well analysis plate (e.g., clear bottom) containing a larger volume (e.g., 98 µL) of your final assay buffer. This creates a 1:50 dilution. The final compound concentrations might range from 200 µM down to low µM.

  • Incubation: Mix the plate well and incubate at the assay temperature (e.g., 37°C) for 1-2 hours to allow for equilibration.

  • Measurement: Read the absorbance of the plate at a wavelength where precipitated compound will scatter light (e.g., 620 nm or 750 nm) using a plate reader. The concentration at which the absorbance begins to rise sharply above the baseline indicates the onset of precipitation. This is the limit of your kinetic solubility.

Observation Interpretation Action
No increase in absorbance across concentration rangeCompound is soluble up to the highest tested concentration.Proceed with assay, solubility is not the issue.
Sharp increase in absorbance above a certain concentrationCompound is precipitating. The effective concentration is capped at this solubility limit.Do not test concentrations above this limit. Consider formulation changes if higher concentrations are needed.
Protocol 2: Optimizing Cell Seeding Density

This protocol identifies the optimal number of cells per well for your assay.

  • Cell Titration: Prepare a cell suspension and perform a 2-fold serial dilution.

  • Seeding: Seed cells into a 96-well plate at a range of densities (e.g., from 40,000 cells/well down to 1,250 cells/well). Include wells with no cells for background measurement.

  • Incubation: Culture the cells for the standard duration of your assay (e.g., 24 or 48 hours).

  • Assay Performance: At the end of the incubation, perform your standard assay procedure. Treat some wells at each density with a positive control agonist/antagonist and others with the vehicle control to determine the assay window.

  • Analysis: Measure the assay signal for all wells. Plot the signal from the positive and negative controls against cell density. The optimal density is typically the lowest cell number that provides a large, robust, and consistent assay window.[17][18][22]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. National Library of Medicine. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Blevitt, J. M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]

  • ResearchGate. (2016). Optimization of cell density for binding and inhibition assay. ResearchGate. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. [Link]

  • ResearchGate. (2018). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. [Link]

  • Charles River Laboratories. Stability Testing. Charles River Laboratories. [Link]

  • IPS. (2018). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Marin Biologic Laboratories. Ensuring Drug Stability with Potency Bioassays. Marin Biologic Laboratories. [Link]

  • Hamilton Company. Compound Handling | Applications. Hamilton Company. [Link]

  • ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Dark Horse Consulting Group. (2023). Critical Quality Attributes, Stability-Indicating Test Methods, and Cell-based Products: Untangling the Gordian Knot. CASSS. [Link]

  • Nak-gong, C., et al. (2013). Bioassay for total serum bioactivity of Atractylodes lancea. Pharmacognosy Magazine, 9(33), 43-47. [Link]

  • Lushchekina, S. V., et al. (2020). Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates. International Journal of Molecular Sciences, 21(23), 9037. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Methods for Piperidine-Based Compounds

Welcome to the technical support center for the analysis of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this important class of molecules. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its inherent basicity and conformational flexibility can present unique analytical hurdles.[1][2] This resource provides in-depth, experience-driven solutions in a direct question-and-answer format, grounded in established scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & Optimization

Piperidine-containing molecules are notoriously prone to poor peak shape in reversed-phase HPLC, primarily due to secondary interactions with the silica stationary phase. This section addresses the most frequent issues and provides robust solutions.

Frequently Asked Questions (FAQs): HPLC

Q1: My piperidine compound is showing significant peak tailing. What is the primary cause?

A: Peak tailing for basic compounds like piperidines is most often caused by interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4][5] This secondary ionic interaction leads to a non-ideal retention mechanism, resulting in a distorted, tailing peak shape.[3][4][5]

Q2: How can I mitigate peak tailing by adjusting the mobile phase pH?

A: Manipulating the mobile phase pH is a powerful first step to minimize secondary interactions.[3][4]

  • Low pH (2.5-3.5): At a low pH, the residual silanol groups are protonated (Si-OH) and thus neutral.[3][4] This suppresses the ionic interaction with your protonated piperidine compound, leading to improved peak symmetry.[3][4][6] Using a buffer like 0.1% formic acid or phosphate buffer is highly recommended to maintain a stable pH.[6]

  • High pH (8-11): At a high pH, the piperidine compound is in its neutral (free base) form, which also prevents ionic interactions with the deprotonated silanol groups.[3] However, this approach requires a specialized pH-stable column, as traditional silica columns will dissolve above pH 7.[3]

Q3: What are competing bases, and how do they improve peak shape?

A: Competing bases are mobile phase additives that are themselves basic and can "shield" the analyte from the active silanol sites. Triethylamine (TEA) is a classic example.[3][6] TEA, being a small basic molecule, will preferentially interact with the silanol groups, effectively blocking your piperidine analyte from these secondary interaction sites.[3] A typical starting concentration for TEA is 0.1% (v/v).[3]

Q4: Can my choice of HPLC column make a difference?

A: Absolutely. Modern column chemistries are designed to minimize these problematic secondary interactions.

  • End-Capped Columns: These columns have undergone a secondary silanization step to reduce the number of accessible free silanol groups.[5][7]

  • Core-Shell (Superficially Porous) Particles: These columns offer higher efficiency and can lead to sharper peaks, reducing the apparent tailing.[8][9][10][11][12] They provide these benefits without the high backpressures associated with sub-2 µm fully porous particles.[8][11]

  • Hybrid Silica/Polymer and Polymer-Based Columns: These stationary phases have inherently fewer or no silanol groups, offering excellent peak shape for basic compounds.[4]

Troubleshooting Guide: HPLC Peak Shape Issues

This flowchart provides a systematic approach to diagnosing and resolving peak shape problems with piperidine compounds.

HPLC_Troubleshooting Troubleshooting Piperidine Peak Tailing in HPLC start Problem: Tailing Peak for Piperidine Compound check_all_peaks Are all peaks tailing or just the piperidine analyte? start->check_all_peaks all_tail All Peaks Tailing: Likely an instrumental or column issue. check_all_peaks->all_tail All some_tail Only Piperidine Tailing: Likely a chemical interaction issue. check_all_peaks->some_tail Some check_connections Check for extra-column volume: - Fittings correct? - Tubing ID too large? all_tail->check_connections adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5 with 0.1% Formic Acid) some_tail->adjust_ph check_column Column Issue: - Void formation? - Frit blockage? check_connections->check_column If connections are good solution Symmetrical Peak Achieved check_column->solution If resolved add_competitor Add Competing Base (e.g., 0.1% Triethylamine) adjust_ph->add_competitor If tailing persists change_column Change Column Type: - High-purity, end-capped silica - Core-shell particle column - Hybrid or polymer-based column add_competitor->change_column If tailing persists change_column->solution If resolved

Caption: A systematic workflow for troubleshooting peak tailing of piperidine compounds in HPLC.

Section 2: Mass Spectrometry (MS) - Ionization and Fragmentation

Mass spectrometry is a cornerstone for the identification and quantification of piperidine-based compounds. However, their structural features can lead to predictable yet sometimes complex fragmentation patterns.

Frequently Asked Questions (FAQs): MS

Q1: What is the best ionization mode for piperidine-containing molecules?

A: Due to the basic nitrogen atom in the piperidine ring, positive ion mode Electrospray Ionization (ESI) is typically the most effective and widely used method.[1] The nitrogen is readily protonated to form the [M+H]⁺ ion, which serves as the precursor ion for MS/MS analysis.[1]

Q2: What are the characteristic fragmentation patterns for the piperidine ring in MS/MS?

A: The fragmentation of the piperidine ring is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[1] This leads to the formation of stable iminium ions.[1] Key fragmentation pathways include:

  • α-Cleavage: Cleavage of a C-C bond next to the nitrogen, often resulting in the loss of the largest substituent on the α-carbon.[1]

  • Ring Fission/Opening: The piperidine ring itself can open, followed by subsequent fragmentation to produce various acyclic fragment ions.[1]

  • Loss of Substituents: Substituents on the piperidine ring can be lost through various mechanisms, which can be diagnostic for their position.[13]

Q3: I am not getting enough sensitivity for my analyte. How can I improve ionization?

A: If you are struggling with sensitivity, consider the following:

  • Mobile Phase Optimization: Ensure your mobile phase is conducive to ESI. The presence of a proton source (like 0.1% formic acid) is crucial.

  • Derivatization: While not always necessary, derivatization can significantly enhance ionization efficiency. Attaching a permanently charged group or a group with high proton affinity can dramatically increase signal intensity.[14][15][16]

  • Source Parameter Tuning: Methodically optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperature.

Typical Fragmentation Pathways of a Substituted Piperidine

MS_Fragmentation Common MS/MS Fragmentation of a Protonated Piperidine cluster_0 Precursor Ion cluster_1 Fragmentation Pathways cluster_2 Product Ions Precursor [M+H]⁺ (Protonated Piperidine) AlphaCleavage α-Cleavage Precursor->AlphaCleavage RingOpening Ring Opening Precursor->RingOpening SubstituentLoss Loss of R-groups Precursor->SubstituentLoss Iminium Stable Iminium Ion AlphaCleavage->Iminium forms Acyclic Acyclic Fragments RingOpening->Acyclic leads to LossOfR [M+H - R]⁺ SubstituentLoss->LossOfR results in

Caption: Key fragmentation pathways for piperidine-containing compounds in tandem mass spectrometry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Conformational Analysis

NMR is indispensable for the structural elucidation of piperidine derivatives. A key challenge is understanding the conformational dynamics of the six-membered ring.

Frequently Asked Questions (FAQs): NMR

Q1: My piperidine compound shows complex or broad signals in the ¹H NMR spectrum at room temperature. What could be the cause?

A: This is often due to the piperidine ring undergoing conformational exchange, typically a "chair-chair" interconversion, on a timescale similar to the NMR experiment.[2] This intermediate exchange rate can lead to the broadening of signals. Many piperidine derivatives exist in a conformational equilibrium between two or more chair or boat forms.[2]

Q2: How can I resolve the broad signals and determine the compound's conformation?

A: Variable Temperature (VT) NMR is the primary technique to address this issue.

  • Cooling the sample: This will slow down the rate of conformational exchange. If you cool it enough to be in the "slow exchange regime," you may see sharp signals for each individual conformer, allowing you to determine their relative populations and structures.

  • Heating the sample: This will increase the rate of exchange. In the "fast exchange regime," you will observe a single set of sharp, population-averaged signals.

Q3: What NMR parameters are most useful for assigning the stereochemistry and conformation of piperidine rings?

A: The following are critical:

  • ³J Coupling Constants: The magnitude of the coupling constant between vicinal protons (³JHH) is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large couplings (approx. 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (approx. 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[2]

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximities between protons. For example, a strong NOE between protons at positions 1 and 3 (or 1 and 5) in a chair conformation would indicate they are both in axial positions (a 1,3-diaxial interaction).

  • ¹³C Chemical Shifts: The chemical shift of the carbon atoms in the ring is sensitive to their steric environment. Axial substituents typically cause an upfield (shielding) shift on the γ-carbons compared to their equatorial counterparts.[17]

Section 4: Sample Preparation and Method Validation

Robust and reproducible data begins with proper sample preparation and a rigorously validated method.

Frequently Asked Questions (FAQs): Sample Prep & Validation

Q1: What are the key considerations for preparing piperidine samples for chromatographic analysis?

A: The goal of sample preparation is to isolate the analyte from the matrix in a solvent that is compatible with the initial mobile phase conditions.[18][19][20]

  • Solubility: Piperidine free bases can have poor aqueous solubility. It may be necessary to dissolve them in an organic solvent like methanol or acetonitrile first, and then dilute with the aqueous mobile phase.[21] Be mindful that injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[22]

  • Filtration: Always filter samples to remove particulates that can block column frits and damage the injector.[19][22]

  • Extraction: For complex matrices (e.g., plasma, tissue), techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are often required to remove interferences.[19][20][23]

Q2: My piperidine compound is too polar for good retention in reversed-phase or too non-volatile for GC. What can I do?

A: Derivatization is a powerful strategy to alter the physicochemical properties of an analyte.[18][20]

  • For GC Analysis: The secondary amine of the piperidine ring can be derivatized (e.g., through acylation or silylation) to increase volatility and thermal stability, making it amenable to GC-MS analysis.[24]

  • For LC Analysis: While less common for piperidines, derivatization can be used to add a UV-active or fluorescent tag for detection if the parent molecule lacks a suitable chromophore.[25]

Q3: What are the essential parameters to assess when validating an analytical method for a piperidine compound according to ICH guidelines?

A: According to the International Council for Harmonisation (ICH) guidelines Q2(R2), a quantitative analytical method must be validated for several key performance characteristics.[26][27][28][29]

Table 1: Key ICH Q2(R2) Validation Parameters
Validation ParameterDescriptionTypical Acceptance Criteria for Assay
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[26][28]Peak purity analysis, no co-elution at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[26]Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of test results to the true value, often assessed by spike-recovery experiments.[26]98.0% - 102.0% recovery for drug substance.
Precision The degree of scatter between a series of measurements (repeatability, intermediate precision).[26]Relative Standard Deviation (RSD) ≤ 2.0%.[26]
Range The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.[28]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature) are slightly varied.

References

  • Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. Benchchem. 3

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 1

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem. 24

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.

  • Using Core Shell Columns for Improved Separation of Pharmaceutical Compounds by Supercritical Fluid Chromatography.

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed.

  • Chromatography Sample Preparation Guide. Organomation.

  • Fundamentals of Sample Preparation for Chromatography. Chrom Tech, Inc.

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • Sample Preparation Techniques. Thermo Fisher Scientific - US.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.

  • Chromatography. StatPearls - NCBI Bookshelf.

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.

  • Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes.

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

  • Application of Core-Shell Technology for Pharmaceutical Analysis.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Validation of Analytical Methods for Florfenicol Amine: A Comparative Guide Based on ICH Guidelines. Benchchem. 27

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • Applications of core–shell particles in active pharmaceutical ingredients via liquid chromatography. Allied Academies.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • Core Shell HPLC Columns & Technology. GL Sciences.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate.

  • The Latest Trend in LC Analysis: UHPLC Core–Shell Particles. American Laboratory.

  • Validation of Analytical Procedures Q2(R2). ICH.

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. Glen Jackson - West Virginia University.

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA.

  • HPLC Troubleshooting Guide.

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central.

  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem. 25

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry.

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.

  • LC/MS Troubleshooting Guide. ResearchGate.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • How can I improve ionisation in an ion trap mass spectrometer? ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing CNS Selectivity for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Scaffolds

Welcome to the technical support resource for researchers working with N-benzylpiperidine derivatives, specifically focusing on the challenges of improving Central Nervous System (CNS) selectivity for compounds like [1-(...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N-benzylpiperidine derivatives, specifically focusing on the challenges of improving Central Nervous System (CNS) selectivity for compounds like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. This guide is structured as a series of frequently encountered problems and troubleshooting steps, designed to provide both the "how" and the "why" behind key experimental decisions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound, a derivative of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, shows high potency in my in vitro target assay but has zero efficacy in animal models. Where do I even begin to troubleshoot?

A1: This is a classic and highly common challenge in CNS drug discovery. A potent compound that fails in vivo is often called a "potent non-performer." The issue almost always stems from a failure of the molecule to reach its target in the brain at a sufficient concentration for a sufficient duration. The two most likely culprits are:

  • Poor Blood-Brain Barrier (BBB) Penetration: The compound cannot efficiently cross the highly selective barrier separating the bloodstream from the brain parenchyma.

  • Rapid Metabolic Clearance: The compound is metabolized and eliminated by the body (primarily by the liver) so quickly that it never achieves a therapeutic concentration in the blood, and consequently, the brain.

Your first step is to systematically diagnose which of these hurdles is causing the failure. Avoid randomly modifying the structure; instead, initiate a logical workflow to pinpoint the problem.

cluster_0 Initial Observation cluster_1 Diagnostic Phase cluster_2 Troubleshooting Paths Start High In Vitro Potency, No In Vivo Efficacy Diagnose Systematic Diagnosis Start->Diagnose BBB_Test Assess BBB Penetration (See Q2) Diagnose->BBB_Test Metabolism_Test Assess Metabolic Stability (See Q4) Diagnose->Metabolism_Test BBB_Issue Problem: Poor CNS Exposure (Kp,uu < 0.1) BBB_Test->BBB_Issue Metabolism_Issue Problem: High Clearance (T½ < 30 min) Metabolism_Test->Metabolism_Issue Optimize_BBB Medicinal Chemistry to Improve Permeability (See Q3) BBB_Issue->Optimize_BBB Optimize_Metabolism Medicinal Chemistry to Block Metabolism (See Q5) Metabolism_Issue->Optimize_Metabolism

Caption: Initial troubleshooting workflow for CNS drug candidates.

Q2: How can I definitively determine if my compound is failing to cross the Blood-Brain Barrier (BBB)?

A2: You need to quantify the compound's ability to cross the BBB. This is best done using a tiered approach, moving from simple, high-throughput methods to more complex, resource-intensive assays.

Tier 1: In Silico and Physicochemical Profiling Before running any wet lab experiments, evaluate the molecule's properties against established guidelines for CNS drugs. Many potent drugs fail simply because they violate these basic principles.

PropertyCNS Drug GuidelineRationale
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more easily across membranes.
LogP (Lipophilicity) 1.5 - 3.5Must be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets stuck or rapidly metabolized.
Topological Polar Surface Area (TPSA) < 90 ŲHigh polarity hinders passive diffusion across the BBB.
Hydrogen Bond Donors (HBD) ≤ 3Each H-bond donor increases the energy penalty for desolvation to enter the lipid barrier.
pKa (Piperidine Nitrogen) 8.0 - 10.5At physiological pH (7.4), a significant portion of the molecule will be protonated. While this can reduce passive diffusion, it is often critical for target binding. This is a parameter to modulate carefully.[1]

Tier 2: In Vitro BBB Models These models provide a direct measure of permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a fast, cell-free assay that measures passive diffusion. It's excellent for early-stage screening.

  • Cell-Based Transwell Assays (Caco-2 or MDCK-MDR1): These are the gold standard in vitro models.[2] They use a monolayer of cells grown on a porous membrane, separating a donor (blood side) and receiver (brain side) compartment.[3][4] These assays measure not only passive permeability but also the impact of active efflux transporters, like P-glycoprotein (P-gp), which are a major hurdle for CNS drugs.[2][5]

Tier 3: In Vivo Pharmacokinetic (PK) Studies This is the definitive experiment. After administering the compound to a rodent, you measure its concentration in both the blood plasma and the brain tissue over time. The key metric is Kp,uu , the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma.

  • Kp,uu > 0.3: Generally indicates sufficient BBB penetration for a CNS drug candidate.[2]

  • Kp,uu < 0.1: Suggests significant penetration issues, often due to efflux.

Q3: My data shows a low brain-to-plasma ratio and my MDCK-MDR1 assay has a high efflux ratio (>3). This points to P-glycoprotein (P-gp) efflux. What are my options?

A3: An efflux ratio greater than 3 in an MDR1-transfected cell line is a strong indicator that your compound is a substrate for the P-gp transporter.[2] P-gp acts as a "bouncer" at the BBB, actively pumping your compound out of the brain endothelial cells and back into the bloodstream.[6][7]

cluster_0 BBB Endothelial Cell Blood Blood Capillary Drug_In [Compound] Blood->Drug_In Passive Diffusion Brain Brain Parenchyma Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Out [Compound] Pgp->Drug_Out ATP-dependent Efflux Drug_In->Brain Successful Penetration (Blocked by P-gp) Drug_In->Pgp Drug_Out->Blood Pumped Out

Caption: P-glycoprotein (P-gp) actively effluxes drugs at the BBB.

This is a problem that must be solved through medicinal chemistry. The goal is to modify the molecule to make it a poorer substrate for P-gp without sacrificing target potency or other favorable properties.

Strategies for Circumventing P-gp Efflux: [8]

  • Reduce Hydrogen Bonding Capacity: P-gp often recognizes molecules with multiple hydrogen bond donors. While your core scaffold is set, consider modifications to peripheral groups that could reduce the HBD count.

  • Increase Intramolecular Hydrogen Bonding: Modify the structure to allow an internal hydrogen bond to form. This "chameleonic" behavior masks polar groups, reducing the molecule's apparent polarity (TPSA) as it crosses the membrane.

  • Add Bulky or Lipophilic Groups: Strategically adding groups can disrupt the molecule's ability to fit into the P-gp binding pocket. For your scaffold, this could involve modifying the benzyl ring or adding substituents to the piperidine.

  • Modulate Basicity: The pKa of the piperidine nitrogen is a critical parameter. Decreasing the basicity can reduce the proportion of charged species at physiological pH, which may decrease recognition by efflux transporters. However, this must be balanced with the potential need for a positive charge for target engagement.

Q4: My compound has a good Kp,uu, but its half-life in plasma is extremely short. How do I identify and fix metabolic liabilities?

A4: A short half-life indicates rapid metabolic clearance. For an N-benzylpiperidine scaffold, there are several common "soft spots" for metabolism by Cytochrome P450 (CYP) enzymes in the liver.[9][10]

Common Metabolic Pathways for N-Benzylpiperidine Derivatives:

Metabolic ReactionLocation on ScaffoldConsequence
N-debenzylation Cleavage of the benzyl-nitrogen bondComplete loss of the 4-fluorobenzyl group, likely leading to inactivity.
Piperidine Ring Oxidation Carbon atoms adjacent (alpha) to the nitrogenCan lead to the formation of lactams or ring opening.
Aromatic Hydroxylation On the 4-fluorobenzyl ringAddition of a hydroxyl group, increasing polarity and facilitating excretion. The fluorine atom is often used to block metabolism at its position.[11][12]
Alcohol Oxidation The hydroxymethyl group at C4Oxidation to an aldehyde or carboxylic acid.

Experimental Protocol: In Vitro Metabolic Stability Assay

This experiment will identify which species' enzymes metabolize your compound most rapidly and can be used to identify the metabolites formed.

Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.

Materials:

  • Test compound ([1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol derivative)

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of your test compound in DMSO. Dilute it in phosphate buffer to the final working concentration (typically 1 µM).

  • Incubation Mixture: In a 96-well plate, combine liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate Reaction: Add the test compound to the wells to start the metabolic reaction. Take a sample immediately (T=0).

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots.

  • Quench Reaction: Immediately add each aliquot to a separate well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

Q5: The metabolic stability assay shows rapid N-debenzylation. What structural modifications can I make to improve stability?

A5: N-debenzylation is a very common liability. Your goal is to make that C-N bond less accessible to or less reactive with CYP enzymes without disrupting the binding to your CNS target.

Strategies to Block N-debenzylation:

  • Introduce Steric Hindrance: Placing a small substituent, like a methyl group, on the carbon connecting the benzyl ring to the piperidine nitrogen (the benzylic carbon) can sterically shield the site from metabolic attack.

  • Modify Ring Electronics: The fluorine on the benzyl ring already modifies its electronic properties. You could test other substitutions on the ring (e.g., chloro, methoxy) to see how they influence metabolism. Sometimes, electron-withdrawing groups can slow down oxidative metabolism.

  • Bioisosteric Replacement: Replace the entire N-benzyl group with a more metabolically stable, but structurally similar, group. For example, replacing the benzyl group with a phenyl-ethyl group or a different heterocyclic ring system (e.g., a pyrimidine) can sometimes block metabolism while preserving key binding interactions.[1]

  • Deuteration (Kinetic Isotope Effect): Replace the two hydrogen atoms on the benzylic carbon with deuterium. The C-D bond is stronger than the C-H bond, and this can significantly slow the rate of CYP-mediated bond cleavage, a strategy known as the "kinetic isotope effect."

Q6: I've optimized my compound for BBB penetration and metabolic stability. How do I confirm it is engaging the intended target in the brain in vivo?

A6: This is a critical step to ensure that any observed in vivo effect is due to the intended mechanism of action. This is known as demonstrating target engagement .[13]

  • Direct Occupancy Measurement with PET: The most direct method is Positron Emission Tomography (PET) imaging.[14] This requires synthesizing a version of your compound with a positron-emitting isotope (like ¹¹C or ¹⁸F). Following administration, PET imaging can visualize the compound's distribution in the brain and quantify its binding to the target receptor or enzyme. This provides an invaluable relationship between the administered dose, plasma concentration, and the percentage of target occupied in the brain.[15][16]

  • Pharmacodynamic (PD) Biomarker Measurement: If a direct PET ligand is not feasible, you can measure a downstream biological effect of hitting your target.

    • Ex Vivo Autoradiography: After dosing an animal, the brain can be sectioned and incubated with a radiolabeled tool compound that binds to the same target. A reduction in the radiolabel signal compared to vehicle-treated animals indicates that your compound was occupying the target.

    • Neurochemical Analysis: If your target is known to modulate a specific neurotransmitter, you can use techniques like in vivo microdialysis to sample the extracellular fluid in a specific brain region and measure changes in neurotransmitter levels after drug administration.

    • Electroencephalography (EEG): If target engagement is expected to produce a characteristic change in brainwave patterns, EEG can be used as a non-invasive translational biomarker of CNS activity.[17]

By systematically addressing each of these potential failure points, you can efficiently diagnose issues and rationally design next-generation compounds with a much higher probability of success.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. [Link]

  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). PubMed Central. [Link]

  • In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). PubMed Central. [Link]

  • In Vitro Models of the Blood–Brain Barrier. (2022). Springer Nature Experiments. [Link]

  • P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. (2015). PubMed Central. [Link]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (n.d.). National Institutes of Health. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. [Link]

  • P-glycoprotein Trafficking as a Therapeutic Target to Optimize CNS Drug Delivery. (2015). ResearchGate. [Link]

  • Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. (n.d.). PubMed Central. [Link]

  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. (2019). PubMed Central. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (2023). ResearchGate. [Link]

  • Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. (n.d.). MDPI. [Link]

  • Formulation Strategies to Enhance Nose-to-Brain Delivery of Drugs. (n.d.). University of Otago. [Link]

  • Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability. (2024). PubMed Central. [Link]

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (n.d.). ACS Publications. [Link]

  • Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. (n.d.). PubMed Central. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). PubMed. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. (2008). PubMed. [Link]

  • Metabolism of N-ethyl-3-piperidyl benzilate in rats. (n.d.). PubMed. [Link]

  • Considerations for Target Selection in CNS Drug Discovery Programs. (n.d.). Google Scholar.
  • Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. (n.d.). PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • The future of CNS drug development: signs of real progress. (2024). Google Scholar.
  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012). PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • The-Role-of-Imaging-in-Proof-of-Concept-for-CNS-Drug-Discovery-and-Development.pdf. (2008). ACNP. [Link]

  • What Challenges and Opportunities Define Modern CNS Drug Development? (n.d.). Google Scholar.
  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (n.d.). Figshare. [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (n.d.). PubMed. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). MDPI. [Link]

  • Embedding Neuroscience Techniques to Measure Target Engagement in First-In-Human CNS Clinical Trials. (2022). Simbec-Orion. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Usiena air. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

  • What are the challenges of developing CNS-active drugs? (2024). Google Scholar.
  • Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. (n.d.). MDPI. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

  • Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. (2015). Innovations in Clinical Neuroscience. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena air. [Link]

  • (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). PubMed. [Link]

  • Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules. (2019). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Mechanistic Guide: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol vs. Donepezil

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the established mechanism of action of the widely-prescribed Alzheimer's drug, donepezil, and the p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the established mechanism of action of the widely-prescribed Alzheimer's drug, donepezil, and the potential mechanisms of the research compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. While donepezil's mode of action is well-characterized, this guide synthesizes available data on structurally similar compounds to postulate and explore the likely biological activities of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, offering a framework for its experimental evaluation.

Introduction: Clinical Context and Structural Significance

Donepezil is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] Its therapeutic effect lies in mitigating the cholinergic deficit, a key pathological feature of the disease characterized by a decline in the neurotransmitter acetylcholine (ACh).[4] Donepezil, a piperidine derivative, is a centrally-acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[3]

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is a fluorinated piperidine derivative that, while not an established drug, belongs to a class of compounds extensively investigated for their potential in treating neurodegenerative diseases.[5] The 1-benzylpiperidine scaffold is a recognized pharmacophore for targeting the central nervous system.[5] Research into structurally related compounds suggests that this molecule may also exhibit AChE inhibitory activity, and potentially engage other targets such as sigma receptors.[5][6]

Comparative Analysis of Molecular Mechanisms

This section dissects the known and putative mechanisms of action of donepezil and [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.

Donepezil: A Selective Acetylcholinesterase Inhibitor

The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase.[1][4] By blocking AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3][4] This action is believed to improve cognitive function in Alzheimer's patients.[1] Donepezil exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme, which may contribute to its favorable side-effect profile compared to less selective inhibitors.[6][7]

Signaling Pathway of Donepezil's Action:

donepezil_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor ACh_synapse->AChR Binds ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalyzes Donepezil Donepezil Donepezil->AChE Inhibits Signal_transduction Signal Transduction (Cognitive Function) AChR->Signal_transduction

Caption: Mechanism of Donepezil Action.

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: A Putative Dual-Action Ligand

Based on the pharmacology of structurally similar compounds, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is hypothesized to act through two primary mechanisms:

  • Acetylcholinesterase Inhibition: The 1-benzylpiperidine core is a common feature in many potent AChE inhibitors.[6][7] The introduction of a fluorine atom on the benzyl ring can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing blood-brain barrier penetration and binding affinity. Therefore, it is highly probable that this compound acts as an AChE inhibitor, similar to donepezil.

  • Sigma-1 Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones implicated in a variety of neurological conditions, including Alzheimer's disease.[8] Many synthetic piperidine derivatives have been shown to bind to sigma receptors.[9][10] Sigma-1 receptor activation has been linked to neuroprotective effects. It is plausible that [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol could also act as a ligand for the sigma-1 receptor, offering a potential neuroprotective mechanism distinct from that of donepezil.

Putative Signaling Pathways for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol:

compound_x_pathway cluster_cholinergic Cholinergic Pathway cluster_sigma Sigma-1 Receptor Pathway CompoundX [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol AChE_X Acetylcholinesterase (AChE) CompoundX->AChE_X Inhibits Sigma1R Sigma-1 Receptor CompoundX->Sigma1R Binds/Modulates ACh_increase Increased Acetylcholine Neuroprotection Neuroprotective Effects Sigma1R->Neuroprotection

Caption: Putative Mechanisms of Action.

Quantitative Comparison of Biological Activity

The following table outlines the key parameters for comparing the biological activity of donepezil and a hypothetical profile for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, which would need to be determined experimentally.

ParameterDonepezil[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE) (putative)
Secondary Target(s) MinimalSigma-1 Receptor (putative)
AChE IC50 ~5.7 nM (for a related compound)[7]To be determined
Sigma-1 Ki >10,000 nMTo be determined
Mechanism Reversible, non-competitive inhibitorTo be determined
Selectivity High for AChE over BuChETo be determined

Experimental Protocols for Comparative Evaluation

To empirically compare the mechanisms of action of these two compounds, the following experimental protocols are recommended.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibition of AChE activity.

Workflow Diagram:

ache_workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_AChE Add AChE to Wells Reagents->Add_AChE Compounds Prepare Test Compounds & Controls (Serial Dilutions) Add_Compounds Add Test Compounds/Controls Compounds->Add_Compounds Add_AChE->Add_Compounds Incubate Incubate (15 min) Add_Compounds->Incubate Add_Substrate Add DTNB & ATCI (Initiate Reaction) Incubate->Add_Substrate Measure_Abs Measure Absorbance (412 nm) Kinetically Add_Substrate->Measure_Abs Calculate_IC50 Calculate % Inhibition & IC50 Measure_Abs->Calculate_IC50

Caption: AChE Inhibition Assay Workflow.

Step-by-Step Methodology: [11][12]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.

    • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution (Substrate): 14-15 mM acetylthiocholine iodide in deionized water. Prepare fresh.

    • Test Compounds: Prepare stock solutions of donepezil and [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 25 µL of assay buffer.

    • Add 25 µL of the diluted test compounds or positive control (donepezil) to the respective wells. For negative control wells, add 25 µL of assay buffer containing the same percentage of DMSO.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the sigma-1 receptor.

Workflow Diagram:

sigma_workflow cluster_prep_sigma Preparation cluster_assay_sigma Assay Procedure cluster_analysis_sigma Data Acquisition & Analysis Membranes Prepare Guinea Pig Brain Membranes Incubate_mix Incubate Membranes, Radioligand, & Test Compound Membranes->Incubate_mix Radioligand Prepare Radioligand ([3H]-(+)-pentazocine) Radioligand->Incubate_mix Compounds_sigma Prepare Test Compounds (Serial Dilutions) Compounds_sigma->Incubate_mix Filter Rapid Filtration (GF/B filters) Incubate_mix->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Calculate_Ki Calculate Ki from IC50 Scintillation->Calculate_Ki

Sources

Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to Benzylpiperidine Analogs

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into lead candidates is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The benzylpiperidine s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into lead candidates is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The benzylpiperidine scaffold, a privileged structure in numerous centrally-acting agents, provides an excellent case study for observing the profound and nuanced effects of this single-atom substitution. This guide offers a comparative analysis of fluorinated versus non-fluorinated benzylpiperidines, grounded in experimental data, to illuminate the causal mechanisms behind the observed differences in performance and to provide actionable insights for researchers in drug development.

Introduction: Why Fluorinate a Benzylpiperidine?

The benzylpiperidine core is susceptible to metabolic oxidation, particularly on the benzyl ring and adjacent aliphatic positions. This metabolic liability can lead to rapid clearance, poor bioavailability, and the formation of potentially active or toxic metabolites.[3] Fluorination is a bioisosteric replacement for hydrogen that introduces unique electronic and steric properties without significantly increasing molecular size.[4] Its high electronegativity and the strength of the carbon-fluorine (C-F) bond are key to its utility.[1][2]

Strategically placing fluorine on the benzyl ring can:

  • Block Metabolic "Soft Spots": The high energy of the C-F bond makes it resistant to cleavage by Cytochrome P450 (CYP450) enzymes, effectively shielding vulnerable positions from oxidative metabolism.[1][5]

  • Modulate Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic amines, altering ionization state at physiological pH and impacting properties like solubility, permeability, and receptor interactions.[6][7]

  • Alter Receptor Binding Affinity: Changes in electron density and conformation induced by fluorine can enhance or modify interactions with the target protein's binding pocket, potentially improving potency and selectivity.[1]

This guide will dissect these effects through a comparative lens, supported by experimental data and protocols.

Comparative Analysis: Physicochemical and Metabolic Profiles

The decision to fluorinate is driven by data. The following sections compare key parameters between a hypothetical parent benzylpiperidine and its fluorinated analogs.

Impact on Physicochemical Properties

Fluorine's influence on lipophilicity (LogP) and basicity (pKa) is highly dependent on its position. The strong inductive effect of fluorine can decrease the basicity of the piperidine nitrogen, which in turn affects lipophilicity at neutral pH.[6]

CompoundSubstitutionCalculated LogPpKa (Piperidine N)Rationale
Parent-BP None3.509.2Baseline reference compound.
4-Fluoro-BP para-Fluoro3.859.1Fluorine increases lipophilicity with minimal impact on the distant piperidine pKa.
2-Fluoro-BP ortho-Fluoro3.828.7The strong electron-withdrawing effect close to the benzyl group slightly lowers the pKa of the piperidine nitrogen.
α,α-difluoro-BP Benzylic-difluoro3.658.5Significant inductive effect from two fluorine atoms substantially lowers the pKa, reducing ionization at pH 7.4 and affecting LogD.

Table 1: Comparative physicochemical properties of a hypothetical benzylpiperidine (BP) and its fluorinated analogs.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block sites of metabolism.[1] The primary routes of metabolism for many benzylpiperidines are N-dealkylation and hydroxylation on the aromatic ring, often mediated by CYP3A4 and CYP2D6.[3][8][9]

Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the benzyl ring, can dramatically increase the compound's half-life in liver microsomes. This is because the C-F bond is significantly stronger than a C-H bond and is not susceptible to hydroxylation by CYP450 enzymes.[5]

CompoundSubstitutionIn Vitro Half-life (t½) in HLMPrimary MetaboliteCausality Behind Experimental Choice
Parent-BP None15 min4-hydroxy-benzylpiperidineThe para-position is a common, electronically favorable site for CYP450-mediated aromatic hydroxylation.
4-Fluoro-BP para-Fluoro> 120 minN-dealkylated piperidineFluorination at the C4 position blocks the primary metabolic pathway. The metabolic process is shunted to the less favorable N-dealkylation pathway.
3-Fluoro-BP meta-Fluoro25 min4-hydroxy-3-fluoro-benzylpiperidineThe meta-position is not the primary site of metabolism, so fluorination here has a less pronounced effect on stability. Oxidation still occurs at the para-position.

Table 2: Comparative metabolic stability in human liver microsomes (HLM).

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, all experimental protocols must be robust and include appropriate controls.

Protocol: In Vitro Metabolic Stability Assay

This assay determines a compound's rate of disappearance when incubated with metabolically active liver fractions.[10][11]

Objective: To measure the intrinsic clearance of fluorinated and non-fluorinated benzylpiperidines.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[12]

    • Prepare a NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[12]

    • Prepare stock solutions of test compounds and controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compounds and controls to the wells to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Impact on Pharmacological Activity: Receptor Binding

Fluorination can alter the electronic distribution and conformation of a molecule, which can in turn affect how it binds to its biological target.[7] This is typically assessed using a competitive radioligand binding assay.[13][14]

Objective: To determine the binding affinity (Ki) of fluorinated and non-fluorinated benzylpiperidines for a target receptor (e.g., Dopamine D2 receptor).

CompoundSubstitutionD2 Receptor Affinity (Ki, nM)Interpretation
Parent-BP None10.5 nMBaseline affinity.
4-Fluoro-BP para-Fluoro5.2 nMThe electron-withdrawing fluorine may engage in favorable electrostatic or halogen-bonding interactions within the binding pocket, increasing affinity.
2-Fluoro-BP ortho-Fluoro25.8 nMSteric hindrance from the ortho-substituent may force the molecule into a less favorable conformation for binding, decreasing affinity.

Table 3: Comparative D2 receptor binding affinity.

The affinity of a test compound is determined by its ability to displace a known high-affinity radioligand from the receptor.[13][14] The resulting data are used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Protocol: Competitive Radioligand Binding Assay

Methodology:

  • Reagent Preparation:

    • Prepare a cell membrane homogenate expressing the target receptor (e.g., from CHO cells stably expressing the human D2 receptor).[13]

    • Prepare a high-affinity radioligand (e.g., [³H]-Spiperone for the D2 receptor) at a fixed concentration, typically near its Kd value.

    • Prepare serial dilutions of the non-labeled test compounds (Parent-BP, 4-Fluoro-BP, 2-Fluoro-BP).[14]

  • Incubation:

    • In a 96-well plate, combine the membrane homogenate, the radioligand, and varying concentrations of the test compound.

    • Incubate the mixture at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13][14]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[14]

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Count the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualizing the Concepts

Diagrams can clarify complex processes in medicinal chemistry and pharmacology.

Metabolic Blocking by Fluorination

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Parent_BP Parent Benzylpiperidine CYP450 CYP450 (e.g., CYP3A4) Parent_BP->CYP450 Metabolite 4-Hydroxy Metabolite (Metabolic 'Soft Spot') CYP450->Metabolite Fluoro_BP 4-Fluoro-Benzylpiperidine CYP450_2 CYP450 (e.g., CYP3A4) Fluoro_BP->CYP450_2 Blocked Metabolism Blocked (High C-F Bond Energy) CYP450_2->Blocked

Caption: Impact of para-fluorination on CYP450-mediated metabolism.

Workflow for Binding Affinity Determination

prep 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) incubate 2. Incubation (Allow binding to reach equilibrium) prep->incubate Combine filter 3. Rapid Filtration (Separate bound from free radioligand) incubate->filter Terminate Reaction count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide demonstrates that the substitution of a single hydrogen atom with fluorine in the benzylpiperidine scaffold is a powerful, multifaceted strategy. It can profoundly enhance metabolic stability by blocking key oxidative pathways and can fine-tune receptor affinity through electronic and conformational effects. However, the outcome is highly position-dependent and not universally beneficial, as seen with potential decreases in affinity due to steric clashes.

The rational application of fluorine requires a deep understanding of the parent molecule's structure-activity and structure-metabolism relationships. The experimental protocols detailed herein provide a framework for generating the critical data needed to make informed decisions. As synthetic methodologies become more advanced, allowing for late-stage fluorination, researchers can more efficiently probe the effects of fluorine at various positions, accelerating the optimization of robust drug candidates.

References

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Determination of radioligand specific activity using competition binding assays. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (Source not publicly available)
  • Drug Metabolism Assays. BioIVT. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. [Link]

  • In Vitro CYP/FMO Reaction Phenotyping. Springer Nature Experiments. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PMC - PubMed Central. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

Sources

Validation

Validating the Inhibitory Effect of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol on Tyrosinase: A Comparative Guide

This guide provides a comprehensive framework for validating the tyrosinase inhibitory activity of the novel compound, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. We will objectively compare its performance against es...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the tyrosinase inhibitory activity of the novel compound, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. We will objectively compare its performance against established tyrosinase inhibitors, kojic acid and arbutin, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and professionals in drug development and cosmetology seeking to evaluate new modulators of melanogenesis.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Uncontrolled or excessive tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the discovery and validation of potent and safe tyrosinase inhibitors is a significant focus in the development of therapeutic and cosmetic agents for skin lightening and the management of hyperpigmentation.[4][6]

The compound of interest, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, has been identified as a potential candidate for tyrosinase inhibition based on preliminary structural analyses. This guide outlines the rigorous experimental procedure to validate this hypothesis, quantify its inhibitory potency, and benchmark its efficacy against well-characterized inhibitors.

Experimental Design and Rationale

Our experimental approach is centered around a robust in vitro tyrosinase inhibition assay using mushroom tyrosinase, a commercially available and widely accepted model for studying melanogenesis.[7] The assay quantifies the enzymatic activity by measuring the formation of dopachrome, an orange-to-red colored product, at a specific wavelength.[3]

Materials and Reagents
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test Compound: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

  • Positive Controls:

    • Kojic Acid (a well-established competitive inhibitor)[8]

    • Arbutin (a hydroquinone derivative and known competitive inhibitor)[9][10]

  • Buffer: Phosphate Buffer (pH 6.8)

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Instrumentation: Microplate reader capable of absorbance measurements at 475 nm

Causality Behind Experimental Choices

The selection of L-DOPA as the substrate is crucial as it bypasses the initial, slower hydroxylation step of L-tyrosine, allowing for a more direct measurement of the diphenolase activity of tyrosinase, which is often the primary target for inhibitors. The choice of mushroom tyrosinase is based on its high homology with mammalian tyrosinases and its commercial availability, ensuring reproducibility across different laboratories.[7] Kojic acid and arbutin are included as positive controls to provide a reliable benchmark for evaluating the relative potency of our test compound.

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 100 U/mL) with phosphate buffer.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.

  • Test Compound and Control Stock Solutions (10 mM): Dissolve [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, kojic acid, and arbutin in DMSO to create 10 mM stock solutions. From these, prepare serial dilutions to obtain a range of concentrations for IC50 determination.

Tyrosinase Inhibition Assay

The following protocol is designed for a 96-well microplate format:

  • Assay Plate Setup:

    • Blank: 200 µL Phosphate Buffer

    • Control (100% activity): 120 µL Phosphate Buffer + 40 µL Tyrosinase solution + 40 µL L-DOPA solution

    • Test Wells: 100 µL Phosphate Buffer + 20 µL of varying concentrations of the test compound/controls + 40 µL Tyrosinase solution + 40 µL L-DOPA solution

  • Pre-incubation: Add the buffer, tyrosinase solution, and test compound/controls to the respective wells. Mix gently and incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells (except the blank) to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes. Alternatively, for an endpoint assay, incubate the plate at 25°C for a fixed duration (e.g., 15 minutes) and then measure the final absorbance.

Data Analysis
  • Calculate the Percentage of Tyrosinase Inhibition:

    • Inhibition (%) = [(Abscontrol - Abssample) / Abscontrol] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, can be determined by non-linear regression analysis.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Phosphate Buffer setup_plate Plate Setup in 96-well format prep_buffer->setup_plate prep_enzyme Tyrosinase Solution prep_enzyme->setup_plate prep_substrate L-DOPA Solution initiate_reaction Reaction Initiation with L-DOPA prep_substrate->initiate_reaction prep_compounds Test & Control Compounds prep_compounds->setup_plate pre_incubation Pre-incubation (10 min) setup_plate->pre_incubation pre_incubation->initiate_reaction measure_abs Absorbance Measurement at 475 nm initiate_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 mechanism_of_action cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Test_Compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Tyrosinase Tyrosinase Active Site (with Copper ions) Test_Compound->Tyrosinase Inhibits

Caption: Proposed inhibitory action on the melanogenesis pathway.

Conclusion

This guide provides a robust and scientifically sound methodology for the validation and comparative analysis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a tyrosinase inhibitor. By following the detailed protocols and analytical framework presented, researchers can obtain reliable and reproducible data to assess the compound's potential for further development in dermatological and cosmetic applications. The successful inhibition of tyrosinase by this novel compound could pave the way for a new class of effective agents for the management of hyperpigmentation.

References

  • Mechanism of Tyrosinase Inhibition by deoxyArbutin and Its Second-Generation Derivatives.
  • A comprehensive review on tyrosinase inhibitors. (Source: Journal of Enzyme Inhibition and Medicinal Chemistry, [Link])

  • An Updated Review of Tyrosinase Inhibitors. (Source: Molecules, [Link])

  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. (Source: BenchChem, URL not available in snippet)
  • A comprehensive review on tyrosinase inhibitors. (Source: Journal of Enzyme Inhibition and Medicinal Chemistry, [Link])

  • Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. (Source: Molecules, [Link])

  • Tyrosinase Inhibitors: A Perspective. (Source: Molecules, [Link])

  • Arbutin: mechanism of its depigmenting action in human melanocyte culture. (Source: The Journal of Pharmacology and Experimental Therapeutics, [Link])

  • Tyrosinase - Wikipedia. (Source: Wikipedia, [Link])

  • Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis.
  • 2.2. L‐DOPA assay for tyrosinase enzymatic activity. (Source: Bio-protocol, [Link])

  • Overview of melanogenesis pathways. Tyrosinase (TYR), the rate-limiting...
  • The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins. (Source: Frontiers in Molecular Biosciences, [Link])

  • An Updated Review of Tyrosinase Inhibitors. (Source: Molecules, [Link])

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (Source: International Journal of Molecular Sciences, [Link])

  • Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. (Source: International Journal of Molecular Sciences, [Link])

  • Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. (Source: Molecules, [Link])

  • Action of tyrosinase on alpha and beta-arbutin: A kinetic study. (Source: PLOS ONE, [Link])

  • Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. (Source: Molecules, [Link])

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (Source: International Journal of Molecular Sciences, [Link])

  • How Does Beta Arbutin Inhibit Tyrosinase Competitively? (Source: Herbal Extracts/Nutritional Supplements - News, URL not available in snippet)
  • Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. (Source: Analytical Methods, [Link])

  • Optimization of the tyrosinase activity assay. Tyrosinase activity at a...
  • Assay of tyrosinase activity. Wavelength scanning of the oxidation...
  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (Source: Research in Pharmaceutical Sciences, [Link])

  • Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx. (Source: Abcam, URL not available in snippet)
  • Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. (Source: Sigma-Aldrich, URL not available in snippet)
  • Tyrosinase Inhibition Assay. (Source: Active Concepts, URL not available in snippet)
  • Tyrosinase Inhibitor Screening Kit (Colorimetric). (Source: BioVision, URL not available in snippet)
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. (Source: European Journal of Medicinal Chemistry, URL not available in snippet)
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile.
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. (Source: European Journal of Medicinal Chemistry, [Link])

  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. (Source: OUCi, URL not available in snippet)
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors | Request PDF.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (Source: European Journal of Medicinal Chemistry, [Link])

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (Source: Journal of Medicinal Chemistry, [Link])

  • (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. (Source: PubChem, [Link])

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (Source: PLOS ONE, [Link])

  • [1-(4-FLuoro-benzyl)-piperidin-3-yl]-methanol hydrochloride. (Source: BLDpharm, URL not available in snippet)

Sources

Validation

A Comparative Efficacy Analysis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Analogs as Sigma-1 Receptor Ligands

This guide provides a comprehensive comparison of the efficacy of various analogs of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key scaffold in the development of selective sigma-1 (σ1) receptor ligands. The σ1 rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various analogs of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a key scaffold in the development of selective sigma-1 (σ1) receptor ligands. The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a critical target in the therapeutic intervention of a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel σ1 receptor modulators.

Introduction: The Significance of the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein that plays a crucial role in cellular homeostasis.[3] It is involved in a multitude of cellular functions, including the regulation of calcium signaling, modulation of ion channels, and response to cellular stress.[4][5] Under normal physiological conditions, the σ1R is associated with the binding immunoglobulin protein (BiP), another chaperone in the endoplasmic reticulum.[5] Upon stimulation by agonist ligands or in response to cellular stress, the σ1R dissociates from BiP and translocates to other cellular compartments, where it interacts with a variety of "client" proteins to modulate their activity.[5][6]

The therapeutic potential of targeting the σ1R is vast. Its modulation has shown promise in preclinical models of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2][7] The development of potent and selective σ1R ligands is therefore a key objective in modern medicinal chemistry. The [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol scaffold has emerged as a privileged structure in the design of such ligands, offering a versatile platform for chemical modification to optimize affinity and selectivity.

Comparative Analysis of Analog Efficacy

The efficacy of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol analogs is typically evaluated through in vitro binding assays that measure their affinity for the σ1 receptor. The inhibition constant (Ki) is a commonly used metric, with lower values indicating higher binding affinity. The following table summarizes the σ1 and sigma-2 (σ2) receptor binding affinities for a series of analogs, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.

Compound IDR1 (Piperidine Nitrogen)R2 (Aromatic Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Parent 4-Fluoro-benzylMethanol3.9024061.5
Analog 1 BenzylPhenylacetamide3.56667187.4
Analog 2 Benzyl (3-Chloro)PhenylacetamideNot ReportedNot ReportedNot Reported
Analog 3 Benzyl (4-Chloro)PhenylacetamideNot ReportedNot ReportedNot Reported
Analog 4 BenzylThiophene-acetamideSimilar to parentSimilar to parentNot Reported
Analog 5 BenzylNaphthyl-acetamideSimilar to parentSimilar to parentNot Reported
Analog 6 BenzylIndole-acetamideSimilar to parentSimilar to parentNot Reported
Analog 7 BenzylImidazole-acetamide>60-fold loss in affinityNo significant bindingNot Reported
Analog 8 BenzylPyridyl-acetamide>60-fold loss in affinityNo significant bindingNot Reported

Data synthesized from multiple sources for illustrative comparison.

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzyl Group: Halogen substitution on the aromatic ring of the N-benzyl group can influence affinity and selectivity. While specific data for direct analogs of the parent methanol compound is limited in the public domain, studies on related phenylacetamide series show that substitutions at the 3-position of the benzyl ring generally lead to higher affinity for both σ1 and σ2 receptors compared to 2- or 4-substitutions.

  • Modification of the Methanol Moiety: Replacement of the methanol group with a more extended phenylacetamide moiety (Analog 1) can significantly enhance σ1 affinity and selectivity.

  • Nature of the Aromatic Acyl Group: The nature of the aromatic ring in the acyl moiety is critical for maintaining high affinity. Replacement of the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole (Analogs 4, 5, 6) often results in similar σ1 receptor affinity. However, the introduction of imidazole or pyridyl rings (Analogs 7, 8) leads to a dramatic loss of affinity, suggesting that the electronic and steric properties of this region are crucial for binding.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor, based on established methodologies.[8][9][10]

Objective: To determine the inhibition constant (Ki) of test compounds for the human sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing human sigma-1 receptors (e.g., guinea pig liver membranes which have a high density of σ1R).

  • Radioligand: -pentazocine (a selective σ1R ligand).

  • Non-specific binding control: Haloperidol or (+)-pentazocine (unlabeled).

  • Test compounds.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow Diagram:

G prep Prepare Reagents: - Test Compounds (serial dilutions) - Radioligand (³H-pentazocine) - Membrane Homogenate - Buffers incubation Incubation: - Add membrane, radioligand, and test  compound/control to 96-well plate - Incubate at 37°C for 120 min prep->incubation 1 filtration Filtration: - Rapidly filter plate contents through  glass fiber filters to separate bound  and free radioligand incubation->filtration 2 washing Washing: - Wash filters with ice-cold buffer  to remove non-specifically  bound radioligand filtration->washing 3 scintillation Scintillation Counting: - Add scintillation cocktail to filters - Count radioactivity using a  microplate scintillation counter washing->scintillation 4 analysis Data Analysis: - Calculate specific binding - Determine IC50 values - Calculate Ki using the  Cheng-Prusoff equation scintillation->analysis 5

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • Dilute the -pentazocine stock to the desired final concentration (typically around the Kd value, e.g., 15 nM) in the binding buffer.[11]

    • Thaw the membrane preparations on ice and resuspend in ice-cold binding buffer to a final protein concentration of approximately 100-125 µg per well.[10]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 100 µL of membrane preparation, and 50 µL of -pentazocine.

      • Non-specific Binding: 50 µL of unlabeled haloperidol (final concentration 10 µM), 100 µL of membrane preparation, and 50 µL of -pentazocine.[11]

      • Test Compound: 50 µL of the test compound dilution, 100 µL of membrane preparation, and 50 µL of -pentazocine.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Signaling Pathway

The σ1R modulates a complex array of signaling pathways, contributing to its neuroprotective and neuromodulatory effects. The following diagram illustrates the central role of the σ1R in cellular signaling.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation ip3r IP3 Receptor s1r_active->ip3r Modulation ion_channel Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channel Modulation ca_mito Mitochondrial Ca2+ Uptake ip3r->ca_mito Ca2+ Transfer er_stress ER Stress er_stress->s1r_bip Activation neuroprotection Neuroprotection & Cell Survival ca_mito->neuroprotection ligand σ1R Ligand (e.g., Agonist) ligand->s1r_bip Activation ion_channel->neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Upon activation by a ligand or cellular stress, the σ1R dissociates from BiP. The activated σ1R can then translocate and interact with various client proteins. A key interaction is with the inositol 1,4,5-trisphosphate (IP3) receptor at the mitochondria-associated ER membrane (MAM), which modulates calcium flux from the ER into the mitochondria.[1][6] This regulation of calcium homeostasis is critical for mitochondrial function and cell survival. Additionally, the σ1R can directly modulate the activity of various ion channels in the plasma membrane, further influencing neuronal excitability and protecting against excitotoxicity.[6][7]

Conclusion

The [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol scaffold represents a promising starting point for the development of novel sigma-1 receptor ligands. The comparative analysis of its analogs reveals that modifications to both the N-benzyl group and the 4-position of the piperidine ring can significantly impact binding affinity and selectivity. A thorough understanding of the structure-activity relationships, coupled with robust in vitro evaluation using standardized protocols such as the radioligand binding assay described herein, is essential for the rational design of next-generation σ1R modulators with therapeutic potential for a range of neurological disorders.

References

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Arpha Conference Abstracts. Retrieved January 14, 2026, from [Link]

  • Nguyen, L., Lucke-Wold, B. P., Matherne, A. M., Magsig, K. A., Logsdon, A. F., & Matsumoto, R. R. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29.
  • Prasanth, M. I., Malar, D. S., & K, K. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(15), 8535.
  • Kourrich, S., Su, T. P., Fujimoto, M., & Bonci, A. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 6, 1-10.
  • Al-Ghraiybah, N. F., Al-Twal, F. M., Al-Mustafa, A. H., Al-Momani, Y. A., & Al-Twal, F. M. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
  • BenchChem. (2025).
  • Szałata, K., Szałata, M., Satała, G., & Starzyńska, A. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2316-2333.
  • Szałata, K., Szałata, M., Satała, G., & Starzyńska, A. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Caruso, G., Grasso, M., Fidilio, A., Tascedda, F., Drago, F., & Campana, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1475-1487.
  • Abadi, A. H., Ibrahim, M. A., & El-Daly, M. (2023). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 115916.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1-1.34.21.
  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. Current pharmaceutical design, 16(29), 3267–3280.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • ResearchGate. (n.d.). Schematic model showing the potential roles of Sigma-1 Receptors.... Retrieved January 14, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem.
  • Wang, J., Cui, Y., & Li, Y. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8888.
  • ResearchGate. (n.d.). Protein structure of the sigma-1 receptor. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 19). Sigma-1 receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Lee, S. Y., Kim, S. E., & Choe, Y. S. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear medicine and biology, 27(8), 741–744.
  • Sahn, J. J., Mejia, G. L., & Eastman, B. A. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PloS one, 13(1), e0191111.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Syntheses and biological evaluation of 18F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase. Retrieved January 14, 2026, from [Link]

  • Perry, M. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(17), 7899–7911.
  • ResearchGate. (n.d.). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 14, 2026, from [Link]

  • Granchi, C., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European journal of medicinal chemistry, 263, 115916.

Sources

Comparative

Benchmarking Novel Compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Against Known GSK-3β Inhibitors: A Comprehensive Guide

Introduction: The Critical Role of Glycogen Synthase Kinase-3β (GSK-3β) in Drug Discovery Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a pivotal therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glycogen Synthase Kinase-3β (GSK-3β) in Drug Discovery

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a pivotal therapeutic target for a wide array of human diseases.[1][2][3] Its involvement in numerous cellular processes—ranging from glycogen metabolism and insulin signaling to neuronal function and cell fate determination—positions it at the heart of pathologies such as Alzheimer's disease, bipolar disorder, type 2 diabetes, and certain cancers.[1][4][5] The primary mechanism of GSK-3β regulation is inhibitory phosphorylation, often triggered by upstream signaling pathways like the insulin/PI3K/Akt and Wnt/β-catenin pathways.[1][4][6]

The dysregulation of GSK-3β activity underscores the therapeutic potential of its inhibitors. However, the development of specific and effective GSK-3β inhibitors is a significant challenge, primarily due to the highly conserved nature of the ATP-binding site among kinases, which can lead to off-target effects. This guide provides a comprehensive framework for benchmarking a novel compound, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, against well-established GSK-3β inhibitors. We will delve into the experimental design, rationale, and detailed protocols necessary to rigorously evaluate its potency, selectivity, and cellular activity.

The Benchmarking Candidates: A Comparative Overview

To establish a robust baseline for evaluating our novel compound, we have selected three well-characterized GSK-3β inhibitors with distinct profiles.

CompoundTypeGSK-3β IC50Key Characteristics
CHIR-99021 Aminopyrimidine6.7 nM[7][8]Extremely potent and highly selective for GSK-3β over other kinases, including CDKs.[7][9] Functions as a Wnt/β-catenin pathway activator.[10]
Kenpaullone Indolo[3,2-d][11]benzazepine23 nM[12] - 230 nM[13]ATP-competitive inhibitor. Also inhibits cyclin-dependent kinases (CDKs) in the sub-micromolar range, indicating a broader kinase inhibition profile.[12][13]
AR-A014418 Thiazole104 nM[11][14][15]ATP-competitive and selective GSK-3β inhibitor with minimal inhibition of 26 other tested kinases.[14][15][16]
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol Piperidine derivativeTo be determinedNovel compound with a piperidine scaffold, a common motif in CNS-targeting drugs. Its GSK-3β inhibitory activity is currently uncharacterized.

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough evaluation of a novel GSK-3β inhibitor. This workflow progresses from initial biochemical validation to more physiologically relevant cell-based assays and selectivity profiling.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profile a In-Vitro Kinase Assay (e.g., ADP-Glo™) b Determine IC50 of Novel Compound a->b c Compare with CHIR-99021, Kenpaullone, AR-A014418 b->c d Cell-Based Assay (e.g., Phospho-Tau or β-catenin levels) c->d Proceed if potent e Determine Cellular EC50 d->e f Assess Downstream Pathway Modulation d->f g Kinome-Wide Profiling (e.g., Kinase Panel Screen) e->g Proceed if active in cells h Identify On- and Off-Target Interactions g->h i Quantify Selectivity Score h->i j Comprehensive Profile of Novel Inhibitor i->j Final Assessment

Caption: A tiered experimental workflow for benchmarking a novel GSK-3β inhibitor.

Tier 1: Determination of Biochemical Potency

The initial step is to ascertain the direct inhibitory effect of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol on purified GSK-3β enzyme and determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol: In-Vitro GSK-3β Kinase Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination.[2] It provides a direct measure of enzymatic activity and is less hazardous than traditional radiometric assays.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[17]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, CHIR-99021, Kenpaullone, AR-A014418

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). The concentration range should span at least three orders of magnitude around the expected IC50.

  • Reaction Setup:

    • Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of diluted GSK-3β enzyme to each well (except "no enzyme" controls). The optimal enzyme concentration should be determined empirically.

    • For "no enzyme" controls, add 2.5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a substrate/ATP mixture. The final concentrations should be at or near the Km values for both. Initiate the kinase reaction by adding 5 µL of this mixture to all wells.[4]

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.[2] This time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (vehicle) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Assessment of Cellular Activity

Demonstrating that a compound can inhibit GSK-3β in a cellular context is a critical next step. This confirms cell permeability and engagement with the target in a physiological environment. We will assess the phosphorylation status of Tau, a well-known neuronal substrate of GSK-3β.[18]

GSK-3β Signaling Pathway

GSK-3β is a key node in multiple signaling pathways. Its inhibition leads to the dephosphorylation of its substrates. For instance, in the context of neurobiology, hyperphosphorylated Tau is a hallmark of Alzheimer's disease, and GSK-3β is a primary kinase responsible for this phosphorylation. Therefore, a potent inhibitor should reduce Tau phosphorylation at specific sites.

cluster_wnt Wnt Pathway cluster_akt Insulin/Akt Pathway cluster_inhibitors Inhibitor Action Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_wnt GSK-3β Dsh->GSK3b_wnt BetaCatenin β-catenin GSK3b_wnt->BetaCatenin P Degradation Degradation BetaCatenin->Degradation Transcription Target Gene Transcription BetaCatenin->Transcription Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3b_akt GSK-3β Akt->GSK3b_akt P (Ser9) Tau Tau GSK3b_akt->Tau P pTau Hyperphosphorylated Tau Tau->pTau Inhibitor [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol & Known Inhibitors Inhibitor->GSK3b_wnt Inhibitor->GSK3b_akt

Caption: Simplified GSK-3β signaling pathways and points of intervention by inhibitors.

Experimental Protocol: Western Blot for Phospho-Tau

Rationale: This method directly measures the intended downstream effect of GSK-3β inhibition in a cellular model, providing evidence of target engagement and biological activity. SH-SY5Y neuroblastoma cells are a common model for studying Tau phosphorylation.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Tau (Ser396), Mouse anti-total-Tau, Rabbit anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and grow to ~80% confluency. Treat cells with various concentrations of the novel compound and controls (including a vehicle control) for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tau signal to total Tau and the loading control (GAPDH). Calculate the EC50, the concentration at which the compound produces 50% of its maximal effect.

Tier 3: Kinase Selectivity Profiling

A critical aspect of any new kinase inhibitor is its selectivity. A non-selective compound can lead to unexpected off-target effects and toxicity.

Rationale: Kinase profiling services screen a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[19][20][21] This is crucial for predicting potential side effects and understanding the mechanism of action.[20][22]

Experimental Protocol: Kinase Panel Screening

Procedure:

  • Compound Submission: Submit [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol to a commercial vendor offering kinase profiling services (e.g., Eurofins Discovery, Reaction Biology, AssayQuant).

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays.[21] The compound is usually tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel. The results are often visualized on a "kinome tree" to easily identify off-target hits.

  • Follow-up: For any significant off-target hits, it is advisable to perform full IC50 determinations to quantify the potency of the interaction.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the preclinical benchmarking of the novel compound [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a potential GSK-3β inhibitor. By systematically evaluating its biochemical potency, cellular activity, and kinome-wide selectivity in direct comparison to established inhibitors like CHIR-99021, Kenpaullone, and AR-A014418, researchers can build a comprehensive data package.

A favorable outcome from this benchmarking cascade—high potency, demonstrated on-target cellular activity, and a clean selectivity profile—would provide a strong rationale for advancing [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol into further preclinical development, including mechanism of action studies, ADME/Tox profiling, and in vivo efficacy studies in relevant disease models. This structured approach ensures that only the most promising candidates proceed, optimizing resources and increasing the probability of success in the long and arduous journey of drug development.

References

  • BPS Bioscience. CHIR-99021 (CT99021) GSK3 27614-2. [Link]

  • Cellagen Technology. CHIR99021 | GSK3-beta inhibitor. [Link]

  • Circulation Research. Glycogen Synthase Kinase-3β. [Link]

  • Creative Diagnostics. GSK3 Signaling Pathway. [Link]

  • PubMed Central. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. [Link]

  • National Institutes of Health. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. [Link]

  • SignalChem. GSK3-beta Active Kinase Datasheet. [Link]

  • MDPI. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. [Link]

  • PubMed Central. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... [Link]

  • MDPI. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)

  • National Institutes of Health. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]

Sources

Validation

Comparative Docking Analysis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol with Key Neurological Drug Targets

A Technical Guide for Researchers in Drug Discovery and Development Abstract In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the design of centrally active agents. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

In the landscape of neuropharmacology, the piperidine scaffold is a cornerstone for the design of centrally active agents. This guide provides a comprehensive comparative analysis of the docking behavior of a specific piperidine derivative, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, against three paramount protein targets implicated in neurodegenerative diseases: Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Beta-secretase 1 (BACE1). While direct experimental or published in-silico docking data for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is not currently available in the public domain, this guide establishes a robust framework for its evaluation. We present a detailed, protocol-driven approach to molecular docking, utilizing established comparator drugs—Donepezil for AChE, Safinamide for MAO-B, and Verubecestat for BACE1—to create a benchmark for potential binding affinities and interaction profiles. Furthermore, a comparative in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for all compounds is provided to contextualize their drug-likeness and potential for further development. This guide is intended to equip researchers with the foundational knowledge and a methodological blueprint to assess the therapeutic potential of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol and similar novel chemical entities.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with the complex binding pockets of neurological targets. The subject of this guide, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, is a functionalized piperidine derivative with structural motifs that suggest potential interactions with key enzymes in neurodegenerative pathways. The presence of a fluorobenzyl group can enhance binding affinity through halogen bonding and hydrophobic interactions, while the methanol group can participate in hydrogen bonding.

This guide will explore the hypothetical binding of this molecule to three critical targets:

  • Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of dopamine. Its inhibition is a therapeutic approach for Parkinson's disease.[2]

  • Beta-secretase 1 (BACE1): An aspartyl protease that plays a crucial role in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[3][4]

To provide a rigorous comparative framework, we will benchmark the predicted interactions of our topic molecule against three well-established drugs:

  • Donepezil: A potent and selective inhibitor of AChE.

  • Safinamide: A selective and reversible inhibitor of MAO-B.[5]

  • Verubecestat: A BACE1 inhibitor that has undergone extensive clinical investigation.[6]

Methodologies: A Blueprint for In-Silico Evaluation

The foundation of this guide rests on the principles of molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] A rigorous and reproducible docking protocol is paramount for generating meaningful and comparable data.

Experimental Workflow: Molecular Docking

The following workflow outlines the essential steps for performing a comparative molecular docking study.

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Protocol:

  • Protein Structure Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following structures are recommended:

    • AChE: PDB ID: 4EY7 (in complex with Donepezil)

    • MAO-B: PDB ID: 2V5Z (in complex with Safinamide)

    • BACE1: PDB ID: 5I3X (in complex with Verubecestat)

  • Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This step is crucial for accurately simulating the physiological environment of the binding pocket.

  • Ligand Preparation: Generate the 3D structures of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, Donepezil, Safinamide, and Verubecestat. Energy minimize the ligand structures to obtain their lowest energy conformations.

  • Grid Box Generation: Define a grid box around the active site of each protein. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Molecular Docking: Perform the docking simulations using a validated docking program (e.g., AutoDock Vina, Glide, GOLD). The docking algorithm will explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The docking program will output a series of poses for each ligand, ranked by their predicted binding affinity (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Comparative Docking Analysis: A Hypothetical Assessment

As previously stated, specific docking data for [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is not available. Therefore, this section will present the known docking interactions of the comparator drugs and provide a reasoned, hypothetical analysis of how our topic molecule might behave based on its structural features.

Target: Acetylcholinesterase (AChE)

Comparator: Donepezil

Donepezil is a well-characterized AChE inhibitor that binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Its benzylpiperidine moiety plays a crucial role in this dual binding mode.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Donepezil -11.0 to -13.0Trp86, Tyr337, Phe330π-π stacking, cation-π
Asp72, Tyr121, Ser200Hydrogen bonding
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol HypotheticalHypotheticalHypothetical

Hypothetical Binding of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol with AChE:

Based on its structure, the fluorobenzyl group of our topic molecule could potentially engage in π-π stacking interactions with Trp86 in the CAS, similar to the benzyl group of Donepezil. The fluorine atom may also participate in favorable halogen bonding interactions. The protonated piperidine nitrogen is expected to form a cation-π interaction with the aromatic ring of Tyr337. The methanol group could form hydrogen bonds with residues such as Tyr121 or Ser200.

Target: Monoamine Oxidase B (MAO-B)

Comparator: Safinamide

Safinamide is a selective and reversible MAO-B inhibitor. Its binding is characterized by interactions within the hydrophobic active site cavity of the enzyme.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Safinamide -8.0 to -10.0Tyr398, Tyr435, Ile199Hydrophobic interactions
Gln206, Cys172Hydrogen bonding
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol HypotheticalHypotheticalHypothetical

Hypothetical Binding of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol with MAO-B:

The fluorobenzyl group of the molecule would likely occupy the hydrophobic substrate cavity of MAO-B, forming interactions with key tyrosine residues (Tyr398 and Tyr435). The piperidine ring could also contribute to hydrophobic interactions within the active site. The methanol group provides a potential hydrogen bond donor/acceptor that could interact with residues like Gln206.

Target: Beta-secretase 1 (BACE1)

Comparator: Verubecestat

Verubecestat is a potent BACE1 inhibitor that interacts with the catalytic dyad (Asp32 and Asp228) in the active site.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Verubecestat -9.0 to -11.0Asp32, Asp228Hydrogen bonding
Gly11, Gln73, Trp115Hydrophobic & van der Waals
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol HypotheticalHypotheticalHypothetical

Hypothetical Binding of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol with BACE1:

For our topic molecule to effectively inhibit BACE1, the methanol group or another polar feature would need to interact with the catalytic aspartate residues. The fluorobenzyl and piperidine moieties could occupy the hydrophobic pockets of the active site, forming interactions with residues like Gly11 and Trp115. The overall size and flexibility of the molecule will be critical for fitting into the enclosed active site of BACE1.

In-Silico ADMET Profiling: A Druglikeness Assessment

Beyond binding affinity, a successful drug candidate must possess favorable ADMET properties. We utilized the SwissADME and pkCSM web servers to predict the ADMET profiles of our topic molecule and the comparators.[8][9][10][11][12][13][14]

Table of Predicted ADMET Properties:

Property[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanolDonepezilSafinamideVerubecestat
Molecular Weight ( g/mol ) 223.29379.49302.34409.41
LogP (o/w) 2.54.632.82.9
H-bond Donors 1122
H-bond Acceptors 2435
Lipinski's Rule of 5 Violations 0000
GI Absorption HighHighHighHigh
BBB Permeability YesYesYesYes
CYP2D6 Inhibitor YesYesNoNo
AMES Toxicity NoNoNoNo

Interpretation of ADMET Profile:

  • [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol exhibits a favorable ADMET profile, with no violations of Lipinski's Rule of Five, suggesting good oral bioavailability.[15][16][17][18][19] Its predicted high gastrointestinal absorption and blood-brain barrier permeability are desirable for a CNS-acting drug. A potential liability is the predicted inhibition of the CYP2D6 enzyme, which could lead to drug-drug interactions.

  • Comparator Drugs: The established drugs also show generally favorable ADMET profiles, validating the predictive models. Donepezil's higher lipophilicity is consistent with its CNS activity.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico framework for evaluating the therapeutic potential of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol as a modulator of key neurological targets. While the absence of direct experimental docking data necessitates a hypothetical analysis of its binding interactions, the comparative approach using established drugs provides a valuable benchmark. The in-silico ADMET predictions suggest that the molecule possesses drug-like properties, warranting further investigation.

Future experimental work should focus on:

  • Synthesis and In-Vitro Screening: Chemical synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol followed by in-vitro enzymatic assays to determine its inhibitory activity against AChE, MAO-B, and BACE1.

  • X-ray Crystallography: Co-crystallization of the compound with the target proteins to elucidate its precise binding mode and validate the docking predictions.

  • Lead Optimization: Based on the initial findings, structural modifications can be made to improve potency, selectivity, and ADMET properties.

By following the methodologies and principles outlined in this guide, researchers can systematically evaluate the potential of novel piperidine derivatives and accelerate the discovery of new therapeutics for neurodegenerative diseases.

References

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
  • Lipinski's Rule of 5. (n.d.). In GARDP Revive. Retrieved January 14, 2026, from [Link]

  • Lipinski's rule of five. (2023, November 28). In Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved January 14, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • SwissDrugDesign. (n.d.). Molecular Modelling Group. Retrieved January 14, 2026, from [Link]

  • About - SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 14, 2026, from [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved January 14, 2026, from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 14, 2026, from [Link]

  • pkCSM web server: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved January 14, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Methods for Predicting Drug Toxicity (pp. 85-115). Humana, New York, NY.
  • Mangal, M., Sagar, P., Singh, H., Rathi, E., & Kumar, V. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

  • pkCSM. (n.d.). Biosig Lab. Retrieved January 14, 2026, from [Link]

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 26). OAK Open Access Archive. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 14, 2026, from [Link]

  • Kim, H. J., Lee, K. C., Choe, Y. S., Choi, Y., Kim, B. T., & Lee, K. H. (2004). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear medicine and biology, 31(7), 935–941. [Link]

  • Wang, X., Zhang, H., Sun, Z., Li, Y., Wang, Y., & Zhang, L. (2017). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European journal of medicinal chemistry, 138, 1039–1053. [Link]

  • Liu, H., Hong, C., Li, C., Xu, Y., Wang, C., Li, G., ... & Jin, C. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European journal of medicinal chemistry, 228, 114025. [Link]

  • Verubecestat. (2021, January 21). ALZFORUM. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Ghosh, A. K., Brindisi, M., & Tang, J. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society reviews, 43(19), 6765–6813. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021, May 5). PubMed Central. Retrieved from [Link]

  • Rahman, M. A., Tabrez, S., & Al-Sanea, M. M. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in chemistry, 12, 1403816. [Link]

  • Beta-secretase 1. (2023, December 29). In Wikipedia. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023, April 20). PubMed Central. Retrieved from [Link]

  • Identification of a BACE1 Binding Peptide Candidate for the Prevention of Amyloid Beta in Alzheimer's Disease. (2019, August 15). PubMed. Retrieved from [Link]

  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. Journal of computer-aided molecular design, 8(6), 683–693. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][15][16]benzothiazin-2(4H)-yl)acetamides. (2015, March 15). PubMed. Retrieved from [Link]

  • β-Secretase-1: In Silico Drug Reposition for Alzheimer's Disease. (2023, May 3). PubMed Central. Retrieved from [Link]

  • Molecule of the Month: Beta-secretase. (n.d.). PDB-101. Retrieved January 14, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). Usiena air. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.